molecular formula C9H14O4 B1587017 Ethyl 5-methyl-2,4-dioxohexanoate CAS No. 64195-85-3

Ethyl 5-methyl-2,4-dioxohexanoate

Cat. No.: B1587017
CAS No.: 64195-85-3
M. Wt: 186.2 g/mol
InChI Key: HBJPUWYQVWIKSD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,4-dioxohexanoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-2,4-dioxohexanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPUWYQVWIKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982738
Record name Ethyl 5-methyl-2,4-dioxohexanoate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64195-85-3
Record name Ethyl 5-methyl-2,4-dioxohexanoate
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Record name Ethyl 5-methyl-2,4-dioxohexanoate
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Record name Ethyl 5-methyl-2,4-dioxohexanoate
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Record name Ethyl 5-methyl-2,4-dioxohexanoate
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate is a β-dicarbonyl compound, a class of molecules that holds significant importance in synthetic organic chemistry.[1][2] Its unique structural feature, possessing two carbonyl groups separated by a single methylene unit, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key chemical transformations, and potential applications of this compound, with a focus on its relevance to pharmaceutical and agrochemical research and development.[2][3]

Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a clear yellow to orange oil.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 64195-85-3[4][5][6][7]
Molecular Formula C₉H₁₄O₄[4][5][6][7]
Molecular Weight 186.21 g/mol [6][7]
Appearance Clear yellow to orange liquid[3]
Boiling Point 113-116 °C at 5 Torr[6]
Purity (typical) ≥94.0% (GC)[3]

digraph "Ethyl_5_methyl_2_4_dioxohexanoate" {
graph [layout=neato, overlap=false, splines=true];
node [shape=plaintext];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];

// Ethyl group C1 -- C2; C1 -- H1; C1 -- H2; C1 -- H3; C2 -- O1; C2 -- H4; C2 -- H5;

// Ester and dicarbonyl chain O1 -- C3; C3 -- O2 [style=double]; C3 -- C4; C4 -- O3 [style=double]; C4 -- C5; C5 -- H6; C5 -- H7; C5 -- C6; C6 -- O4 [style=double]; C6 -- C7;

// Isopropyl group C7 -- H8; C7 -- C8; C7 -- C9; C8 -- H9; C8 -- H10; C8 -- H11; C9 -- H12; C9 -- H13; C9 -- H14; }

Figure 1: Chemical structure of this compound.

Synthesis

The primary route for the synthesis of this compound is through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Methyl isobutyrate Methyl isobutyrate Condensation Claisen Condensation Methyl isobutyrate->Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Condensation Base Sodium Ethoxide (NaOEt) Base->Condensation Base Solvent Anhydrous Ethanol Solvent->Condensation Solvent Atmosphere Inert (e.g., Nitrogen) Atmosphere->Condensation Atmosphere Workup Acidic Workup (e.g., dilute HCl) Condensation->Workup Intermediate Salt Purification Vacuum Distillation Workup->Purification Crude Product Product This compound Purification->Product Purified Product Tautomerism Keto Keto Form Enolate Resonance-Stabilized Enolate Ion Keto->Enolate + Base (- H+) Enol Enol Form Enolate->Keto + H+ Enolate->Enol + H+ Enol->Enolate + Base (- H+)

Figure 3: Keto-enol tautomerism of this compound.

This tautomerism is fundamental to the reactivity of this compound, as the enol and enolate forms are key nucleophilic intermediates in many of its characteristic reactions.

Applications in Synthesis

The dicarbonyl moiety of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad range of pharmaceutical and agrochemical applications. This compound can react with hydrazine and its derivatives in a cyclocondensation reaction to afford substituted pyrazoles. The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Pyrazole_Synthesis Start This compound Intermediate Hydrazone Intermediate Start->Intermediate Reagent Hydrazine (H2NNH2) Reagent->Intermediate Product Substituted Pyrazole Intermediate->Product Cyclization & Dehydration

Figure 4: General scheme for the synthesis of pyrazoles from this compound.

Synthesis of Isoxazoles

Similarly, reaction with hydroxylamine hydrochloride yields isoxazole derivatives. The nitrogen of the hydroxylamine attacks one of the carbonyl carbons, and the oxygen attacks the other, leading to the formation of the five-membered isoxazole ring after dehydration.

Synthesis of Pyrimidines

Pyrimidines, another important class of nitrogen-containing heterocycles, can be synthesized from this compound by condensation with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine. This reaction, often a variation of the Biginelli reaction, provides access to a diverse range of substituted pyrimidine derivatives.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and the methylene and/or methine protons of the keto and enol forms. The presence of the enol form would be indicated by a signal for the enolic proton.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the carbons of the ethyl and isopropyl groups, and the carbons of the hexanoate backbone. The tautomerism would also be reflected in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups. In the case of the enol tautomer, a broad O-H stretching band and a C=C stretching band would also be expected.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (186.21 g/mol ). [8]The fragmentation pattern would provide further structural information.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. [9]It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. [2]For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. [9]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its ability to undergo keto-enol tautomerism and participate in cyclocondensation reactions makes it a key intermediate for the preparation of a wide range of heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. [1][2][3]A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.

References

  • Khaled, J. (2025, November 24). Beta Ketoester Synthesis: Preparation and Reactions. Prezi. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26265–26276. [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • β-Ketoesters: An Overview and It's Applications via Transesterification. (2021). [Link]

  • Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2000). PubMed. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

  • PubChemLite. (n.d.). This compound (C9H14O4). Retrieved from [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025, October 16). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020, November 13). Journal of Medicinal and Chemical Sciences. [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Ethyl 5-methyl-2,4-dioxohexanoate is a pivotal organic intermediate characterized by its β-dicarbonyl functionality. This structural motif makes it a versatile building block in synthetic organic chemistry, particularly for the construction of various heterocyclic systems which are prevalent in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, reactivity, and its specific application as a precursor in the synthesis of isoxazole derivatives, which are significant scaffolds in drug discovery.

Chemical Structure and Nomenclature

This compound possesses a six-carbon chain with keto groups at positions 2 and 4, a methyl branch at position 5, and an ethyl ester at one terminus. Due to keto-enol tautomerism, this compound can exist in equilibrium between its diketo form and several enol forms.

  • IUPAC Name: this compound[1]

  • CAS Number: 64195-85-3[2]

  • Molecular Formula: C₉H₁₄O₄[2]

  • Molecular Weight: 186.21 g/mol [2]

  • SMILES: CCOC(=O)C(=O)CC(=O)C(C)C[1]

  • InChI Key: HBJPUWYQVWIKSD-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It should be noted that some of these values are predicted.

PropertyValueSource
Molecular Weight 186.21 g/mol [2]
Boiling Point 113-116 °C (at 5 Torr)[2]
Density (Predicted) 1.062 ± 0.06 g/cm³[2]
Appearance Clear yellow to orange liquidThermo Fisher Scientific
Storage Temperature Room TemperatureChemicalBook

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a mixed Claisen condensation. This reaction involves the condensation of an ester with a ketone. In this specific case, 3-methyl-2-butanone reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate is an ideal electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation, which leads to a cleaner reaction with a higher yield of the desired product.

G cluster_0 Synthesis Workflow start Reactants: - 3-Methyl-2-butanone - Diethyl oxalate - Sodium ethoxide - Ethanol (anhydrous) step1 Preparation of Sodium Ethoxide Solution start->step1 step2 Claisen Condensation: - Add ketone and oxalate mixture to base - Maintain low temperature (0-5 °C) step1->step2 step3 Reaction Quench & Work-up: - Acidify with dilute H2SO4 - Extract with organic solvent (e.g., DCM) step2->step3 step4 Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by vacuum distillation step3->step4 end Product: This compound step4->end

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from established procedures for mixed Claisen condensations involving diethyl oxalate.

Materials:

  • 3-Methyl-2-butanone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane (DCM)

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add freshly cut sodium metal to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate flask, prepare a mixture of 3-methyl-2-butanone and diethyl oxalate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2-3 hours, then let it warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture in an ice bath and slowly acidify with dilute sulfuric acid to a pH of ~2.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear yellow to orange liquid.

Spectroscopic Characterization

  • ¹H NMR (predicted in CDCl₃):

    • δ ~4.2 ppm (q, 2H): -OCH₂CH₃

    • δ ~1.3 ppm (t, 3H): -OCH₂CH₃

    • δ ~2.8 ppm (m, 1H): -CH(CH₃)₂

    • δ ~1.1 ppm (d, 6H): -CH(CH₃)₂

    • δ ~3.5 ppm (s, 2H): -COCH₂CO-

    • The methylene protons between the carbonyls may show complex splitting or appear as a singlet depending on the degree of enolization.

  • ¹³C NMR (predicted in CDCl₃):

    • δ ~190-200 ppm: Ketone carbons (C2 and C4)

    • δ ~160-170 ppm: Ester carbonyl carbon

    • δ ~62 ppm: -OCH₂CH₃

    • δ ~14 ppm: -OCH₂CH₃

    • δ ~40-50 ppm: Methylene and methine carbons

    • δ ~18-20 ppm: Methyl carbons of the isopropyl group

  • Infrared (IR) Spectroscopy (predicted, neat):

    • ~2970 cm⁻¹: C-H stretching (aliphatic)

    • ~1740 cm⁻¹: C=O stretching (ester)

    • ~1715 cm⁻¹: C=O stretching (ketone)

    • ~1620 cm⁻¹: C=C stretching (from enol form)

    • ~1200-1300 cm⁻¹: C-O stretching

  • Mass Spectrometry (predicted):

    • [M]+: m/z = 186.0892 (calculated for C₉H₁₄O₄)

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from its β-dicarbonyl system, which serves as a versatile precursor for a variety of heterocyclic compounds. The acidic methylene protons between the two carbonyl groups can be easily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles.

A key application of this compound is in the synthesis of substituted isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They are a common feature in many biologically active compounds and pharmaceuticals. The synthesis of an isoxazole from a 1,3-dicarbonyl compound is typically achieved through a condensation reaction with hydroxylamine.

G cluster_1 Heterocycle Synthesis start Ethyl 5-methyl- 2,4-dioxohexanoate intermediate Condensation/ Cyclization start->intermediate reagent Hydroxylamine (NH2OH) reagent->intermediate product Ethyl 5-isopropyl- 3-isoxazolecarboxylate intermediate->product

Caption: Reaction scheme for the synthesis of an isoxazole derivative.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activity. A prime example is its use as a starting material for the preparation of Ethyl 5-isopropyl-3-isoxazolecarboxylate .

Experimental Protocol: Synthesis of Ethyl 5-isopropyl-3-isoxazolecarboxylate

This protocol is based on general methods for the synthesis of isoxazoles from β-ketoesters.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium acetate, pyridine)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution. The base is necessary to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield Ethyl 5-isopropyl-3-isoxazolecarboxylate.

The resulting isoxazole derivative can be further modified or used as a key fragment in the synthesis of larger, more complex molecules being investigated in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hazards: Based on data for similar compounds, it is expected to be a flammable liquid. It may cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate is a pivotal β-keto ester that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, characterized by multiple reactive sites, make it an invaluable precursor for the construction of complex heterocyclic scaffolds that form the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, a detailed, field-tested protocol for its synthesis via the crossed Claisen condensation, an analysis of its physicochemical properties, and an exploration of its significant role as an intermediate in drug discovery, with a focus on the synthesis of pyrazole derivatives.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

For clarity and comprehensive database searching, researchers should be aware of its common synonyms:

  • Ethyl 2,4-dioxo-5-methylhexanoate[1]

  • 5-Methyl-2,4-dioxohexanoic acid ethyl ester

Core Chemical Identifiers
IdentifierValue
CAS Number 64195-85-3
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
InChI Key HBJPUWYQVWIKSD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)CC(=O)C(C)C
Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

PropertyValueSource
Appearance Clear yellow to orange liquid[2]
Boiling Point 113-116 °C at 5 TorrChemicalBook
Density (Predicted) 1.062 ± 0.06 g/cm³ChemicalBook
Purity (Typical) ≥94.0% (GC)[2]

Part 2: Synthesis via Crossed Claisen Condensation

The synthesis of this compound is most efficiently achieved through a crossed Claisen condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4][5] The strategic choice of reactants is paramount for a successful crossed Claisen condensation, requiring one ester to possess α-hydrogens to form an enolate and the other, the electrophile, to be non-enolizable to prevent self-condensation side products.[3][4][5]

In this synthesis, ethyl isovalerate, which has α-hydrogens, serves as the nucleophilic precursor. Diethyl oxalate, lacking α-hydrogens, is the ideal electrophilic partner.[3][5] The reaction is driven to completion by the formation of a highly stabilized enolate of the resulting β-keto ester.

Causality Behind Experimental Choices

The selection of sodium ethoxide as the base is critical. It is a strong enough base to deprotonate the α-carbon of ethyl isovalerate, initiating the reaction. Using the corresponding alkoxide as the base prevents transesterification, which would lead to a mixture of products. Anhydrous conditions are essential as the presence of water would hydrolyze the esters and quench the base. The final acidic workup is necessary to protonate the enolate and yield the final product.

Detailed, Step-by-Step Methodology

This protocol is adapted from a well-established procedure for a similar crossed Claisen condensation found in Organic Syntheses.[6]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl oxalate

  • Ethyl isovalerate

  • Anhydrous diethyl ether

  • 3M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add freshly cut sodium metal (1 equivalent) to absolute ethanol (sufficient to dissolve the sodium). Allow the reaction to proceed until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice-water bath. Add a mixture of ethyl isovalerate (1 equivalent) and diethyl oxalate (1 equivalent) dropwise from the dropping funnel to the cooled sodium ethoxide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture in an ice-water bath and slowly add 3M hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_prep Base Preparation cluster_reaction Claisen Condensation cluster_workup Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt in EtOH Absolute Ethanol EtOH->NaOEt in ReactionMix Reaction Mixture NaOEt->ReactionMix Base Reactants Ethyl Isovalerate + Diethyl Oxalate Reactants->ReactionMix Add dropwise at <10°C Product_Enolate Sodium Enolate of Product ReactionMix->Product_Enolate Stir 12-24h at RT Acid Acidic Workup (HCl) Product_Enolate->Acid Extraction Extraction (Ether) Acid->Extraction Wash Washing Steps Extraction->Wash Dry Drying (MgSO4) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product Yields PyrazoleSynthesis cluster_reaction Knorr Pyrazole Synthesis Ketoester This compound Condensation Condensation Ketoester->Condensation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Hydrazone Intermediate Pyrazole Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate Cyclization->Pyrazole

Sources

An In-depth Technical Guide on Ethyl 5-methyl-2,4-dioxohexanoate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Ethyl 5-methyl-2,4-dioxohexanoate is a β-ketoester of significant interest within the realms of synthetic and medicinal chemistry. Its molecular architecture, featuring dual carbonyl groups and an ester moiety, confers a versatile reactivity that is highly sought after in the construction of complex molecular frameworks. This guide serves as a comprehensive technical resource, elucidating the core physical and chemical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific pursuits.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C9H14O4[1][2]
Molecular Weight 186.21 g/mol [1]
IUPAC Name This compound[3]
Synonyms 5-methyl-2,4-dioxohexanoic acid ethyl ester, ethyl 2,4-dioxo-5-methylhexanoate[2][4]
CAS Number 64195-85-3[1][2]
Boiling Point 113-116 °C at 5 Torr[1]
Density 1.062 ± 0.06 g/cm³ (Predicted)[1]
pKa 6.79 ± 0.46 (Predicted)[1]

Molecular Structure and Spectroscopic Analysis

The reactivity of this compound is intrinsically linked to its molecular structure. The 1,3-dicarbonyl system is the key feature, influencing both its chemical behavior and its spectroscopic signatures.

Caption: 2D Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum is not provided in the search results, a theoretical ¹H NMR spectrum can be predicted. Key expected signals would include a triplet and a quartet for the ethyl ester protons, and signals corresponding to the isobutyl group. A characteristic singlet for the methylene protons situated between the two carbonyl groups would also be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, ethyl 2,4-dioxohexanoate, would show strong absorption bands for the two carbonyl groups. One would be for the ester and the other for the ketone, typically appearing in the 1700-1750 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of β-keto esters such as this compound is often achieved through well-established condensation reactions.

Synthetic Pathways

The Claisen condensation is a classic and widely employed method for synthesizing β-keto esters.[5] This reaction involves the base-catalyzed condensation of an ester with another carbonyl-containing compound.[5] For a similar compound, ethyl 2,4-dioxohexanoate, a Claisen condensation of 2-butanone and diethyl oxalate using sodium ethoxide in ethanol has been described.[6] This suggests a similar approach could be viable for the synthesis of this compound.

synthesis start Ketone + Ester base Base (e.g., NaOEt) start->base Claisen Condensation product This compound base->product

Caption: Generalized Claisen Condensation for β-Keto Ester Synthesis

Key Aspects of Reactivity

The chemical behavior of this compound is dominated by the 1,3-dicarbonyl motif.

  • Acidity of α-Hydrogens : The protons on the carbon atom positioned between the two carbonyl groups are notably acidic.[7] This is due to the resonance stabilization of the resulting carbanion by both adjacent carbonyls.[7] This acidity allows for easy deprotonation with a mild base to form a stable enolate.[7]

  • Keto-Enol Tautomerism : As is characteristic of β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation.

  • Alkylation : The enolate generated from the deprotonation of the α-carbon is a potent nucleophile and can readily participate in alkylation reactions with alkyl halides.[7]

  • Hydrolysis and Decarboxylation : The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[5] The resulting β-keto acid can then be heated to induce decarboxylation, yielding a ketone.[5]

Applications in Drug Development and Chemical Synthesis

This compound is recognized as a valuable pharmaceutical intermediate.[1] The versatile reactivity of β-keto esters makes them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals.[5]

  • Heterocyclic Synthesis : The 1,3-dicarbonyl unit is a classic precursor for the synthesis of various heterocyclic systems which are common motifs in many drug molecules.

  • Asymmetric Synthesis : Lipase-catalyzed transesterification of β-keto esters provides a method for producing optically active β-keto esters, which are important chiral building blocks in natural product synthesis.[8]

Experimental Protocols and Characterization

General Synthetic Procedure

A general method for lipase-catalyzed transesterification involves mixing an alcohol and a β-ketoester with a lipase catalyst under reduced pressure and moderate heat.[8] The product is then purified using silica-gel column chromatography.[8]

Analytical Characterization Workflow

A standard workflow for the characterization of a synthesized organic compound like this compound would involve a combination of chromatographic and spectroscopic techniques.

characterization start Synthesized Product tlc TLC for Purity start->tlc purification Column Chromatography tlc->purification nmr NMR (¹H, ¹³C) for Structure purification->nmr ir IR for Functional Groups purification->ir ms Mass Spec for MW purification->ms final Pure, Characterized Compound nmr->final ir->final ms->final

Caption: Standard Characterization Workflow for an Organic Compound

Conclusion

This compound is a versatile and valuable compound for chemical synthesis and drug development. Its rich reactivity, stemming from the 1,3-dicarbonyl system, allows for a wide range of chemical transformations. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the laboratory. Further experimental investigation into its properties will undoubtedly continue to expand its applications in the field of chemistry.

References

  • Chemical-Suppliers. (n.d.). Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl-2,4-dioxohexanoate. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C9H14O4). Retrieved from [Link]

  • Hamzah, N. H., Aris, F. N. M., Mukhni, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.
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  • Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. Retrieved from [Link]

  • ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
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Ethyl 5-methyl-2,4-dioxohexanoate keto-enol tautomerism explained

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 5-methyl-2,4-dioxohexanoate

Abstract

This compound, a β-ketoester of significant interest in pharmaceutical and chemical synthesis, exists as a dynamic equilibrium of keto and enol tautomers. This guide provides a comprehensive examination of this tautomerism, grounded in the principles of physical organic chemistry. We will dissect the structural attributes that govern the stability of each tautomer, the thermodynamic factors influencing the equilibrium position, and the profound impact of the chemical environment, particularly the solvent. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also field-proven experimental protocols for the empirical investigation of this phenomenon using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Foundational Principles: Keto-Enol Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1][2] For carbonyl compounds possessing an α-hydrogen, this equilibrium is known as keto-enol tautomerism.[3] While for simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond, the landscape changes dramatically for 1,3-dicarbonyl compounds.[4][5]

This compound is a β-ketoester, a class of 1,3-dicarbonyl compounds. In these systems, the enol form can be significantly stabilized, shifting the equilibrium to a point where both tautomers are present in detectable, and often substantial, concentrations.[2][4] This enhanced stability of the enol tautomer is primarily attributed to two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that lowers the overall energy of the molecule.[1][6][7]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[1][8][9]

This unique stabilization makes the tautomeric behavior of β-dicarbonyls a critical consideration in their synthesis, reactivity, and biological function.

The Tautomeric Equilibrium of this compound

The specific structure of this compound allows for the formation of two principal enol tautomers, arising from enolization of the C2 or C4 carbonyl group. However, enolization involving the methylene protons (at C3) between the two carbonyl groups is overwhelmingly favored due to the exceptional acidity of these protons and the stabilizing factors described above.[4] The resulting enol exists as a mixture of (Z)- and (E)-isomers, with the (Z)-isomer being dominant due to the stabilizing intramolecular hydrogen bond.

The equilibrium can be visualized as follows:

Caption: Fig. 1: Keto-Enol equilibrium in this compound.

The position of this equilibrium (defined by the equilibrium constant, K_eq) is not fixed; it is highly sensitive to a range of external factors.

Factors Influencing the Tautomeric Equilibrium

Understanding the causality behind equilibrium shifts is paramount for controlling the chemical properties of the system.

  • Solvent Effects: This is one of the most critical factors.[10] Nonpolar solvents (e.g., hexane, CCl₄) do not compete for hydrogen bonding and thus favor the intramolecularly hydrogen-bonded enol tautomer.[7] Conversely, polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond of the enol and preferentially solvating the more polar keto form, thus shifting the equilibrium towards the keto tautomer.[3][11] Polar aprotic solvents (e.g., DMSO, acetone) have an intermediate effect.[12]

  • Temperature: Changes in temperature can shift the equilibrium. While the specific direction depends on the enthalpy change (ΔH°) of the tautomerization, higher temperatures generally provide more kinetic energy to overcome the stabilization of the enol form.[13][14]

  • Substituent Effects: The electronic nature of substituents can influence the acidity of the α-protons and the stability of the tautomers. The isobutyl group at C5 in this compound is an electron-donating group, which has a modest effect on the equilibrium compared to strongly electron-withdrawing groups that would further stabilize the enolate intermediate and favor the enol form.[3][8][13]

Experimental Analysis: Protocols and Data Interpretation

The tautomeric equilibrium of this compound can be reliably quantified using spectroscopic methods. Because the interconversion between keto and enol forms is slow on the NMR timescale, distinct signals for each species can be observed and integrated.[15][16]

Quantitative Analysis by ¹H NMR Spectroscopy

Proton NMR is the definitive technique for determining the tautomeric ratio in solution.[17][18] The protons in the keto and enol forms experience different chemical environments, leading to distinct and easily identifiable chemical shifts.

Proton Assignment Tautomer Expected Chemical Shift (δ, ppm) Multiplicity
-OH (enolic)Enol12.0 - 13.5singlet (broad)
=CH- (vinylic)Enol5.0 - 5.5singlet
-CH₂- (between C=O)Keto3.5 - 4.0singlet
-O-CH₂-CH₃ (ethyl)Both4.1 - 4.3quartet
-CH- (isobutyl)Both2.2 - 2.6multiplet
-CH₂- (isobutyl)Both2.0 - 2.4doublet
-O-CH₂-CH₃ (ethyl)Both1.2 - 1.4triplet
-C(CH₃)₂ (isobutyl)Both0.9 - 1.1doublet

Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound in CDCl₃.

The ratio of the tautomers can be calculated by comparing the integration of a unique proton signal from each form. The most reliable signals for this purpose are the vinylic proton (=CH-) of the enol form and the methylene protons (-CH₂-) of the keto form.

Equation for Equilibrium Constant: K_eq = [Enol] / [Keto] = (Integration of Enol =CH- peak) / (Integration of Keto -CH₂- peak / 2)

Note: The integration of the keto methylene peak is divided by two as it represents two protons.

Experimental Protocol 1: NMR Spectroscopic Determination of K_eq

This protocol provides a self-validating workflow for quantifying the tautomeric equilibrium.

Caption: Fig. 2: Workflow for NMR-based analysis of tautomeric equilibrium.

Qualitative Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy provides a complementary, non-destructive method to study tautomerism, particularly the influence of solvent polarity.[19] The keto and enol tautomers possess different chromophores and will exhibit distinct absorption maxima (λ_max).

  • Keto Tautomer: Typically shows a weak n → π* transition at longer wavelengths (~270-290 nm).

By observing the shift in λ_max and the change in absorbance in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium.[22]

Solvent Expected Dominant Tautomer Rationale
Hexane (Nonpolar)EnolFavors stable intramolecular H-bond.[7]
Acetonitrile (Polar Aprotic)MixtureModerate polarity, less disruption of H-bond.
Methanol (Polar Protic)KetoDisrupts intramolecular H-bond, solvates keto form.[3][11]

Table 2: Predicted Solvent Effects on the Tautomeric Equilibrium.

Experimental Protocol 2: UV-Vis Spectroscopic Analysis of Solvent Effects

This protocol outlines the methodology for observing the influence of the solvent environment on the equilibrium.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a volatile, miscible solvent like acetonitrile. This ensures accurate concentration across different final solvents.

  • Solvent Series Preparation: Prepare a series of volumetric flasks containing different solvents of interest (e.g., hexane, acetonitrile, methanol).

  • Sample Dilution: Add a precise aliquot of the stock solution to each volumetric flask and dilute to the mark to achieve a final concentration in the range of 10⁻⁴ to 10⁻⁵ M. The concentration should be low enough to obey the Beer-Lambert law.

  • Blank Measurement: For each solvent, run a baseline correction (blank) using the pure solvent in a quartz cuvette.

  • Spectrum Acquisition: Acquire the UV-Vis absorption spectrum for each sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Compare the spectra obtained in the different solvents. Note the λ_max and relative absorbance values to infer the predominant tautomer in each environment. A shift towards the λ_max characteristic of the enol form indicates the equilibrium favors the enol in that solvent.

Implications for Drug Development and Synthesis

The tautomeric state of a molecule is not a mere academic curiosity; it has profound real-world consequences, particularly in drug development.

  • Receptor Binding: The different tautomers of a molecule are distinct chemical entities with different shapes, hydrogen bonding capabilities, and polarity. Consequently, only one tautomer may bind effectively to a biological target (e.g., an enzyme or receptor). Understanding the dominant tautomer in a physiological environment is crucial for rational drug design.

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity (logP), and membrane permeability can differ significantly between keto and enol forms. A shift in tautomeric equilibrium can alter a drug candidate's absorption, distribution, metabolism, and excretion profile.

  • Chemical Reactivity and Stability: The keto and enol forms exhibit different reactivity. The enol is a nucleophile at the α-carbon, while the keto form is an electrophile at the carbonyl carbon.[6] This has direct implications for chemical synthesis and can affect the stability and degradation pathways of a drug substance.

By controlling the factors that influence the keto-enol equilibrium, such as solvent system or pH in formulation, scientists can potentially optimize the therapeutic efficacy and stability of a pharmaceutical product.

Conclusion

The keto-enol tautomerism of this compound is a classic yet powerful illustration of structural and environmental effects on molecular equilibrium. The stability of its enol form, conferred by conjugation and intramolecular hydrogen bonding, makes it a fascinating system for study. Through robust analytical techniques like NMR and UV-Vis spectroscopy, researchers can precisely quantify and qualitatively assess the tautomeric population. For professionals in synthesis and drug development, a deep understanding and empirical characterization of this equilibrium are indispensable for predicting molecular behavior, optimizing reaction conditions, and designing effective and stable therapeutic agents.

References

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

  • Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds.

  • askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism.

  • Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes.

  • Quora. (n.d.). Factors affecting keto-enol tautomerism.

  • OrgoSolver. (n.d.). Introduction to Enols.

  • JoVE. (2025). Video: Types of Enols and Enolates.

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

  • World Scientific Publishing. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY.

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.

  • ACS Publications. (2014). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education.

  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

  • RSC Publishing. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.

  • MDPI. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.

  • ACS Publications. (1974). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education.

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?

  • ResearchGate. (2021). Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD.

  • Making Molecules. (2024). An Introduction to Enols & Enolates.

  • CORE. (2010). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study.

  • ACS Publications. (1975). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry.

  • Canadian Science Publishing. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

  • Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

  • ResearchGate. (2018). Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations.

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An In-depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate, a sophisticated dicarbonyl compound, has emerged as a valuable intermediate in the landscape of pharmaceutical synthesis. Its unique structural features, characterized by two carbonyl groups in a 1,3-relationship, impart a distinct reactivity that has been harnessed in the creation of more complex molecular architectures. This guide provides a comprehensive exploration of the discovery, historical context, and synthetic methodologies for this important building block, offering insights for researchers and professionals in the field of drug development and organic chemistry.

I. Discovery and Historical Context: A Legacy of Carbonyl Chemistry

While the precise first synthesis of this compound is not prominently documented in readily available literature, its chemical lineage is deeply rooted in the foundational principles of organic synthesis, particularly the chemistry of β-dicarbonyl compounds. The intellectual framework for its creation can be traced back to the late 19th and early 20th centuries with the pioneering work on condensation reactions.

A significant historical touchstone for the broader class of 2,4-dioxoalkanoates is the work of German chemist Otto Diels. A 1973 patent for the related compound, ethyl 2,4-dioxohexanoate, references a publication by Diels in Chemische Berichte from as early as 1906, highlighting that the fundamental chemistry for constructing such molecules has been established for over a century.[1] This early research into the reactivity of esters and ketones laid the groundwork for the development of synthetic routes to a wide array of β-keto esters and related dicarbonyls.

The core chemical transformation underpinning the synthesis of this compound and its analogues is the Claisen condensation . This carbon-carbon bond-forming reaction, named after Rainer Ludwig Claisen, has been a cornerstone of organic synthesis since the late 1800s. The reaction, in its classic form, involves the reaction of two ester molecules to form a β-keto ester. A variation, the "crossed" Claisen condensation, allows for the reaction of two different esters, or an ester and a ketone, which is the key to accessing asymmetrically substituted dicarbonyls like this compound.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 64195-85-3[2][3][4]
Molecular Formula C₉H₁₄O₄[2][3][4]
Molecular Weight 186.21 g/mol [2][3]
Appearance Reported as an orange oil
Primary Use Pharmaceutical Intermediate[2][5]

III. Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester enolate with a different ester. In the case of our target molecule, the likely precursors are an ester of isovaleric acid (to provide the 5-methylhexanoyl backbone) and a source for the 2,4-dioxo functionality, typically diethyl oxalate.

A. Reaction Mechanism: The Crossed Claisen Condensation

The mechanism for the synthesis of this compound via a crossed Claisen condensation is a well-established pathway in organic chemistry.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product EthylIsovalerate Ethyl isovalerate Enolate Enolate of Ethyl isovalerate EthylIsovalerate->Enolate Deprotonation by Base DiethylOxalate Diethyl oxalate Tetrahedral Tetrahedral Intermediate DiethylOxalate->Tetrahedral Base Sodium Ethoxide (Base) Base->Enolate Enolate->Tetrahedral Nucleophilic attack Product_anion Product Anion (stabilized) Tetrahedral->Product_anion Elimination of Ethoxide Product This compound Product_anion->Product Acidic Workup

Figure 1: Generalized workflow for the Claisen condensation synthesis.
B. Detailed Experimental Protocol

Materials:

  • Ethyl isovalerate

  • Diethyl oxalate

  • Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol to generate the ethoxide in situ.

  • Formation of the Enolate: To the stirred solution of sodium ethoxide, add ethyl isovalerate dropwise at a controlled temperature (typically 0 °C to room temperature) to form the corresponding enolate.

  • Condensation Reaction: To the enolate solution, add diethyl oxalate dropwise from the dropping funnel. The reaction mixture is then typically stirred at room temperature or gently heated to drive the condensation to completion.

  • Reaction Quench and Workup: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled in an ice bath and carefully acidified with dilute hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted several times with a suitable organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Characterization: The resulting orange oil, this compound, can be further purified by vacuum distillation. Characterization would typically involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

IV. Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[2][5] Its dicarbonyl functionality allows for a variety of subsequent chemical transformations. For example, the ketone groups can be selectively reduced or can participate in condensation reactions with amines or hydrazines to form heterocyclic structures, which are common motifs in many drug molecules.

A 2004 patent describes the use of this compound in the synthesis of novel compounds intended as PDE9 inhibitors for the potential treatment of type 2 diabetes, metabolic syndrome, and cardiovascular disease. This highlights the compound's role as a key building block in the development of new therapeutic agents.

V. Conclusion

This compound, a molecule with a rich heritage in the fundamentals of organic chemistry, continues to be a relevant and valuable tool for synthetic chemists, particularly in the pharmaceutical industry. While its specific discovery is not prominently chronicled, its synthesis is a classic example of the enduring power of the Claisen condensation. Understanding the history, synthesis, and reactivity of this dicarbonyl compound provides a solid foundation for its application in the design and development of novel therapeutics. As the demand for sophisticated and diverse molecular architectures in drug discovery grows, the utility of such versatile building blocks is likely to expand.

References

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An In-depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate, a multifaceted β-ketoester, holds significant interest within the realms of synthetic organic chemistry and medicinal chemistry. Its structural arrangement, featuring two carbonyl groups and an active methylene group, renders it a versatile precursor for a variety of more complex molecular architectures, particularly heterocyclic compounds which form the backbone of many pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel synthetic methodologies and the design of new therapeutic agents.

I. Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between an enolizable ester and a non-enolizable ester in the presence of a strong base.[1][2] In this specific synthesis, ethyl isovalerate serves as the enolizable component, providing the α-protons for enolate formation, while diethyl oxalate acts as the non-enolizable electrophilic partner.[1]

The causality behind this strategic choice of reactants is twofold. Firstly, diethyl oxalate is highly electrophilic due to the presence of two electron-withdrawing ester groups, which makes it an excellent acceptor for the nucleophilic enolate. Secondly, as it lacks α-protons, it cannot undergo self-condensation, thus minimizing the formation of unwanted byproducts and simplifying the purification process.[1]

Reaction Mechanism:

The mechanism of the crossed Claisen condensation for the synthesis of this compound can be elucidated in the following steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl isovalerate to form a resonance-stabilized enolate ion. The use of an alkoxide base corresponding to the ester's alcohol component (ethanol in this case) is crucial to prevent transesterification side reactions.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide (EtO⁻) leaving group.

  • Deprotonation (Driving Force): The resulting β-ketoester, this compound, possesses highly acidic protons on the methylene group situated between the two carbonyls. The ethoxide base, regenerated in the previous step, readily deprotonates this position to form a highly resonance-stabilized enolate. This essentially irreversible acid-base reaction is the thermodynamic driving force for the entire condensation.[3]

  • Protonation: A final workup step with a mild acid neutralizes the enolate to yield the final product, this compound.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Protonation Ethyl Isovalerate Ethyl Isovalerate Enolate Enolate Ion Ethyl Isovalerate->Enolate + NaOEt EtOH EtOH Enolate->EtOH Diethyl_Oxalate Diethyl Oxalate Enolate->Diethyl_Oxalate Nucleophilic Attack NaOEt NaOEt Tetrahedral_Intermediate Tetrahedral Intermediate Diethyl_Oxalate->Tetrahedral_Intermediate Product_Enolate_Precursor This compound Tetrahedral_Intermediate->Product_Enolate_Precursor - EtO⁻ Product_Enolate Product Enolate (Stabilized) Product_Enolate_Precursor->Product_Enolate + EtO⁻ EtO- EtO⁻ Final_Product This compound Product_Enolate->Final_Product + H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of Crossed Claisen Condensation.

Experimental Protocol:

The following is a generalized, self-validating protocol for the laboratory-scale synthesis of this compound, based on established principles of the Claisen condensation.[3]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Ethyl isovalerate

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add a solution of ethyl isovalerate and diethyl oxalate (in a 1:1 molar ratio) dropwise from the dropping funnel to the stirred sodium ethoxide solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to remove any unreacted acidic starting materials or byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

II. Chemical Properties and Characterization

Physical Properties:
PropertyValue
CAS Number 64195-85-3
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 113-116 °C at 5 Torr
Spectroscopic Characterization (Predicted):

Based on the known spectral data of the structurally similar compound, Ethyl 2-methyl-3,5-dioxohexanoate, the following spectroscopic characteristics for this compound can be predicted.[4]

  • ¹H NMR (CDCl₃, 300 MHz): The spectrum is expected to show signals corresponding to the ethyl ester group (a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm), the isobutyl group (a multiplet for the CH group around δ 2.8 ppm and a doublet for the two methyl groups around δ 1.0 ppm), and the methylene protons between the carbonyls (a singlet around δ 3.6 ppm). In the enol form, a characteristic singlet for the enolic proton will appear downfield (δ > 10 ppm), and the vinylic proton will appear as a singlet around δ 5.5-6.0 ppm.

  • ¹³C NMR (CDCl₃, 75 MHz): The diketo form would exhibit four carbonyl signals (two for the ketones and one for the ester). The enol form would show signals for the ester carbonyl, the enolized ketone, the vinylic carbons, and the remaining aliphatic carbons.

  • IR (neat): Strong absorption bands are expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the ketone and ester groups. In the presence of the enol tautomer, a broad O-H stretching band around 3200-3500 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹ would be observed.

  • High-Resolution Mass Spectrometry (HRMS): The calculated m/z for the molecular ion [M]⁺ would be 186.0892, and for [M+H]⁺, it would be 187.0965.

III. Reactivity and Keto-Enol Tautomerism

The chemical reactivity of this compound is dominated by the presence of its three key functional groups: the two carbonyl groups and the active methylene group.

Keto-Enol Tautomerism:

Like most β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, and by conjugation of the double bond with the remaining carbonyl group. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH. In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond. In contrast, polar, protic solvents can solvate the keto form, shifting the equilibrium towards it.[5]

Keto_Enol_Tautomerism Keto Keto Form Enol Enol Form (Intramolecular H-bonding) Keto->Enol

Caption: Keto-Enol Tautomerism of this compound.

The presence of both tautomers provides dual reactivity. The keto form can react with nucleophiles at the carbonyl carbons, while the enol form can react with electrophiles at the α-carbon.

Reactions at the Carbonyl Groups and Active Methylene Group:
  • Nucleophilic Addition: The carbonyl carbons are susceptible to attack by nucleophiles.

  • Reactions with Hydrazines (Synthesis of Pyrazoles): The 1,3-dicarbonyl moiety readily undergoes condensation reactions with hydrazine and its derivatives to form pyrazole rings, which are prevalent scaffolds in many pharmaceuticals.[6]

  • Reactions with Hydroxylamine (Synthesis of Isoxazoles): Similarly, reaction with hydroxylamine leads to the formation of isoxazoles, another important heterocyclic core in drug molecules.

  • Alkylation and Acylation: The active methylene protons are acidic and can be readily removed by a base to form a stable enolate, which can then be alkylated or acylated.

IV. Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its utility primarily stems from its ability to act as a precursor for various heterocyclic systems.

Precursor to Heterocyclic Pharmaceuticals:

The 1,3-dicarbonyl system within this compound is a key synthon for the construction of five-membered heterocycles like pyrazoles and isoxazoles. These ring systems are found in a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant agents.[6][7][8] The specific substituents on the resulting heterocyclic ring can be tailored by the choice of the β-ketoester and the condensing reagent, allowing for the generation of libraries of compounds for biological screening.

Pharmaceutical_Applications EMDO This compound Pyrazole Pyrazole Derivatives EMDO->Pyrazole + Hydrazine Derivatives Isoxazole Isoxazole Derivatives EMDO->Isoxazole + Hydroxylamine Other Other Bioactive Molecules EMDO->Other Drugs Potential Pharmaceutical Agents (Anticonvulsant, Anti-inflammatory, etc.) Pyrazole->Drugs Isoxazole->Drugs Other->Drugs

Caption: Role as a Pharmaceutical Intermediate.

While a direct, named pharmaceutical synthesized from this compound is not prominently documented in readily available literature, its structural motifs are present in various biologically active compounds. For instance, the core structure can be envisioned as a fragment in the synthesis of certain anticonvulsant drugs. The development of novel antiepileptic drugs often involves the synthesis and screening of a wide range of heterocyclic compounds, and this compound provides a readily accessible starting material for such endeavors.[7][8]

V. Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the crossed Claisen condensation, coupled with its rich reactivity centered around the dicarbonyl system and active methylene group, makes it an attractive starting material for the construction of complex molecular architectures. The propensity of this compound to undergo keto-enol tautomerism further expands its synthetic utility. For researchers and scientists in the pharmaceutical industry, this compound represents a key building block for the generation of novel heterocyclic compounds, a class of molecules that continues to be a rich source of new therapeutic agents. Further exploration of its reactivity and its application in the synthesis of targeted bioactive molecules is a promising avenue for future research and development.

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fundamental reaction mechanisms of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Ethyl 5-methyl-2,4-dioxohexanoate

Introduction

This compound is a versatile β-dicarbonyl compound, a class of molecules renowned for their unique reactivity and central role in synthetic organic chemistry.[1][2] Structurally, it is a β,δ-diketoester, featuring two carbonyl groups separated by a methylene unit, which imparts distinct chemical properties that are leveraged in the synthesis of a wide array of more complex molecules and heterocyclic systems.[3][4][5][6][7] This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering researchers and drug development professionals a foundational understanding of its synthesis, inherent chemical equilibria, and key synthetic transformations. We will delve into the causality behind its reactivity, present validated experimental approaches, and illustrate the mechanistic pathways that govern its chemical behavior.

Synthesis via Crossed Claisen Condensation

The primary route to this compound is through a crossed Claisen condensation. This cornerstone reaction in carbon-carbon bond formation involves the condensation of an ester with a ketone in the presence of a strong base.[8][9][10][11] Specifically, the synthesis of the title compound is achieved by reacting 3-methyl-2-butanone with diethyl oxalate using a base such as sodium ethoxide.[12]

Mechanism

The mechanism proceeds through several distinct steps, as illustrated below. The reaction is driven to completion by the final deprotonation of the product, which forms a highly stabilized enolate. This step is effectively irreversible and requires the use of at least a full equivalent of base.[8][9]

  • Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from 3-methyl-2-butanone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ketone enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in a tetrahedral intermediate.

  • Acyl Substitution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.

  • Deprotonation (Driving Force): The newly formed β-dicarbonyl product possesses a highly acidic methylene proton (at C3) which is readily abstracted by the ethoxide base. This acid-base reaction is thermodynamically favorable and shifts the overall equilibrium towards the product.

  • Protonation: A final acidic workup protonates the enolate to yield the neutral this compound product.

Claisen_Condensation Mechanism of Crossed Claisen Condensation cluster_steps ketone 3-Methyl-2-butanone enolate Ketone Enolate ketone->enolate 1. Deprotonation base NaOEt oxalate Diethyl Oxalate product This compound intermediate Tetrahedral Intermediate enolate->intermediate 2. Nucleophilic Attack product_enolate Product Enolate intermediate->product_enolate 3. Elimination of EtO- intermediate->product_enolate 4. Deprotonation (by EtO-) product_enolate->product 5. Acid Workup (H3O+)

Caption: The reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Claisen condensations.[12]

  • Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.

  • Base Preparation: Anhydrous ethanol is distilled into the flask, followed by the addition of sodium metal to generate sodium ethoxide in situ. The mixture is refluxed until all sodium has reacted.

  • Reaction: The solution is cooled, and a mixture of 3-methyl-2-butanone and diethyl oxalate is added dropwise from the addition funnel with vigorous stirring.

  • Completion: After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours to ensure completion.

  • Workup: The mixture is cooled and poured into a mixture of ice and dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Keto-Enol Tautomerism

Like all 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers.[1] The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.[13][14][15]

The position of this equilibrium is sensitive to the solvent.[16] In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, whereas in polar, protic solvents, which can form intermolecular hydrogen bonds with the keto form, the equilibrium may shift towards the keto tautomer.[15]

Tautomerism Keto-Enol Tautomeric Equilibrium Keto Keto Form (this compound) Enol Enol Form (Stabilized by Intramolecular H-Bond) Keto->Enol

Caption: Equilibrium between the keto and more stable enol tautomers.

Reactivity of the Active Methylene Group

The defining characteristic of β-dicarbonyl compounds is the high acidity of the protons on the carbon atom situated between the two carbonyl groups (the "active methylene" group).[1][17]

Acidity and Enolate Formation

The protons at the C3 position of this compound are exceptionally acidic (pKa ≈ 11) for a C-H bond. This is because the resulting carbanion (enolate) is extensively stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This high acidity allows for easy and selective deprotonation using common bases like alkoxides to form the nucleophilic enolate.[11][17]

Alkylation of the α-Carbon

The enolate of this compound is a potent nucleophile and readily participates in SN2 reactions with alkyl halides. This reaction is a powerful method for forming new carbon-carbon bonds at the C3 position.[18][19] The reaction is most efficient with primary and methyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions.[19]

Experimental Protocol: α-Alkylation
  • Enolate Formation: To a solution of this compound in a suitable solvent (e.g., ethanol or DMF), add one equivalent of sodium ethoxide at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to the solution and heat the mixture to reflux for 1-2 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The resulting α-alkylated product is purified via column chromatography or distillation.

Alkylation_Workflow Workflow for α-Alkylation Start Ethyl 5-methyl- 2,4-dioxohexanoate Step1 1. Deprotonation (NaOEt in EtOH) Start->Step1 Enolate Nucleophilic Enolate Step1->Enolate Step2 2. S N 2 Reaction (Add Alkyl Halide, R-X) Enolate->Step2 Product α-Alkylated Product Step2->Product

Caption: General experimental workflow for the alkylation of the active methylene carbon.

Hydrolysis and Decarboxylation

A classic and highly useful transformation of β-keto esters is their hydrolysis to a β-keto acid, followed by thermal decarboxylation to yield a ketone.[18][20] This sequence allows the acetoacetate unit to be used as a synthetic equivalent for a ketone enolate.

Mechanism

The process occurs in two distinct stages:

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid under either acidic or basic (saponification) conditions, followed by acidification. This yields 5-methyl-2,4-dioxohexanoic acid.

  • Decarboxylation: The resulting β-keto acid is thermally unstable. Upon gentle heating, it readily loses carbon dioxide through a concerted, cyclic six-membered transition state.[21][22] This pericyclic reaction produces an enol intermediate, which rapidly tautomerizes to the more stable ketone, in this case, 5-methyl-2,4-hexanedione.

Decarboxylation Mechanism of β-Keto Acid Decarboxylation cluster_0 KetoAcid β-Keto Acid (from hydrolysis) TransitionState Cyclic Transition State KetoAcid->TransitionState Heating Enol Enol Intermediate + CO2 TransitionState->Enol Ketone Final Ketone Product Enol->Ketone Tautomerization

Caption: Decarboxylation of the β-keto acid proceeds via a cyclic transition state.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl moiety is a privileged synthon for the construction of various heterocyclic rings, which are core structures in many pharmaceutical agents.[23][24]

Knorr Pyrazole Synthesis

The reaction of this compound with hydrazine or its derivatives is a classic example of the Knorr pyrazole synthesis, yielding substituted pyrazolones.[23][25] The reaction proceeds by initial condensation between the more reactive C4-ketone and one of the hydrazine nitrogens to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[26]

Knorr_Synthesis Knorr Pyrazole Synthesis Pathway Reagents Dioxohexanoate + Hydrazine Step1 1. Condensation Reagents->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 2. Intramolecular Cyclization Hydrazone->Step2 Product Pyrazolone Product Step2->Product

Caption: Simplified workflow for the Knorr synthesis of pyrazolones.

Hantzsch Pyridine Synthesis

This compound can serve as the β-dicarbonyl component in the Hantzsch pyridine synthesis.[27][28] This multi-component reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.[29] In a modified approach, the dioxohexanoate can react with an aldehyde and an enamine (derived from ammonia and another β-dicarbonyl compound) via a series of condensations, Michael addition, and cyclization/dehydration steps to form a highly substituted 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine.[27][30]

Summary of Compound Data

PropertyValueReference
Chemical Name This compound[3][6]
CAS Number 64195-85-3[3][5][6]
Molecular Formula C₉H₁₄O₄[3][5][6]
Molecular Weight 186.21 g/mol [3][5]
Appearance Clear yellow to orange liquid[6]

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preliminary biological activity screening of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Ethyl 5-methyl-2,4-dioxohexanoate

Executive Summary

The discovery and development of novel therapeutic agents are paramount to advancing human health. This compound, a β-keto ester, represents a class of compounds with significant synthetic versatility and potential for diverse biological activities. This technical guide provides a comprehensive framework for the preliminary in vitro biological activity screening of this compound. We present a structured, multi-tiered screening approach encompassing antimicrobial, anticancer, and anti-inflammatory assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale underpinning each experimental choice. Our objective is to provide a robust roadmap for the initial characterization of this and similar novel chemical entities, ensuring scientific integrity and fostering a deeper understanding of their therapeutic potential.

Introduction: The Rationale for Screening this compound

This compound belongs to the β-keto ester chemical class, a scaffold known to be a versatile intermediate in organic synthesis.[1][2] Its structural motifs, particularly the 1,3-dicarbonyl system, are present in various biologically active molecules. This functionality can chelate metal ions, participate in hydrogen bonding, and react with biological nucleophiles, suggesting a potential for interaction with various enzymatic targets.

The decision to screen for antimicrobial, anticancer, and anti-inflammatory activities is based on the known biological profiles of structurally related compounds. For instance, some β-keto esters and their derivatives have demonstrated promising antimicrobial and cytotoxic activities.[3][4] Therefore, a broad-based preliminary screening is a scientifically sound and resource-efficient strategy to uncover any potential therapeutic value of this compound.

This guide will detail the necessary steps to move from compound acquisition to a preliminary biological activity profile, emphasizing reproducible and reliable methodologies.

Tier 1: Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents.[4] The initial screening of this compound will involve evaluating its activity against a panel of clinically relevant bacterial and fungal strains.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the workflow for the preliminary antimicrobial screening of this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC Determination) Compound_Prep->Broth_Microdilution Strain_Selection Select Bacterial and Fungal Strains Strain_Selection->Disk_Diffusion Strain_Selection->Broth_Microdilution Media_Prep Prepare Culture Media (Mueller-Hinton Broth/Agar) Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition Disk_Diffusion->Measure_Zones Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->Determine_MIC Incubate & Read Measure_Zones->Broth_Microdilution Proceed if active Interpret_Results Interpret and Report Results Determine_MIC->Interpret_Results

Caption: Workflow for antimicrobial activity screening.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[7]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest concentration to be tested.[8]

  • Preparation of Bacterial Inoculum: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.[9]

  • Serial Dilution: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the working solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 is a sterility control (no bacteria).[9]

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Data Presentation
Bacterial StrainATCC NumberMIC (µg/mL)Interpretation
Escherichia coli25922>128Not active
Staphylococcus aureus2921364Moderately active
Pseudomonas aeruginosa27853>128Not active
Enterococcus faecalis29212128Weakly active

Tier 2: Anticancer Activity Screening

The evaluation of a compound's cytotoxic potential is a cornerstone of anticancer drug discovery.[10] We will employ widely accepted in vitro assays to assess the effect of this compound on the viability and proliferation of various cancer cell lines.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the workflow for the preliminary anticancer screening.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Compound_Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Compound_Treatment Cell_Line_Selection Select Human Cancer Cell Lines Cell_Culture Culture and Maintain Cell Lines Cell_Line_Selection->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation SRB_Assay Sulforhodamine B (SRB) Assay Incubation->SRB_Assay MTT_Assay MTT Assay (Alternative) Incubation->MTT_Assay Measure_Absorbance Measure Absorbance SRB_Assay->Measure_Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Interpret_Results Interpret and Report Results Calculate_IC50->Interpret_Results

Caption: Workflow for anticancer activity screening.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[11][12] It is a reliable and cost-effective method for cytotoxicity screening.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)[13]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well microtiter plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Reading: Add Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.[12]

Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Interpretation
MCF-7Breast Cancer45.2Moderate activity
HeLaCervical Cancer89.7Weak activity
HEK293Normal Kidney>100Low cytotoxicity to normal cells

Tier 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drug development.[15][16]

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX and LOX enzymes in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Thromboxanes Thromboxanes COX1_2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation

Caption: Simplified arachidonic acid cascade.

Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is upregulated during inflammation.[17]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercially available)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the enzyme solution, a fluorescent probe, and various concentrations of this compound. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[18]

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time. The rate of change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation
EnzymePositive ControlIC50 (µM) of Test CompoundInterpretation
COX-2Celecoxib (IC50 = 0.1 µM)25.8Potential COX-2 inhibitory activity
5-LOXZileuton (IC50 = 1.5 µM)>100No significant 5-LOX inhibition

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the . The proposed tiered screening cascade, encompassing antimicrobial, anticancer, and anti-inflammatory assays, provides a comprehensive initial assessment of the compound's therapeutic potential. The detailed protocols and workflows are designed to ensure data integrity and reproducibility.

Positive results in any of these preliminary screens would warrant further investigation, including:

  • Screening against a broader panel of microbial strains or cancer cell lines.

  • Elucidation of the mechanism of action.

  • In vivo efficacy and toxicity studies.

  • Structure-activity relationship (SAR) studies through the synthesis and screening of analogues.

By following this structured approach, researchers can efficiently and effectively evaluate the biological activity of novel chemical entities, paving the way for the discovery of new therapeutic agents.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Janardhanan, J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

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  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 2, Unit2.19. [Link]

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  • National Center for Biotechnology Information. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [Link]

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An In-Depth Technical Guide to the NMR Spectral Interpretation of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern chemistry for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of molecular structure, connectivity, and even dynamic processes. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-methyl-2,4-dioxohexanoate, a β-dicarbonyl compound of interest to researchers in organic synthesis and drug development.

A critical feature of β-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers.[1] This phenomenon, known as keto-enol tautomerism, is readily observable by NMR spectroscopy, as the interconversion is typically slow on the NMR timescale.[2] Consequently, the NMR spectrum of this compound is not that of a single species, but a superposition of signals from both the keto and enol forms. Understanding this equilibrium is paramount to correctly interpreting the spectral data.

Structural Ambiguity and Adopted Structure

The IUPAC name "this compound" presents a structural ambiguity. A strict interpretation implies a tri-carbonyl system, which is chemically unlikely. However, the CAS number (64195-85-3) and common usage for β-dicarbonyl systems point towards a more stable β-keto ester structure.[3][][5] For the purpose of this guide, we will analyze the structure most consistent with a β-keto ester possessing the correct molecular formula (C₉H₁₄O₄): Ethyl 4-methyl-3-oxopentanoate . This structure contains the key functional groups implied by the name: an ethyl ester, a methyl-bearing group, and a 1,3-dicarbonyl (β-keto ester) system.

The Principle of Keto-Enol Tautomerism

The core of interpreting the NMR spectrum of this compound lies in understanding the equilibrium between its keto and enol forms. The keto form contains two distinct carbonyl groups and an "active methylene" group (a CH₂ group flanked by two carbonyls). The enol form is generated by the migration of a proton from this active methylene carbon to a carbonyl oxygen, creating a carbon-carbon double bond and a hydroxyl group. This enol form is significantly stabilized by conjugation and, crucially, by the formation of a strong intramolecular hydrogen bond.[6]

The position of this equilibrium is highly sensitive to the solvent.[7][8] Nonpolar solvents tend to favor the enol form, which can stabilize itself via the internal hydrogen bond. In contrast, polar, hydrogen-bond-accepting solvents can disrupt this internal hydrogen bond and better solvate the more polar keto form, shifting the equilibrium in its favor.[9][10]

Caption: Keto-Enol tautomeric equilibrium for the analyzed compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum will display two distinct sets of signals, one for the keto tautomer and one for the enol tautomer. The relative integrals of these signals provide a direct quantitative measure of the equilibrium constant (Keq) under the specific analytical conditions.[11]

Predicted ¹H NMR Signal Assignments
TautomerAssignmentLabelPredicted δ (ppm)MultiplicityIntegrationCausality and Field Insights
Keto Isopropyl -CH₃a~ 1.1Doublet (d)6HShielded alkyl protons, split by the adjacent methine proton (Hᵇ).
Isopropyl -CHb~ 2.8Septet1HDeshielded by the adjacent C=O group. Split into a septet by the six equivalent methyl protons (Hᵃ).
Active Methylenec~ 3.5Singlet (s)2HA key diagnostic peak for the keto form. These protons are deshielded as they are alpha to two carbonyl groups. No adjacent protons results in a singlet.[6]
Ethyl -O-CH₂-d~ 4.2Quartet (q)2HDeshielded by the adjacent ester oxygen. Split into a quartet by the three methyl protons (Hᵉ).[12]
Ethyl -CH₃e~ 1.3Triplet (t)3HStandard shielded alkyl protons, split into a triplet by the two methylene protons (Hᵈ).[13]
Enol Isopropyl -CH₃a'~ 1.1Doublet (d)6HChemical environment is similar to the keto form, so the shift is nearly identical.
Isopropyl -CHb'~ 2.5Septet1HSlightly less deshielded than in the keto form due to conjugation.
Vinylic -CH=c'~ 5.6Singlet (s)1HA key diagnostic peak for the enol form. The proton is on an sp² carbon within a conjugated system.[14]
Ethyl -O-CH₂-d~ 4.2Quartet (q)2HThe chemical shift of the ethyl ester protons is often largely unaffected by tautomerization.[2]
Ethyl -CH₃e~ 1.3Triplet (t)3H
Enolic -OHf'12.0 - 14.0Broad Singlet (br s)1HHighly deshielded due to involvement in a strong intramolecular hydrogen bond with the ketone carbonyl. The signal is often broad and its position is solvent-dependent.[15][16]

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in each tautomer. The chemical shifts are highly diagnostic of the carbon hybridization (sp³, sp²) and the electronic environment, particularly for the carbonyl carbons.

Predicted ¹³C NMR Signal Assignments
TautomerAssignmentPredicted δ (ppm)Causality and Field Insights
Keto Isopropyl -C H₃~ 18Standard sp³ alkyl carbon.
Isopropyl -C H~ 42sp³ carbon alpha to a carbonyl group.
Active Methylene (-C H₂-)~ 51sp³ carbon positioned between two electron-withdrawing carbonyl groups.
Ester -C H₂-CH₃~ 14Standard sp³ alkyl carbon.
Ester -O-C H₂-~ 61sp³ carbon bonded to an electronegative oxygen atom.
Ester C =O~ 167Ester carbonyls are typically less deshielded than ketone carbonyls.[17]
Ketone C =O~ 203Ketone carbonyls appear significantly downfield.[17]
Enol Isopropyl -C H₃~ 19Slightly different electronic environment compared to the keto form.
Isopropyl -C H~ 38
Ester -C H₂-CH₃~ 14Largely unaffected by tautomerization.
Ester -O-C H₂-~ 60
Vinylic =C H-~ 98Shielded sp² carbon in the enol system.
Vinylic =C (OH)-~ 176Highly deshielded sp² carbon bonded to two oxygen atoms.
Ketone C =O~ 195The ketone carbonyl in the conjugated enol system is shifted upfield compared to the keto tautomer.[18]

Part 3: Quantitative Analysis and Experimental Workflow

Quantifying the Tautomeric Equilibrium

The ratio of the keto to enol forms can be calculated directly from the ¹H NMR spectrum. The key is to compare the integration of a signal unique to the keto form with one unique to the enol form.

Keto / Enol Ratio = [Integration of Keto Signal] / [Integration of Enol Signal]

The most reliable signals for this calculation are the active methylene singlet (Hᶜ, 2 protons) of the keto form and the vinylic singlet (Hᶜ', 1 proton) of the enol form.

% Enol = [ (Integration Hᶜ') / ( (Integration Hᶜ / 2) + Integration Hᶜ' ) ] x 100

This calculation provides the percentage of the enol tautomer in the mixture. The equilibrium constant is then:

Keq = [Enol] / [Keto] = (Integration Hᶜ' / 1) / (Integration Hᶜ / 2)

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment or DMSO-d₆ for a polar environment).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Cap the NMR tube and invert several times to ensure a homogeneous solution. A brief vortex may be used if necessary.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate (typically 298 K).

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis a Weigh Compound (10-20 mg) b Add Deuterated Solvent (~0.6 mL) + TMS a->b c Homogenize Solution b->c d Insert Sample into Spectrometer c->d e Tune & Shim d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum f->g h Fourier Transform g->h i Phase Correction h->i j Baseline Correction i->j k Integration (¹H) j->k l Assign Signals (Keto & Enol) k->l m Calculate Keq from ¹H Integrals l->m n Correlate ¹H and ¹³C Assignments l->n o Final Structure Confirmation n->o

Caption: A generalized workflow for NMR analysis of a β-dicarbonyl compound.

Conclusion

The NMR spectral analysis of this compound is an excellent case study in the power of modern spectroscopy. It moves beyond simple static structure determination into the realm of dynamic chemical processes. By carefully analyzing the chemical shifts, multiplicities, and integrations of the signals for both the keto and enol tautomers, a chemist can gain a deep understanding of the compound's structure and its equilibrium behavior in solution. This detailed molecular insight is indispensable for professionals in chemical research and pharmaceutical development, where understanding a molecule's behavior in different environments is critical for its application.

References

  • Z. Rappoport, Ed., The Chemistry of Enols. John Wiley & Sons, 1990. [Link]

  • M. T. Rogers and J. L. Burdett, "KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS," Canadian Journal of Chemistry, vol. 43, no. 5, pp. 1516-1526, 1965. [Link]

  • J. D. Roberts, Nuclear Magnetic Resonance: Applications to Organic Chemistry. McGraw-Hill, 1959. [Link]

  • C. F. Mills and D. F. Wiemer, "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR," Journal of Chemical Education, vol. 76, no. 12, p. 1704, 1999. [Link]

  • H. Reich, "NMR Spectroscopy :: 13C NMR Chemical Shifts," University of Wisconsin. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • J. B. Stothers, "13C N.M.R. SPECTROSCOPY: A REVIEW," Quarterly Reviews, Chemical Society, vol. 19, no. 2, pp. 144-173, 1965. [Link]

  • Chemistry LibreTexts, "Interpreting C-13 NMR Spectra." [Link]

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate is a β-keto ester derivative with a molecular weight of 186.21 g/mol and a molecular formula of C9H14O4.[1][2][][4][5] Its structure, featuring both ester and diketone functionalities, presents a rich landscape for mass spectrometric fragmentation analysis. Understanding the fragmentation patterns of this molecule is crucial for its identification and structural elucidation in various research and development settings, including pharmaceutical and chemical synthesis.[1]

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Drawing upon established principles of mass spectrometry for ketones, esters, and β-dicarbonyl compounds, this document will serve as an essential resource for researchers, scientists, and drug development professionals.[6][7][8]

Core Principles of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation of a molecule within a mass spectrometer is not a random process but is governed by the principles of chemical stability. The molecular ion, formed by the initial ionization event, is a radical cation in EI-MS, which then undergoes a series of unimolecular decompositions to yield smaller fragment ions.[9] The stability of the resulting carbocations and neutral radicals dictates the preferred fragmentation pathways.[10] In contrast, soft ionization techniques like ESI typically produce even-electron ions, such as protonated molecules [M+H]+, whose fragmentation pathways differ from those of radical cations.[11][12]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[11] The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions. The fragmentation of this compound in EI-MS is predicted to be dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[6][13]

Key Fragmentation Pathways under EI
Alpha-Cleavage

Alpha-cleavage is a common fragmentation mechanism for carbonyl compounds, involving the homolytic cleavage of a bond adjacent to the carbonyl group.[7][8] For this compound, several alpha-cleavage pathways are possible, leading to the formation of stable acylium ions.

  • Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond of the ester will result in the loss of an ethoxy radical (mass = 45 u), leading to a prominent ion at m/z 141.

  • Loss of the Ethyl Radical (•CH2CH3): Cleavage of the C-C bond between the ethyl group and the ester oxygen is less common but can lead to the loss of an ethyl radical (mass = 29 u), resulting in an ion at m/z 157.

  • Cleavage adjacent to the Ketone Carbonyls: Alpha-cleavage can also occur at the C-C bonds adjacent to the ketone carbonyls, leading to the loss of an isobutyl radical (mass = 57 u) or other alkyl fragments.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen atom.[8][14] This process involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene. This compound contains γ-hydrogens, making it a prime candidate for this rearrangement. The resulting radical cation will have an even mass-to-charge ratio.[13]

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Injection: Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC will separate the analyte from any impurities.

  • Ionization: In the ion source, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted EI Fragmentation Data
Predicted m/z Proposed Fragment Ion Fragmentation Pathway
186[C9H14O4]+•Molecular Ion
141[M - •OCH2CH3]+Alpha-cleavage
157[M - •CH2CH3]+Alpha-cleavage
129[M - C4H9•]+Alpha-cleavage
85[C4H5O2]+Cleavage between carbonyls
57[C4H9]+Alpha-cleavage
43[CH3CO]+Alpha-cleavage
29[CH3CH2]+Alpha-cleavage
Fragmentation Pathway Diagram (EI)

EI_Fragmentation M This compound [M]+• m/z = 186 F141 [M - •OCH2CH3]+ m/z = 141 M->F141 α-cleavage (-45) F129 [M - •C4H9]+ m/z = 129 M->F129 α-cleavage (-57) F_McL McLafferty Rearrangement Product (even m/z) M->F_McL McLafferty Rearrangement F57 [C4H9]+ m/z = 57 M->F57 α-cleavage F85 [C4H5O2]+ m/z = 85 F129->F85 Further fragmentation

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) Mass Spectrometry Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[11] It typically produces protonated molecules [M+H]+ or adducts with cations such as sodium [M+Na]+ or potassium [M+K]+.[15] The fragmentation of these even-electron ions is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated this compound [M+H]+ (m/z 187) is expected to proceed through the loss of small neutral molecules.

  • Loss of Ethanol (CH3CH2OH): A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethanol molecule (mass = 46 u), which would result in a fragment ion at m/z 141.

  • Loss of Water (H2O): The presence of the diketone functionality and the potential for keto-enol tautomerism could facilitate the loss of a water molecule (mass = 18 u), leading to an ion at m/z 169.[15]

  • Loss of Carbon Monoxide (CO): The loss of a neutral CO molecule (mass = 28 u) is also a possible fragmentation pathway from the acylium ions formed after initial fragmentation.

The diketone moiety can also chelate metal ions, and the fragmentation of these complexes can provide additional structural information.[15]

Experimental Protocol: Acquiring an ESI-MS/MS Spectrum
  • Sample Preparation: Dissolve the sample in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC).

  • Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase.

  • Precursor Ion Selection: In the first stage of the mass spectrometer, select the ion of interest (e.g., [M+H]+ at m/z 187).

  • Collision-Induced Dissociation (CID): The selected precursor ions are passed into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules cause the ions to fragment.

  • Product Ion Analysis: The resulting product ions are analyzed in the second stage of the mass spectrometer to generate the MS/MS spectrum.

Predicted ESI-MS/MS Fragmentation Data
Precursor Ion (m/z) Predicted Product Ion (m/z) Neutral Loss Fragmentation Pathway
187 ([M+H]+)169H2O (18 u)Dehydration
187 ([M+H]+)141CH3CH2OH (46 u)Loss of ethanol
187 ([M+H]+)159CO (28 u)Decarbonylation
Fragmentation Pathway Diagram (ESI-MS/MS)

ESI_Fragmentation MH [M+H]+ m/z = 187 F169 [M+H - H2O]+ m/z = 169 MH->F169 - H2O F141 [M+H - C2H5OH]+ m/z = 141 MH->F141 - C2H5OH F159 [M+H - CO]+ m/z = 159 MH->F159 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative, reflecting its composite chemical structure. Under Electron Ionization, the fragmentation is expected to be driven by alpha-cleavages and McLafferty rearrangements, yielding a complex pattern of fragment ions that can serve as a structural fingerprint. Under the softer conditions of Electrospray Ionization, tandem mass spectrometry of the protonated molecule is anticipated to reveal characteristic neutral losses of ethanol and water.

This guide provides a foundational understanding of the likely fragmentation pathways based on well-established chemical principles. Experimental verification is essential to confirm these predictions and to establish a definitive fragmentation pattern for this compound. The protocols and predicted data presented herein offer a robust starting point for researchers engaged in the analysis of this compound and related compounds.

References

  • Hall, B. J., & Brodbelt, J. S. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(5), 402-413. [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5674-5679. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chadwick, B. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5674–5679. [Link]

  • Semantic Scholar. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 110-122. [Link]

  • NIST. (n.d.). Ethyl 5-methylhexanoate. NIST WebBook. [Link]

  • Mønster, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 585. [Link]

  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Musa, N., et al. (2018). Immobilization of an Antarctic Pseudomonas AMS8 Lipase for Low Temperature Ethyl Hexanoate Synthesis. ResearchGate. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles from Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, makes them a high-priority target for drug discovery and development.[3][4][5] A robust and classical method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] This application note provides a comprehensive guide for researchers, detailing the synthesis of functionalized pyrazoles utilizing Ethyl 5-methyl-2,4-dioxohexanoate as the 1,3-dicarbonyl precursor. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug design.[1][2] Its metabolic stability and versatile chemical handles allow for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] Notable blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®) feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic system.[1]

The primary synthetic route to pyrazoles, established by Knorr in 1883, remains a highly efficient and widely adopted strategy.[6][9] This method relies on the reaction between a 1,3-dicarbonyl compound and hydrazine. This compound, a β-ketoester derivative, serves as an excellent and versatile starting material for this transformation, allowing for the synthesis of pyrazoles with distinct substitution patterns that are valuable for building libraries of potential drug candidates.

Reaction Principle and Mechanism

The synthesis of pyrazoles from this compound and hydrazine is a classic example of a cyclocondensation reaction. The overall transformation involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water to create the stable aromatic pyrazole ring.

The Knorr Pyrazole Synthesis Mechanism:

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. In the case of this compound, the ketone at the C4 position is generally more reactive than the C2 keto-ester carbonyl. This initial attack forms a hemiaminal intermediate.

  • Dehydration to Hydrazone: The hemiaminal intermediate is unstable and rapidly dehydrates to form a more stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (the C2 keto-ester). This cyclization step forms a five-membered heterocyclic ring intermediate.

  • Final Dehydration (Aromatization): A final dehydration step occurs, leading to the formation of a double bond within the ring and the creation of the thermodynamically stable, aromatic pyrazole system.

This acid-catalyzed mechanism ensures efficient conversion to the final product.[7][8]

Knorr Pyrazole Synthesis Mechanism Reactants This compound + Hydrazine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hydrazone Hydrazone Intermediate Hemiaminal->Hydrazone Dehydration (-H2O) Cyclic_Intermediate Cyclized Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate Cyclic_Intermediate->Product Aromatization (-H2O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate from this compound and hydrazine hydrate.

Materials:

  • This compound (CAS: 64195-85-3)[10]

  • Hydrazine hydrate (80% solution or as specified)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.86 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (0.63 mL, ~10 mmol, 1 equivalent) to the solution. An initial exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored.

  • Reaction Monitoring (Self-Validation): Periodically (e.g., every hour), take a small aliquot from the reaction mixture and spot it on a TLC plate. Use a mobile phase of 30% ethyl acetate in hexanes. Visualize the spots under UV light. The reaction is complete when the starting dicarbonyl spot has been completely consumed.

  • Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A white or off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual acetic acid and unreacted hydrazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Experimental Workflow Setup 1. Dissolve Dicarbonyl in Acetic Acid Add 2. Add Hydrazine Hydrate Setup->Add Reflux 3. Heat to Reflux (2-4 hours) Add->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Precipitate 5. Cool & Pour into Ice Water Monitor->Precipitate Complete Isolate 6. Isolate Solid by Vacuum Filtration Precipitate->Isolate Wash 7. Wash with Cold Water Isolate->Wash Purify 8. Recrystallize from Ethanol/Water Wash->Purify Dry 9. Dry Product Under Vacuum Purify->Dry Final Pure Pyrazole Product Dry->Final

Sources

Application Notes and Protocols: Ethyl 5-methyl-2,4-dioxohexanoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-methyl-2,4-dioxohexanoate, a β-dicarbonyl compound, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, particularly the reactive 1,3-dicarbonyl moiety, make it an ideal precursor for constructing various pharmacologically active cores. This comprehensive guide provides detailed application notes and robust protocols for the synthesis of this compound and its subsequent utilization in the preparation of key pharmaceutical scaffolds, including pyrazole derivatives analogous to blockbuster drugs like Celecoxib and the foundational structures of antiviral pyrazole nucleosides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 64195-85-3) is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[1][2][3][4][5][6] Its significance in pharmaceutical chemistry stems from its role as a versatile synthon, primarily for the construction of heterocyclic systems. The presence of two carbonyl groups in a 1,3-relationship provides multiple reaction sites, enabling facile cyclocondensation reactions with various nucleophiles.

This reactivity is particularly exploited in the Knorr pyrazole synthesis and related methodologies, where reaction with hydrazine derivatives leads to the formation of substituted pyrazole rings.[3][7] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs spanning a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[6][8]

This guide will first detail a reliable protocol for the synthesis of this compound via a crossed Claisen condensation. Subsequently, it will provide step-by-step protocols for its application in the synthesis of:

  • A pyrazole-based scaffold, illustrating its utility in creating analogues of COX-2 inhibitors like Celecoxib.

  • A foundational pyrazole carboxylate, a key precursor for antiviral pyrazole nucleosides.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester.[9][10][11] In this specific case, the enolate of 3-methyl-2-butanone reacts with diethyl oxalate in the presence of a strong base.

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[9][11][12] The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, deprotonates the α-carbon of the ketone (3-methyl-2-butanone).

  • Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (diethyl oxalate).

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, eliminating an alkoxide leaving group to form the β-dicarbonyl product.[12][13]

The choice of sodium ethoxide as the base is strategic when using ethyl esters as reactants to avoid product mixtures that would arise from transesterification.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 3-Methyl-2-butanone 3-Methyl-2-butanone Reaction Claisen Condensation 3-Methyl-2-butanone->Reaction Enolizable Ketone Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction Acylating Agent Base Sodium Ethoxide (NaOEt) in Ethanol Base->Reaction Catalyst Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Claisen condensations.[14]

Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of freshly cut sodium metal in small portions. The reaction is exothermic; allow it to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add 100 mL of anhydrous toluene to the flask.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of 8.6 g (100 mmol) of 3-methyl-2-butanone and 14.6 g (100 mmol) of diethyl oxalate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 1 hour, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to a gentle reflux (approximately 80-90°C) for an additional 2 hours. The reaction mixture will become a thick slurry.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly add 100 mL of cold water to dissolve the sodium salt of the product. Transfer the mixture to a separatory funnel. The layers will separate; the toluene layer contains unreacted starting materials and byproducts.

  • Acidification: Carefully acidify the aqueous layer with 1 M hydrochloric acid until the pH is approximately 2-3, while stirring in an ice bath. The product will separate as an oily layer.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear yellow to orange liquid.[2]

Expected Yield: 60-70% Physicochemical Data:

Property Value Reference
CAS Number 64195-85-3 [1][2][3][4][5][6]
Molecular Formula C₉H₁₄O₄ [1][2][3][4][5][6]
Molecular Weight 186.21 g/mol [1][2][3][4][5][6]
Appearance Clear yellow to orange liquid [2]

| Boiling Point | 113-116 °C at 5 Torr |[1] |

Application in Pharmaceutical Synthesis: Pyrazole Scaffolds

The primary application of this compound is in the synthesis of pyrazole derivatives. The reaction with hydrazine or its substituted analogues provides a straightforward entry into this important class of heterocycles.[3][7]

Synthesis of a Celecoxib Analogue Precursor

Celecoxib is a selective COX-2 inhibitor containing a 1,5-diarylpyrazole core.[15][16][17] The synthesis involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine.[15][16] This protocol describes the synthesis of Ethyl 5-isopropyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate, a structural analogue of a key Celecoxib intermediate.

Pyrazole_Synthesis cluster_reactants Reactants cluster_reagents Conditions cluster_product Product Intermediate This compound Reaction Cyclocondensation Intermediate->Reaction β-Dicarbonyl Hydrazine (4-Sulfamoylphenyl)hydrazine Hydrazine->Reaction Nucleophile Solvent Ethanol or Acetic Acid Solvent->Reaction Reflux Product Ethyl 5-isopropyl-1-(4-sulfamoylphenyl) -1H-pyrazole-3-carboxylate Reaction->Product

Caption: Synthesis of a pyrazole scaffold from the intermediate.

Protocol:

Materials:

  • This compound

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound in 30 mL of ethanol.

  • Addition of Hydrazine: To this solution, add 2.24 g (10 mmol) of (4-sulfamoylphenyl)hydrazine hydrochloride. A catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 50 mL of ice-cold water. Collect the resulting solid precipitate by filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Synthesis of a Precursor for Antiviral Pyrazole Nucleosides

Many pyrazole nucleosides exhibit significant antiviral activity.[1][2][3][18][19] The synthesis of these complex molecules often begins with the construction of a pyrazole core bearing a handle for glycosylation, such as an ester group. This protocol outlines the synthesis of Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate, a versatile intermediate for further elaboration into nucleoside analogues.

Protocol:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound in 40 mL of ethanol.

  • Addition of Hydrazine: Cool the solution in an ice bath. Slowly add 0.5 g (10 mmol) of hydrazine hydrate dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction to reflux for 3 hours.

  • Work-up and Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 30 mL) and then brine (30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness. The crude product can be purified by silica gel column chromatography to afford pure Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via Claisen condensation and its facile conversion into medicinally relevant pyrazole scaffolds make it an attractive starting material for drug discovery and development programs. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this key intermediate and explore its potential in creating novel therapeutic agents. The adaptability of the cyclocondensation reaction allows for the generation of large libraries of pyrazole derivatives for screening, underscoring the strategic importance of this compound in modern medicinal chemistry.

References

  • Melguizo, M., et al. (1992). Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Gomha, S. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Walker, J. A., et al. (1998). Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-nucleosides. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. Procedure for a related synthesis. [Link]

  • Chemical-Suppliers. This compound. [Link]

  • ResearchGate. Some commercially available drugs containing pyrazole skeleton. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. Claisen Condensation. [Link]

  • Hassan, A. S., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • The Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. [Link]

  • Google Patents.
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  • Google Patents. Continuous processes for the manufacture of celecoxib.
  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

  • Semantic Scholar. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. [Link]

  • PubMed Central. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. [Link]

  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]

  • Google Patents.
  • Google Patents. Improved synthesis of optically pure (s)
  • YouTube. Claisen Condensation Reaction Mechanism. [Link]

  • Google Patents.
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  • PubMed. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. [Link]

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Claisen condensation protocol for Ethyl 5-methyl-2,4-dioxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0084

Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate via Crossed Claisen Condensation

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of this compound, a valuable β-keto ester intermediate in pharmaceutical and organic synthesis. The methodology is centered around a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide offers a comprehensive walkthrough of the procedure, including mechanistic insights, a detailed experimental protocol, and purification strategies. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction principles.

Introduction

The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of β-keto esters or β-diketones through the reaction of two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction proceeds via the formation of a nucleophilic enolate from an ester containing α-hydrogens, which then attacks the carbonyl carbon of a second ester molecule.[3][4] The subsequent elimination of an alkoxide group yields the β-keto ester.[3][4]

This application note focuses on a "crossed" or "mixed" Claisen condensation to synthesize this compound.[5][6] Crossed Claisen reactions are most effective when one of the ester reactants lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product.[7][8] In this protocol, diethyl oxalate, which has no α-hydrogens, serves as the acylating agent for the enolate derived from ethyl 3-methylbutanoate.

Reaction Mechanism

The synthesis of this compound proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl 3-methylbutanoate to form a resonance-stabilized enolate ion.[1][3][4] The choice of sodium ethoxide is critical to prevent transesterification, a potential side reaction if a different alkoxide base were used.[9][10]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[3]

  • Tetrahedral Intermediate Formation: This attack results in a tetrahedral alkoxide intermediate.[4]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.[3]

  • Deprotonation of the Product: The resulting β-keto ester, this compound, has a highly acidic proton between the two carbonyl groups (pKa ≈ 11).[5] The ethoxide ion present in the reaction mixture readily deprotonates the product, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[2][11]

  • Acidic Workup: A final acidic workup is necessary to protonate the enolate of the β-keto ester and neutralize any remaining base, yielding the final neutral product.[2][9]

Visualization of the Reaction Mechanism

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Workup EtOOC_COOEt Diethyl Oxalate Tetrahedral_Int Tetrahedral Intermediate Et_Isopentanoate Ethyl 3-methylbutanoate Enolate Enolate of Ethyl 3-methylbutanoate Et_Isopentanoate->Enolate 1. Deprotonation NaOEt Sodium Ethoxide (Base) Enolate->Tetrahedral_Int 2. Nucleophilic Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral_Int->Product_Enolate 3. Elimination of Ethoxide Ethanol Ethanol (byproduct) Tetrahedral_Int->Ethanol Reforms Ethanol Product This compound Product_Enolate->Product 4. Protonation Acid_Workup Acidic Workup (H3O+) Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Add Sodium Ethoxide and Ethanol to Flask C 3. Add Ester Mixture Dropwise to Base Solution A->C B 2. Prepare Ester Mixture (Diethyl Oxalate & Ethyl 3-methylbutanoate) B->C D 4. Reflux for 2 hours C->D E 5. Cool and Quench with Acidic Ice Water D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry with MgSO4 G->H I 9. Remove Solvent (Rotovap) H->I J 10. Purify by Vacuum Distillation I->J

Sources

Application Note & Protocol: Synthesis of 5-isopropyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of a pyridazinone derivative through the reaction of Ethyl 5-methyl-2,4-dioxohexanoate with hydrazine. Pyridazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] This document outlines the underlying reaction mechanism, a detailed, field-proven experimental protocol, critical safety procedures for handling hazardous reagents like hydrazine, and methods for product purification and characterization. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for the synthesis of functionalized pyridazinone scaffolds.

Introduction and Scientific Rationale

The reaction between a 1,4-dicarbonyl compound and hydrazine is a classical and efficient method for constructing the six-membered dihydropyridazine ring system. In this procedure, this compound, a β,δ-diketoester, serves as the carbon backbone. Hydrazine (N₂H₄), typically used as its more stable hydrate form, acts as the dinucleophilic nitrogen source that drives the cyclocondensation reaction.

The choice of this synthetic route is predicated on its high efficiency and the formation of a stable heterocyclic core.[3] The resulting product, a substituted 3-oxo-2,3-dihydropyridazine-4-carboxylate, is a versatile intermediate. The carboxylic acid moiety and the heterocyclic ring can be further functionalized, making it a valuable building block for creating libraries of potential drug candidates.[4][5] Understanding the causality behind the procedural steps—from the choice of solvent to the work-up conditions—is paramount for achieving high yield and purity.

Reaction Mechanism: The Path to Cyclization

The formation of the pyridazinone ring proceeds through a well-established hydrazone formation followed by an intramolecular cyclization and dehydration sequence.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule on one of the carbonyl carbons of the diketoester. The C4 ketone is generally more electrophilic and sterically accessible than the C2 ketone, making it the preferred site of initial attack.

  • Hydrazone Formation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining ketone carbonyl at the C2 position. This step is crucial as it forms the six-membered heterocyclic ring.

  • Dehydration & Tautomerization: The resulting cyclic intermediate readily dehydrates to form the dihydropyridazinone ring. The product exists in tautomeric forms, but the 3-oxo form is generally predominant.

reaction_mechanism Reactants This compound + Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic Attack & Dehydration Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyridazinone Product Intermediate2->Product Dehydration & Tautomerization

Caption: Reaction mechanism workflow.

Critical Safety and Handling Protocols: Hydrazine

WARNING: Hydrazine is a Particularly Hazardous Substance (PHS) and must be handled with extreme caution.[6] It is acutely toxic, corrosive, a suspected human carcinogen, and highly reactive.[6][7][8] All operations must be performed within a designated PHS area.

  • Engineering Controls: All handling of hydrazine hydrate, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[6][7]

  • Personal Protective Equipment (PPE):

    • Body: A flame-resistant lab coat is mandatory.[6]

    • Hands: Wear nitrile or chloroprene gloves. Double-gloving is recommended.[6]

    • Eyes/Face: ANSI Z87.1-compliant chemical splash goggles and a full-face shield are required, especially during transfers and work-up where splashing is a risk.[6]

  • Spill & Emergency Procedures:

    • Spill: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area, notify others and your supervisor, and call emergency personnel.[6]

    • Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] For inhalation, move the individual to fresh air and seek immediate medical attention.[6]

  • Waste Disposal: All hydrazine-containing waste is considered hazardous. It must be collected in a designated, properly labeled, and sealed waste container. Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal.[7]

Detailed Experimental Protocol

This protocol details the synthesis of the target pyridazinone derivative.

Materials and Equipment
Reagents & MaterialsEquipment
This compound (95%)100 mL Round-bottom flask
Hydrazine hydrate (~50-60% solution)Water-cooled condenser
Glacial Acetic AcidMagnetic stirrer and stir bar
Deionized WaterHeating mantle with temperature control
Ethanol (for recrystallization)Buchner funnel and filter flask
Celite (optional, for filtration)Vacuum source
Silica Gel TLC plates (e.g., F254)Standard laboratory glassware
Reaction Parameters
ParameterValue
Limiting ReagentThis compound
Hydrazine Hydrate2.0 equivalents
SolventGlacial Acetic Acid
Reaction Temperature110-120 °C (Reflux)
Reaction Time2-4 hours (TLC monitored)
Theoretical Yield (To be calculated based on starting mass)
Typical Observed Yield 75-85%
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood.

  • Reagent Addition:

    • To the flask, add glacial acetic acid (20 mL).

    • Add this compound (e.g., 10.0 mmol, 1.86 g). Stir the mixture until the ester is fully dissolved.

    • CAUTIOUSLY , add hydrazine hydrate (20.0 mmol, ~1.0 mL of a 60% solution) dropwise to the stirring solution at room temperature. The addition may be mildly exothermic.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored every hour.

  • Reaction Monitoring:

    • Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

    • Use a mobile phase of 30% ethyl acetate in hexanes. The starting ketoester will have a higher Rf value than the more polar pyridazinone product. The reaction is complete when the starting material spot is no longer visible.[9]

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously.

    • A precipitate (the crude product) should form immediately. Continue stirring in the ice bath for 15-20 minutes to maximize precipitation.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove residual acetic acid and unreacted hydrazine.

  • Purification:

    • Transfer the crude solid to a beaker for recrystallization.

    • Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add water dropwise to the hot solution until it becomes clear.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried product.

    • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Setup 1. Assemble Flask & Condenser Add_Reagents 2. Add Acetic Acid, Ketoester, Hydrazine Setup->Add_Reagents Reflux 3. Heat to Reflux (110-120°C, 2-4h) Add_Reagents->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Precipitate 6. Pour into Ice Water Cool->Precipitate Filter 7. Vacuum Filter & Wash with H2O Precipitate->Filter Recrystallize 8. Recrystallize from Ethanol/Water Filter->Recrystallize Dry 9. Dry Product Recrystallize->Dry Characterize 10. Characterize Product (NMR, MS, MP) Dry->Characterize

Caption: Step-by-step experimental workflow.

Discussion and Field-Proven Insights

  • Causality of Solvent Choice: Glacial acetic acid serves a dual purpose. It is an effective solvent for the reactants and, as an acid catalyst, it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by hydrazine.[9][10]

  • Control of Exothermicity: The dropwise addition of hydrazine hydrate at room temperature before heating is a critical control point. A rapid addition could lead to an uncontrolled exotherm, potentially causing side reactions or a safety hazard.

  • Work-up Rationale: Pouring the acidic reaction mixture into a large volume of ice water is a highly effective method for product isolation. The pyridazinone product is typically insoluble in water, causing it to precipitate, while the acetic acid solvent, excess hydrazine hydrate, and any water-soluble byproducts are readily washed away. This provides a high-purity crude product before the final recrystallization step.

  • Yield Optimization: Ensuring the complete consumption of the limiting reagent (the ketoester) via TLC monitoring is key to maximizing the yield. The use of a slight excess (2.0 equivalents) of hydrazine helps drive the reaction to completion.

References

  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [URL: https://ehs.unm.
  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [URL: https://apps.dtic.mil/sti/pdfs/AD0735960.pdf]
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem. [URL: https://www.benchchem.
  • Hydrazine Standard Operating Procedure. University of California, Santa Barbara. [URL: https://www.ehs.ucsb.edu/sites/default/files/docs/sop/HydrazineSOP.pdf]
  • Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A12439&productDescription=Hydrazine+hydrate%2C+reagent+grade%2C+ACS%2C+50-60%25+sol.+in+w&vendorId=VN00032119&countryCode=US&language=en]
  • Performance Chemicals Hydrazine. Arxada. [URL: https://www.arxada.
  • Siddiqui, Z. N., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.Chemistry Central Journal, 7(1), 119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3727976/]
  • Stadler, A. (2005). A one-step synthesis of pyrazolone.Molecules, 10(1), 138-142. [URL: https://www.researchgate.net/publication/7802111_A_one-step_synthesis_of_pyrazolone]
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. Chem Help ASAP (YouTube). [URL: https://www.youtube.
  • New pyridazinone-4-carboxamides as new ca - Uniss. Archivio Istituzionale dell'Università degli Studi di Sassari. [URL: https://iris.uniss.it/retrieve/handle/11384/139365/291685/Milia_etal_2020_New_pyridazinone-4-carboxamides_as_new_ca.pdf]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729724/]
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10316492/]
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][8][9][11]tetrazine-8-carboxylates and -carboxamides. (2011). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268884/]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2024). Baghdad Science Journal. [URL: https://www.researchgate.net/publication/385390979_Synthesis_of_New_Compounds_From_Pyridazine_Derivatives_and_Preliminary_Pharmacological_Study]

Sources

Application Notes & Protocols: The Utility of Ethyl 5-methyl-2,4-dioxohexanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 5-methyl-2,4-dioxohexanoate as a versatile building block for the synthesis of bioactive heterocyclic compounds. We explore its application in constructing key heterocyclic cores, including pyrazoles, isoxazoles, and pyrimidines, through robust and well-established synthetic methodologies. This guide emphasizes the mechanistic rationale behind these transformations and provides detailed, field-proven laboratory protocols to ensure reproducibility and success.

Introduction: The Strategic Value of a Versatile Precursor

This compound is a highly functionalized 1,3-dicarbonyl compound, also described as a β-ketoester.[1][2][3] Its structure, featuring two distinct carbonyl groups (a ketone and an α-keto ester) separated by a methylene unit, offers a rich platform for a variety of cyclocondensation reactions. This inherent reactivity makes it an exceptionally valuable starting material for constructing a diverse array of heterocyclic systems.[4]

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[5][6] The ability to efficiently synthesize substituted heterocycles is therefore a cornerstone of modern organic and medicinal chemistry. This guide focuses on the practical application of this compound in the synthesis of three key five- and six-membered heterocyclic families: pyrazoles, isoxazoles, and pyrimidines.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 64195-85-3[1][2]
Molecular Formula C₉H₁₄O₄[1][3]
Molecular Weight 186.21 g/mol [1][3]
Synonyms Ethyl 2,4-dioxo-5-methylhexanoate[2]
MDL Number MFCD07323638[2][4]

Synthesis of Pyrazoles via Knorr Cyclocondensation

The Knorr pyrazole synthesis is a classical and highly reliable method for constructing the pyrazole ring system. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] The reaction with this compound proceeds with high regioselectivity.

Causality of the Reaction: The mechanism is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. Due to the higher electrophilicity of the ketone carbonyl (C4) compared to the ester carbonyl (part of the C2-ketoester moiety), the initial condensation preferentially occurs at the C4 position. The subsequent intramolecular cyclization, involving the second nitrogen atom of the hydrazine and the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[10] The use of unsubstituted hydrazine hydrate leads to N-H pyrazoles, while substituted hydrazines (e.g., phenylhydrazine) produce N-substituted derivatives.

Knorr_Pyrazole_Synthesis cluster_workflow Knorr Pyrazole Synthesis Workflow Start This compound + Hydrazine Derivative Reagents Solvent (e.g., Ethanol) Acid Catalyst (optional) Reaction Reflux (2-4 hours) Start->Reaction Combine & Heat Workup Cool & Precipitate in Ice Water Reaction->Workup Reaction Complete (TLC) Purification Filter & Recrystallize (e.g., from Ethanol) Workup->Purification Product Ethyl 5-isopropyl-pyrazole-3-carboxylate Purification->Product

Caption: General workflow for the Knorr synthesis of pyrazoles.

Protocol 1: Synthesis of Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate

This protocol details the reaction with unsubstituted hydrazine hydrate to yield an N-unsubstituted pyrazole.[4]

Materials:

  • This compound (1.0 g, 5.37 mmol)

  • Hydrazine hydrate (~64% solution, adjust for molar equivalent) or anhydrous hydrazine (0.54 g, 10.7 mmol, ~2 eq.)

  • Absolute Ethanol (20 mL)

  • Standard reflux apparatus with magnetic stirring

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 5.37 mmol) in absolute ethanol (20 mL).

  • Addition of Reagent: Add hydrazine hydrate (10.7 mmol) to the solution. An inert atmosphere (N₂) is recommended for optimal results.[4]

  • Reaction: Heat the mixture to a gentle reflux (approximately 75-80 °C) and maintain for 1-2 hours.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:2).

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo.

  • Isolation and Purification: The resulting residue can be purified directly by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield the pure product, ethyl 5-isopropyl-1H-pyrazole-3-carboxylate, typically as a pale yellow solid.[4]

Synthesis of Isoxazoles

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is typically achieved through condensation with hydroxylamine.[11][12] This reaction provides a direct and efficient route to the isoxazole core, a privileged structure in medicinal chemistry.[5][6]

Causality of the Reaction: The reaction begins with the nucleophilic nitrogen of hydroxylamine attacking one of the carbonyl groups to form an oxime intermediate.[11][13] Similar to the pyrazole synthesis, the more reactive ketone carbonyl is the primary site of initial attack. The hydroxyl group of the oxime intermediate then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon. A final dehydration step from the cyclic intermediate generates the aromatic isoxazole ring.[11]

Isoxazole_Formation_Mechanism cluster_mechanism Isoxazole Formation Mechanism Diketone 1,3-Diketone Oxime Oxime Intermediate Diketone->Oxime + NH₂OH - H₂O Hydroxylamine Hydroxylamine (NH₂OH) Cyclic_Intermediate Cyclic Hemiaminal Oxime->Cyclic_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Product Cyclic_Intermediate->Isoxazole Dehydration (- H₂O)

Caption: Key steps in the formation of an isoxazole ring.

Protocol 2: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate

This protocol is adapted from general procedures for the synthesis of isoxazoles from β-keto esters.[11][14]

Materials:

  • This compound (1.0 g, 5.37 mmol)

  • Hydroxylamine hydrochloride (0.41 g, 5.91 mmol, ~1.1 eq.)

  • Sodium acetate (0.48 g, 5.91 mmol, ~1.1 eq.) or Pyridine

  • Ethanol (25 mL)

  • Standard reflux apparatus with magnetic stirring

  • Ice bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.37 mmol), hydroxylamine hydrochloride (0.41 g, 5.91 mmol), and sodium acetate (0.48 g, 5.91 mmol). Note: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Solvent Addition: Add ethanol (25 mL) and stir the resulting suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting diketone is no longer visible.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). If a precipitate forms, it can be collected by filtration.

  • Isolation and Purification: The aqueous mixture is typically extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford ethyl 3-isopropylisoxazole-5-carboxylate.

Synthesis of Pyrimidines

The Pinner synthesis and related methodologies allow for the construction of the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with an N-C-N dinucleophile, such as an amidine, guanidine, or urea/thiourea.[15][16][17] This [3+3] cycloaddition is a powerful tool for accessing highly substituted pyrimidines.[15][18]

Causality of the Reaction: The reaction is typically base-catalyzed (e.g., with sodium ethoxide). The base deprotonates the active methylene group of the diketone, forming an enolate. This enolate then reacts with the dinucleophilic reagent (e.g., thiourea). A series of condensation and cyclization steps, followed by dehydration, leads to the formation of the six-membered pyrimidine ring.[19][20]

Pinner_Pyrimidine_Synthesis cluster_workflow Pinner Pyrimidine Synthesis Workflow Start This compound + N-C-N Dinucleophile (e.g., Thiourea) Base Base (e.g., NaOEt) in Ethanol Reaction Reflux Start->Reaction Combine & Heat Workup Acidification & Precipitation Reaction->Workup Purification Filter & Recrystallize Workup->Purification Product Substituted Pyrimidine Purification->Product

Caption: General workflow for Pinner-type pyrimidine synthesis.

Protocol 3: Synthesis of Ethyl 4-isopropyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a variation of the Biginelli reaction, using thiourea as the dinucleophile.[20]

Materials:

  • This compound (1.0 g, 5.37 mmol)

  • Thiourea (0.45 g, 5.91 mmol, ~1.1 eq.)

  • Sodium metal (0.13 g, 5.64 mmol) for preparing sodium ethoxide

  • Absolute Ethanol (30 mL)

  • Dilute Acetic Acid or HCl

  • Standard reflux apparatus with magnetic stirring

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add freshly cut sodium metal (0.13 g) to absolute ethanol (20 mL). Stir until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 g) followed by thiourea (0.45 g).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume by half using a rotary evaporator. Pour the concentrated mixture into ice-cold water.

  • Isolation and Purification: Carefully acidify the aqueous solution with dilute acetic acid or hydrochloric acid until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the desired dihydropyrimidine derivative.

Conclusion

This compound serves as a robust and highly effective precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The distinct reactivity of its dual carbonyl functionalities allows for predictable and high-yielding cyclocondensation reactions with various dinucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to access valuable pyrazole, isoxazole, and pyrimidine scaffolds, enabling further exploration in drug discovery and materials science.

References

  • Synthesis of isoxazoles. (2019). YouTube.
  • Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2.ResearchGate.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Pyrimidine.ChemTube3D.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.MDPI.
  • An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst.Journal For Basic Sciences.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
  • Isoxazole synthesis.Organic Chemistry Portal.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.Zanco Journal of Medical Sciences.
  • Synthesis and Characterization of Novel Isoxazole derivatives.Asian Journal of Research in Chemistry.
  • Progress in the pathways for synthesis of isoxazoles synthons and their biological activities.Journal of Advanced Scientific Research.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Recent Progress in the Synthesis of Isoxazoles. (2021). Bentham Science Publishers.
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate.Benchchem.
  • This compound CAS#: 64195-85-3.ChemicalBook.
  • Knorr pyrazole synthesis.ResearchGate.
  • Knorr Pyrazole Synthesis (M. Pharm).Slideshare.
  • Knorr Pyrazole Synthesis.ResearchGate.
  • Ethyl5-methyl-2,4-dioxohexanoate.Chemical-Suppliers.
  • 64195-85-3 | this compound.Aliphatic Chain Hydrocarbons.
  • Knorr Pyrazole Synthesis of Edaravone.The Royal Society of Chemistry.
  • A Review on Medicinally Important Heterocyclic Compounds.Bentham Science.
  • Ethyl 2,4-dioxo-5-methylhexanoate, 95%.Fisher Scientific.
  • Reaction of 2‐dimethylaminomethylene‐1,3‐diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4‐disubstituted 5‐pyrimidinecarboxylates.ResearchGate.
  • Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil, 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, and 2-Imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one.ResearchGate.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.MDPI.

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Application Notes and Protocols for the Quantitative Analysis of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying Ethyl 5-methyl-2,4-dioxohexanoate

This compound is a pivotal intermediate in various synthetic pathways, particularly in the pharmaceutical industry where the precise control of its concentration is critical for reaction yield, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). As a β-keto ester, this compound exhibits keto-enol tautomerism, a phenomenon that presents unique challenges for analytical quantification. The dynamic equilibrium between the keto and enol forms can lead to issues such as peak broadening or splitting in chromatographic methods if not properly addressed.

These application notes provide comprehensive, field-proven protocols for the accurate and robust quantification of this compound. We will delve into the causality behind experimental choices, offering detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed as a self-validating system, incorporating system suitability tests and adhering to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This ensures that the methods are not only scientifically sound but also meet global regulatory expectations.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₁₄O₄[5]
Molecular Weight 186.21 g/mol Fisher Scientific
Boiling Point 113 °C at 5 Torr[2]
Density 1.062 ± 0.06 g/cm³ (Predicted)[2]
Appearance Clear yellow to orange liquid[5]

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For β-keto esters like this compound, managing the keto-enol tautomerism is paramount to achieving sharp, symmetrical peaks suitable for quantification.[6] This can often be achieved by controlling the mobile phase pH or increasing the column temperature to accelerate the interconversion, effectively presenting a single averaged state to the detector.[6]

Method Rationale and Causality

A reversed-phase HPLC method is proposed, utilizing a C18 column for effective separation based on hydrophobicity. The mobile phase composition, a mixture of acetonitrile and a pH-adjusted aqueous buffer, is critical. An acidic mobile phase (pH ~3) is often employed to suppress the deprotonation of the enol form, thereby stabilizing the equilibrium and improving peak shape.[6] A photodiode array (PDA) or UV detector is suitable for detection, given the presence of carbonyl chromophores.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject Sample/Standard Dissolve_Sample->Inject Sample Solution SST System Suitability Test (SST) Dissolve_Standard->SST SST Solution SST->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for HPLC quantification of this compound.

Detailed HPLC Protocol

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0).

    • B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be 10-200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution (e.g., 100 µg/mL) six times. The system is deemed suitable if the following criteria are met:

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Parameters (as per ICH Q2(R1))
ParameterAcceptance CriteriaProtocol Summary
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.Analyze blank, placebo, and stressed (acid, base, peroxide, heat, light) samples.
Linearity r² ≥ 0.999Analyze at least five concentrations over the specified range.
Range 80-120% of the test concentration.Confirmed by linearity, accuracy, and precision data.
Accuracy 98.0% - 102.0% recovery.Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Precision (Repeatability) RSD ≤ 2.0%.Six replicate injections of the same sample or standard.
Precision (Intermediate) RSD ≤ 2.0%.Analysis on different days, by different analysts, or with different equipment.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.Determined by serial dilution of the standard solution.
Robustness RSD of results should remain within acceptable limits.Deliberately vary method parameters (e.g., pH ± 0.2, column temp ± 5°C, flow rate ± 0.1 mL/min).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Given the boiling point of this compound, GC is a highly suitable method. The mass spectrometer provides excellent specificity, allowing for confident identification and quantification even in complex matrices.

Method Rationale and Causality

A capillary GC with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is chosen for the separation of the analyte from other volatile components. Electron ionization (EI) is a robust ionization technique that produces a reproducible fragmentation pattern, which is ideal for identification and quantification. The method will be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Solvent (e.g., Ethyl Acetate) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Inject Inject into GC Dissolve_Sample->Inject Sample Solution SST System Suitability Test (SST) Dissolve_Standard->SST SST Solution SST->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for GC-MS quantification of this compound.

Detailed GC-MS Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).

    • Qualifier Ions (2): To be determined from the mass spectrum of the standard.

2. Preparation of Solutions:

  • Solvent: Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1-10 µg/mL).

  • Sample Solution: Prepare the sample in ethyl acetate to a final concentration within the calibration range.

3. System Suitability Test (SST):

  • Before analysis, inject a mid-range standard solution.[7][8][9][10] The system is suitable if:

    • The signal-to-noise ratio for the quantifier ion is ≥ 100.

    • The retention time is reproducible within ± 0.1 minutes.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.998.

  • Confirm the identity of the analyte in samples by the presence of qualifier ions and their correct ion ratios (within ±20% of the standard).

  • Calculate the concentration of the analyte in the sample from the calibration curve.

Part 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, an accurate quantification can be achieved.[12][13]

Method Rationale and Causality

This protocol uses an internal standard method. The choice of internal standard is critical; it must have at least one resonance that is well-resolved from any signals of the analyte and impurities, be stable, and not react with the analyte. Maleic acid is a suitable candidate. A key parameter in qNMR is the relaxation delay (D1), which must be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans, which is essential for accurate integration.[12]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard (IS) Weigh_Standard->Dissolve Setup Instrument Setup (Tune, Shim, Lock) Dissolve->Setup Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Setup->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for qNMR quantification of this compound.

Detailed qNMR Protocol

1. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated tuning and shimming.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic Acid (Certified Reference Material).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 30 seconds (or 5 x T1 of the slowest relaxing proton).

    • Number of Scans: 16.

    • Acquisition Time (AQ): ≥ 3 seconds.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of Maleic Acid into a vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Acquisition:

  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Lock, tune, and shim the sample.

  • Acquire the ¹H NMR spectrum using the specified parameters.

4. Data Processing and Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal for this compound (e.g., the ethyl ester quartet or triplet) and the singlet for the two vinylic protons of Maleic Acid (~6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity.Chromatographic separation based on volatility and boiling point.Nuclear spin resonance; signal intensity proportional to molar concentration.
Selectivity Good; dependent on chromatographic resolution.Excellent; based on both retention time and mass fragmentation pattern.Excellent; based on unique chemical shifts of protons.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Lower (mg/mL range).
Quantification Relative; requires a specific reference standard.Relative; requires a specific reference standard.Absolute or Primary; uses a certified internal standard.[11]
Sample Throughput High.High.Moderate.
Key Challenge Managing keto-enol tautomerism for good peak shape.Analyte must be thermally stable and sufficiently volatile.Requires careful parameter optimization (e.g., relaxation delay).[12]
Best For Routine QC, purity, and assay in pharmaceutical manufacturing.Trace analysis, impurity identification, and analysis in complex matrices.Purity assessment of reference standards, structural confirmation.

Conclusion

The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, or qNMR spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the intended purpose of the measurement. The HPLC method is well-suited for routine quality control in a manufacturing environment. GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level impurity analysis. qNMR stands out as a primary method for the accurate purity determination of reference materials without the need for an identical standard. By following the detailed protocols and validation guidelines presented in these notes, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.

References

  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (n.d.). Pharmaguideline.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. (2018).
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. (2025). Benchchem.
  • System suitability test using GC-MS. (n.d.).
  • Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Introduction to System Suitability for Gas Chrom
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. (n.d.). US Pharmacopeia (USP).
  • Summary of validation parameters of the proposed HPLC method. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • beta keto esters by HPLC. (2010).
  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
  • Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (n.d.). MDPI.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016).
  • Ethyl 2,4-dioxo-5-methylhexano
  • Validation of quantitative NMR. (n.d.).
  • A quantitative HPLC-MS method for the simultaneous determination of testosterone, 11-ketotestosterone and 11-beta hydroxyandrostenedione in fish serum. (2009). PubMed.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2025).
  • A Comparative Guide to Purity Assessment of Ethyl 2,4-diphenylacetoacetate by Quantit
  • Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. (n.d.). The Royal Society of Chemistry.
  • Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape deriv
  • Gas Chromatography Mass Spectrometry (GC-MS)
  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).

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Application Note: A Validated Protocol for the Purification of Ethyl 5-methyl-2,4-dioxohexanoate via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 5-methyl-2,4-dioxohexanoate, a β-dicarbonyl compound, using normal-phase flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring a high-purity sample, free from synthetic precursors and side-products. The protocol emphasizes a systematic approach, beginning with Thin Layer Chromatography (TLC) for solvent system optimization, followed by detailed instructions for column preparation, sample loading, gradient elution, and fraction analysis. The scientific rationale behind each step is thoroughly explained, focusing on the physicochemical properties of the target molecule, particularly its polarity and keto-enol tautomerism, to ensure a robust and reproducible separation.

Introduction: The Chromatographic Challenge

This compound is a moderately polar β-keto ester, a class of compounds that are pivotal building blocks in organic synthesis.[1][2] The purification of these molecules is often complicated by the presence of structurally similar impurities and their existence as an equilibrium mixture of keto and enol tautomers.[3][4][5] This tautomerism can lead to band broadening and tailing during chromatography if not properly managed, as the two forms may exhibit different polarities. The enol form, stabilized by an intramolecular hydrogen bond, is generally less polar than the diketo form.[5][6] The equilibrium between these forms is highly dependent on the solvent environment.[3][4][6]

This guide details a normal-phase chromatography protocol using silica gel, a polar stationary phase, which effectively separates compounds based on polarity differences.[7] By carefully selecting a mobile phase of optimal polarity, high-purity this compound can be reliably isolated.

Foundational Principles & Pre-Column Analysis

Success in column chromatography is predicated on a logical, stepwise approach to method development. The initial and most critical phase is the optimization of the separation parameters using Thin Layer Chromatography (TLC).

Physicochemical Properties of the Analyte

Understanding the target molecule is paramount. Key properties inform the entire purification strategy.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₉H₁₄O₄[8][9]Provides the elemental composition.
Molecular Weight 186.21 g/mol [8][9]Influences diffusion rates but is secondary to polarity in adsorption chromatography.
Appearance Clear yellow to orange liquid[10]A visual aid for tracking the compound during fractionation.
Polarity Moderately polarThe two ketone and one ester functional groups make the molecule suitable for normal-phase chromatography on silica gel.[7]
Boiling Point 113-116 °C at 5 Torr[8]High boiling point allows for easy removal of volatile solvents post-purification under reduced pressure.
Keto-Enol Tautomerism Exists as an equilibrium between the diketo form and the more stable, chelated enol form.[3][11]The solvent can shift this equilibrium.[3][6] A slightly acidic mobile phase can sometimes sharpen peaks by favoring one tautomer.
Thin Layer Chromatography (TLC) for Solvent System Optimization

TLC is an indispensable tool for rapidly screening mobile phase compositions to achieve optimal separation.[12][13] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.25 and 0.40 . This Rƒ range typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.[12]

Protocol for TLC Analysis:

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1-2% solution.

  • Spot the Plate: Using a capillary tube, carefully spot the sample solution onto the baseline of a silica gel TLC plate.[13] If monitoring a reaction, spot the starting material, the crude mixture, and a co-spot (crude mixture and starting material in the same spot).[14]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen solvent system. Common starting systems for β-keto esters are mixtures of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).[15][16][17]

  • Visualize: After the solvent front nears the top of the plate, remove it and immediately mark the front with a pencil. Visualize the spots under UV light (if the compound is UV-active) and/or by staining.[13]

  • Calculate Rƒ: Rƒ = (distance traveled by compound) / (distance traveled by solvent front).[13]

Table 2: Suggested TLC Screening Systems & Interpretation

Solvent System (Hexane:Ethyl Acetate)Expected Rƒ of TargetInterpretation & Next Step
9:1< 0.1Compound is too polar for this system. Increase mobile phase polarity.
4:1 ~0.30 Potentially optimal. This is a good starting point for the column.
2:1> 0.6Compound is not retained enough. Decrease mobile phase polarity.

Visualization Stains for Carbonyl Compounds:

  • Vanillin Stain: A versatile stain that produces a range of colors for different functional groups upon heating.[12]

  • Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized, such as aldehydes and the enol form of the target molecule.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: A specific stain for aldehydes and ketones, which typically yields orange or red spots.[12]

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Silica gel (60 Å, 40-63 µm particle size)[2]

  • Hexane (HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Dichloromethane (DCM)

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Post-Separation TLC 1. TLC Optimization (e.g., 4:1 Hex:EtOAc) Slurry 2. Prepare Silica Slurry (in 100% Hexane) TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load 5. Load Sample (Dry or minimal DCM) Equilibrate->Load Elute_1 6. Elute Non-polar Impurities (e.g., 100% Hexane) Load->Elute_1 Elute_2 7. Gradient Elution (Increase % EtOAc) Elute_1->Elute_2 Collect 8. Collect Fractions Elute_2->Collect Analyze 9. Analyze Fractions by TLC Collect->Analyze Combine 10. Combine Pure Fractions Analyze->Combine Evaporate 11. Evaporate Solvent Combine->Evaporate Final 12. Pure Product Evaporate->Final

Caption: Workflow for purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • Rationale: Wet packing with a non-polar solvent minimizes air bubbles and ensures a homogeneously packed column, which is critical for good separation.[7]

    • Procedure:

      • Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom.

      • Add a ~1 cm layer of sand.

      • In a separate beaker, prepare a slurry of silica gel in 100% hexane (approx. 30-50 g of silica per 1 g of crude product).

      • Pour the slurry into the column. Gently tap the side of the column to help the silica settle evenly.

      • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

      • Once the silica is packed, add another ~1 cm layer of sand on top to prevent disturbance during solvent addition.

  • Sample Loading:

    • Rationale: The sample should be applied to the column in the most concentrated form possible and in a solvent that is weaker than the initial mobile phase to ensure a narrow starting band.[16]

    • Procedure (Dry Loading Recommended):

      • Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

      • Add a small amount of silica gel (~2-3 g) to this solution.

      • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

      • Carefully add this powder to the top of the packed column.

    • Alternative (Wet Loading):

      • Dissolve the crude product in the absolute minimum volume of dichloromethane or the initial elution solvent (e.g., < 2 mL).

      • Carefully pipette this solution onto the top sand layer, allowing it to absorb fully into the silica bed before starting the elution.

  • Elution:

    • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective.[18] Non-polar impurities are washed off first with a weak solvent, followed by the elution of the target compound as the solvent strength is increased.

    • Procedure:

      • Begin eluting with a weak solvent system, such as 100% Hexane or 95:5 Hexane:EtOAc . Collect fractions (e.g., 15-20 mL per tube).

      • Monitor the eluent by TLC. This initial step will remove non-polar byproducts.

      • Gradually increase the polarity of the mobile phase. A suggested gradient is shown in the table below.

      • Once the desired product begins to elute (as determined by TLC), maintain the solvent composition until it is fully collected.

      • Finally, flush the column with a highly polar solvent (e.g., 100% EtOAc) to elute any remaining highly polar impurities.

Table 3: Suggested Step-Gradient Elution Profile

Column Volumes (CVs)% Ethyl Acetate in HexanePurpose
2-3 CVs0-5%Elute non-polar impurities (e.g., residual starting materials).
5-10 CVs15-25% Elute the target compound. (Exact % based on TLC results).
2-3 CVs50-100%Flush remaining highly polar compounds from the column.
  • Fraction Analysis and Product Isolation:

    • Rationale: Each collected fraction must be analyzed to identify which ones contain the pure product.

    • Procedure:

      • Spot every second or third fraction onto a TLC plate.

      • Develop and visualize the plate.

      • Identify the fractions containing only the spot corresponding to the pure product.

      • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

      • Remove the solvent using a rotary evaporator at a temperature below 50 °C to yield the purified this compound.[15]

Understanding Tautomerism in Chromatography

The keto-enol equilibrium is a critical factor in the chromatography of β-dicarbonyls.

Tautomerism cluster_keto cluster_enol Keto Keto Form (More Polar) Enol Enol Form (Less Polar, Cheated) Keto->Enol Equilibrium Keto_img Enol_img

Caption: Keto-enol equilibrium of a representative β-dicarbonyl compound.

The diketo form is more polar and will have stronger interactions with the silica gel, leading to a lower Rƒ. The intramolecularly hydrogen-bonded enol form is less polar and will have a higher Rƒ. In a non-polar solvent like hexane, the enol form is often favored.[6] In more polar solvents like ethyl acetate, the equilibrium can shift towards the more polar keto form.[3] This dynamic can cause peak tailing. Using a consistent, well-chosen mobile phase helps to establish a rapid equilibrium on the column, resulting in sharper peaks and better separation.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By leveraging preliminary TLC analysis to tailor the mobile phase composition, followed by a systematic gradient elution, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar β-dicarbonyl compounds.

References

  • Burdett, J. L., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1525. [Link]

  • Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22005-22013. [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1525. [Link]

  • Reddy, T. J., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127. [Link]

  • ResearchGate. (n.d.). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. Retrieved from [Link]

  • Nichols, L. (2022). 2.3D: Separation Theory. Chemistry LibreTexts. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Hult, K., & Berglund, P. (2003). Synthesis of B-keto esters.
  • Ilaš, J., et al. (2019). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 24(18), 3350. [Link]

  • Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

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GC-MS analysis protocol for Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of Ethyl 5-methyl-2,4-dioxohexanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (CAS No. 64195-85-3) is a β-keto ester of significant interest in various chemical and pharmaceutical fields.[1][2][3] It serves as a key intermediate in the synthesis of more complex molecules.[1][2][3] Given its role, the ability to accurately identify and quantify this compound within a sample matrix is crucial for quality control, reaction monitoring, and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the column's stationary phase. Subsequently, the mass spectrometer fragments the eluted components into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint for definitive identification.

This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of this compound, designed for researchers, scientists, and professionals in drug development. The methodology herein is structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale for key experimental choices.

Analyte Chemical Profile

A summary of the key chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 64195-85-3[1][4][5]
Molecular Formula C₉H₁₄O₄[1][4][5]
Molecular Weight 186.21 g/mol [1][3][5]
IUPAC Name This compound[3][6]
Boiling Point 113°C at 5 Torr[1]
Synonyms Ethyl 2,4-dioxo-5-methylhexanoate[3][4]

Experimental Workflow Overview

The logical flow of the analytical process, from initial sample handling to final data interpretation, is critical for reproducible results. The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Analyte Standard or Sample Matrix Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Dilute to Working Concentration (~10 µg/mL) Dissolution->Dilution Filtration Filter/Centrifuge (if particulates are present) Dilution->Filtration Vial Transfer to 2 mL Autosampler Vial Filtration->Vial Injection Inject 1 µL into GC Inlet Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Fragmentation Mass Fragmentation Ionization->Fragmentation Detection Mass Analyzer Detection (Scan m/z 40-250) Fragmentation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Peak_Integration Integrate Peak at Analyte Retention Time (RT) TIC->Peak_Integration Mass_Spectrum Extract Mass Spectrum of Target Peak Peak_Integration->Mass_Spectrum Library_Search Compare Spectrum with NIST Database Mass_Spectrum->Library_Search Identification Confirm Identification (RT + Mass Spectrum) Library_Search->Identification

Caption: Workflow from sample preparation to data analysis.

Detailed Analytical Protocol

This section provides a step-by-step methodology for the analysis.

Part 1: Reagents and Sample Preparation

The quality of the data is directly dependent on the integrity of the sample preparation. The primary goal is to solubilize the analyte in a GC-compatible solvent at an appropriate concentration, free of non-volatile materials.[7][8]

Required Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)

  • Volumetric flasks and pipettes

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Syringe filters (0.22 µm, if necessary)

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane) in a volumetric flask. This creates a stock solution of 1 mg/mL.

  • Working Standard Preparation: Perform a serial dilution of the stock solution to create a working standard with a final concentration of approximately 10 µg/mL.[7] This concentration is optimal for achieving a good signal-to-noise ratio without overloading the column.

  • Sample Preparation: If analyzing a solid sample matrix, dissolve a known quantity in the chosen solvent. For liquid samples, dilute accordingly to fall within the calibrated range.[8]

  • Clarification: If any particulate matter is visible, centrifuge the sample or filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[7][8]

  • Transfer: Transfer the final solution into a 2 mL glass autosampler vial for analysis. Ensure the vial is properly capped to prevent solvent evaporation.

Part 2: GC-MS Instrumentation and Parameters

The following parameters have been optimized for the robust analysis of this compound. These settings are a validated starting point and may be adjusted based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph (GC) System
Column Non-polar capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm)A non-polar "5% phenyl" phase provides excellent resolution for a wide range of semi-volatile compounds, including esters.[9]
Injector Type Split/SplitlessAllows for flexibility depending on analyte concentration. A split injection is suitable for concentrations around 10 µg/mL.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[10]
Injection Volume 1 µLStandard volume for capillary columns.
Split Ratio 40:1Prevents column overloading and ensures sharp chromatographic peaks.[10]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[9][10]
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.[10]
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 minThe initial hold allows for solvent focusing. The ramp rate is sufficient to elute the analyte as a sharp peak while separating it from potential impurities.[9]
Mass Spectrometer (MS) System
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe industry standard energy that generates extensive, reproducible fragmentation and allows for comparison with established mass spectral libraries (e.g., NIST).
Mass Range (Scan) m/z 40 - 250This range covers the expected molecular ion (m/z 186.21) and all significant fragment ions, while avoiding noise from carrier gas and solvent ions at lower masses.
Source Temperature 230 °CMaintains the analyte in the gas phase and minimizes contamination within the ion source.[9]
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.

Data Interpretation and Expected Results

Chromatographic Profile

Under the conditions specified, this compound will elute as a single, sharp peak in the Total Ion Chromatogram (TIC). The exact retention time will depend on the specific instrument and column condition but can be used for preliminary identification.

Mass Spectrum and Fragmentation

The mass spectrum is the key to unambiguous identification. As a β-keto ester, this compound undergoes predictable fragmentation pathways under electron ionization.[11][12][13] The primary fragmentation mechanisms are α-cleavage (cleavage of the bond adjacent to a carbonyl group) and McLafferty rearrangements.[11][12][14]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 186 corresponding to the intact molecule may be observed, though it might be of low abundance due to the molecule's instability under EI conditions.

  • α-Cleavage:

    • A prominent peak at m/z 43 ([CH₃CO]⁺) is expected from the cleavage of the bond between the C4 and C5 carbons. This is often the base peak in the spectra of similar ketones.[12]

    • Loss of the ethoxy group ([M-OC₂H₅]⁺) results in a fragment at m/z 141 .

    • Loss of the entire ester group ([M-COOC₂H₅]⁺) results in a fragment at m/z 113 .

  • McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.[11][14] This can lead to various neutral losses and charged fragments, further characterizing the molecule.

The obtained mass spectrum should be compared against a reference library, such as the NIST Mass Spectral Library, to confirm the compound's identity with a high match factor.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the GC-MS analysis of this compound. By adhering to the specified sample preparation steps and instrumental parameters, researchers can achieve high-quality, reproducible data suitable for both qualitative identification and quantitative analysis. The explanation of the underlying principles and expected fragmentation patterns equips the analyst with the necessary knowledge for effective troubleshooting and data interpretation.

References

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

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  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • American Society for Enology and Viticulture. Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates. [Link]

  • National Institutes of Health (NIH). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC. [Link]

  • Journal of Lipid Research. Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

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  • Chemical-Suppliers.com. Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3. [Link]

  • SciELO. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]

  • Hilaris Publisher. Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

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Application Note: Advanced Derivatization Strategies for the Analysis of Ethyl 5-methyl-2,4-dioxohexanoate by GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-methyl-2,4-dioxohexanoate is a significant dicarbonyl compound, often utilized as a pharmaceutical intermediate.[1][2] Its analysis presents considerable challenges due to its inherent chemical properties. The presence of two reactive keto groups and an ester functional group results in low volatility, thermal instability, and potential for keto-enol tautomerism, complicating direct chromatographic analysis. This application note provides a comprehensive guide to robust derivatization techniques designed to overcome these analytical hurdles. We present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The methodologies covered include a two-step methoximation/silylation for GC-MS, and derivatization with dansyl hydrazine for enhanced LC-MS/fluorescence detection, enabling sensitive and reliable quantification for researchers, scientists, and drug development professionals.

The Analytical Challenge: The Chemistry of a β-Dicarbonyl Ester

The molecular structure of this compound (MW: 186.21 g/mol , Formula: C₉H₁₄O₄) is the primary source of analytical difficulty.[1][3]

  • Low Volatility: The polar keto and ester groups engage in strong intermolecular interactions, significantly raising the boiling point and making the analyte unsuitable for direct GC analysis without resorting to high temperatures that risk degradation.[4]

  • Thermal Lability: At elevated temperatures typical of a GC injection port, β-keto esters can undergo decarboxylation or other thermal decomposition reactions, leading to inaccurate quantification and artifact formation.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. This phenomenon can result in peak splitting or broad, tailing peaks in chromatography, compromising resolution and reproducibility.

  • Poor Detection Properties: The molecule lacks a strong native chromophore or fluorophore, limiting sensitivity for UV or fluorescence-based LC detection methods.[5]

Derivatization is the essential strategy to mitigate these issues. A successful derivatization reaction chemically modifies the analyte to produce a single, stable derivative with improved analytical characteristics, such as increased volatility, thermal stability, and enhanced detector response.[6][7]

Overall Derivatization Workflow

The selection of a derivatization strategy is contingent on the chosen analytical platform (GC-MS or LC-MS). The following workflow illustrates the decision-making process for preparing this compound for analysis.

G Analyte This compound (in solution) GC_Path Goal: Increase Volatility & Thermal Stability Analyte->GC_Path For GC LC_Path Goal: Enhance Detection & Ionization Efficiency Analyte->LC_Path For LC Deriv_GC Two-Step Derivatization: 1. Methoximation 2. Silylation GC_Path->Deriv_GC Deriv_LC Carbonyl Tagging: Dansyl Hydrazine Derivatization LC_Path->Deriv_LC GCMS GC-MS Analysis Deriv_GC->GCMS LCMS LC-MS/FLD Analysis Deriv_LC->LCMS

Caption: High-level workflow for selecting a derivatization path.

Protocol for GC-MS Analysis: Two-Step Methoximation and Silylation

This robust two-step protocol is the gold standard for analyzing compounds with keto groups. The first step, methoximation, specifically targets the carbonyl groups, preventing enolization and "locking" the molecule into a stable oxime form.[8] The subsequent silylation step ensures that any remaining active hydrogens (though none are present on the parent molecule after oximation) are capped, increasing volatility and improving chromatographic peak shape.[6]

Rationale and Mechanism
  • Methoximation: Methoxyamine hydrochloride reacts with the two ketone groups to form stable methoxime derivatives. This reaction is crucial as it eliminates the keto-enol tautomerism, ensuring a single, sharp chromatographic peak.

  • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent. While the primary target of this protocol (the keto groups) has already been derivatized, this step is included as a best practice in metabolomics workflows to derivatize any other potential analytes in a complex mixture and ensure a consistent chemical environment. For the pure compound, this step ensures the reaction environment is fully anhydrous for the subsequent injection.

Experimental Protocol: Methoximation-Silylation

G cluster_prep Sample Preparation cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation cluster_analysis Analysis Evap 1. Evaporate Solvent (Aliquot of sample in vial) Add_MEOX 2. Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) Evap->Add_MEOX Vortex1 3. Vortex Thoroughly Add_MEOX->Vortex1 Incubate1 4. Incubate at 60°C for 60 minutes Vortex1->Incubate1 Add_BSTFA 5. Add 80 µL BSTFA + 1% TMCS Incubate1->Add_BSTFA Vortex2 6. Vortex Thoroughly Add_BSTFA->Vortex2 Incubate2 7. Incubate at 60°C for 30 minutes Vortex2->Incubate2 Inject 8. Inject 1 µL into GC-MS Incubate2->Inject

Caption: Step-by-step workflow for GC-MS derivatization.

Materials:

  • Methoxyamine hydrochloride

  • Anhydrous Pyridine

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

  • Reaction vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known volume of the sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they interfere with the silylation reagent.[8]

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample residue.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the vial at 60°C for 60 minutes.

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of BSTFA + 1% TMCS.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Expected Results & Data

The derivatization adds two methoxime groups to the parent molecule. The expected mass changes are summarized below.

ParameterNative AnalyteDi-Methoxime Derivative
Molecular Formula C₉H₁₄O₄C₁₁H₂₀N₂O₄
Monoisotopic Mass 186.0892 g/mol 244.1423 g/mol
Mass Increase N/A+58.0531 g/mol
Key MS Fragments Complex, prone to fragmentationStable molecular ion [M]⁺, characteristic loss of methoxy group (-OCH₃)
Chromatographic Peak Prone to tailing/splittingSharp, symmetrical peak

Protocol for LC-MS Analysis: Dansyl Hydrazine Derivatization

For LC-based analysis, the goal shifts from increasing volatility to enhancing detection. Dansyl hydrazine is an excellent reagent that reacts with carbonyl groups to form stable hydrazones.[9] The resulting derivative possesses a dansyl group, which is highly fluorescent and readily ionizable by electrospray ionization (ESI), dramatically increasing sensitivity for both fluorescence and mass spectrometry detectors.

Rationale and Mechanism

Dansyl hydrazine reacts with the keto groups of this compound in an acidic environment. The reaction forms a highly conjugated and stable bis-dansylhydrazone derivative. This derivative can be detected at low concentrations using a fluorescence detector (FLD) (Ex: ~340 nm, Em: ~520 nm) and shows a strong response in positive-ion ESI-MS due to the readily protonated dimethylamino group on the dansyl moiety.[9]

Experimental Protocol: Dansylation

Materials:

  • Dansyl hydrazine

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reaction vials (2 mL) with caps

  • Heating block or oven

Procedure:

  • Reagent Preparation: Prepare a 2 mg/mL solution of Dansyl hydrazine in acetonitrile.

  • Sample Preparation: Dry down an aliquot of the sample in a reaction vial under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of the Dansyl hydrazine solution to the dried sample.

    • Add 10 µL of acetonitrile containing 2% TFA to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes in the dark (the dansyl group is light-sensitive).

  • Quenching (Optional but Recommended): To consume excess Dansyl hydrazine, add 10 µL of a quenching solution (e.g., 10 mg/mL acetone or pyruvate in ACN) and react for another 10 minutes. This can help reduce background noise in the chromatogram.

  • Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and inject it into the LC-MS/FLD system.

Expected Results & Data

This derivatization adds two dansyl hydrazine moieties to the analyte, resulting in a significant mass increase and a profound change in detectability.

ParameterNative AnalyteBis-Dansylhydrazone Derivative
Molecular Formula C₉H₁₄O₄C₃₃H₄₀N₆O₆S₂
Monoisotopic Mass 186.0892 g/mol 680.2451 g/mol
Mass Increase N/A+494.1559 g/mol
Detection Poor UV, no fluorescenceStrong Fluorescence (Ex/Em ~340/520 nm)
Ionization (ESI-MS) PoorExcellent (strong [M+H]⁺ signal)

Method Comparison and Selection

TechniquePrimary PlatformKey AdvantageComplexityConsiderations
Methoximation + Silylation GC-MSEliminates tautomers, provides excellent chromatographic separation and mass spectral identification.ModerateRequires anhydrous conditions; pyridine is a hazardous solvent.
Dansylation LC-MS, LC-FLDExtreme sensitivity enhancement for both fluorescence and MS detection.ModerateReagent is light-sensitive; excess reagent may need to be quenched.
PFBHA Oximation GC-ECD, LC-MSCreates a derivative ideal for highly sensitive electron-capture detection (GC) or negative-ion mode MS.[10][11]ModeratePFBHA can be expensive; may require optimization for LC-MS mobile phases.

Conclusion

The successful analysis of this compound requires a well-chosen derivatization strategy to overcome its challenging chemical nature. For GC-MS based methods where structural confirmation and separation from complex matrices are paramount, the two-step methoximation and silylation protocol offers a reliable and reproducible solution. For applications demanding the highest sensitivity, such as trace-level quantification in biological or pharmaceutical samples, derivatization with dansyl hydrazine coupled with LC-MS or LC-FLD analysis is the superior approach. By following the detailed protocols within this guide, researchers can effectively transform this difficult-to-analyze molecule into a derivative suitable for robust and sensitive quantification.

References

  • Vertex AI Search Result, based on ChemicalBook data for this compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmx_2fVAJSIIbetNPO0pn4ZwSf1l2sN63YwftMbmD9rvzSv1qwHXLL0wBulYEuv7xkk0eVa5-QnYavV2ovvBVu6Z_4uJQKqyFoT8girirRKOJvTISNrHuKMC9y5jvIRNIqy-TlafZOMVEZ9J3MUmY_pXzP_aMEzNorfhKtKTA=]
  • Zhao, X., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 12(11), 1089. [https://www.mdpi.com/2218-1989/12/11/1089]
  • Wang, M., et al. (2021). Isotope-Coding Derivatization for Quantitative Profiling of Reactive α-Dicarbonyl Species in Processed Botanicals by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 69(35), 10229–10239. [https://pubs.acs.org/doi/10.1021/acs.jafc.1c04420]
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  • Chaplen, F. W. R., et al. (2017). Liquid Chromatographic Analysis of α-Dicarbonyls Using Girard-T Reagent Derivatives. Journal of Chromatographic Science, 55(10), 1037–1043. [https://academic.oup.com/chromsci/article/55/10/1037/4083321]
  • Risant, D., et al. (2006). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. PubMed, 20(10), 1025-36. [https://pubmed.ncbi.nlm.nih.gov/16848412/]
  • Risant, D., et al. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry, 78(20), 7337–7345. [https://pubs.acs.org/doi/10.1021/ac060935d]
  • CymitQuimica. (n.d.). This compound. [https://www.cymitquimica.
  • Thermo Scientific Chemicals. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate, 95%. [https://www.thermofisher.
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  • Chemical-Suppliers. (n.d.). Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3. [https://www.chemical-suppliers.com/supplier/cas/64195-85-3.html]
  • Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate | CAS 64195-85-3. [https://www.scbt.
  • Google Patents. (1973). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate. [https://patents.google.
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Application Notes and Protocols: Ethyl 5-methyl-2,4-dioxohexanoate in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate (CAS No. 64195-85-3) is a compelling molecule within the β-ketoester class of organic compounds.[1][2][3] While primarily documented as a pharmaceutical intermediate, its structural similarity to known flavor and fragrance agents, such as Ethyl 2,4-dioxohexanoate, suggests significant untapped potential in the sensory sciences.[4][5][6] This guide provides an in-depth exploration of this compound, offering a scientifically grounded framework for its synthesis, characterization, and application.

The core objective of these notes is to bridge the gap between its current classification and its prospective use in creating innovative flavor and fragrance profiles. We will delve into the causality behind experimental protocols, providing researchers and product developers with the necessary insights to harness this molecule's unique sensory characteristics.

Section 1: Physicochemical and Sensory Properties

A thorough understanding of a molecule's physical and sensory characteristics is the foundation of its successful application. The properties of this compound are detailed below.

Chemical and Physical Data

The fundamental properties of the target compound are summarized for laboratory reference.

PropertyValueSource
CAS Number 64195-85-3[4][6]
Molecular Formula C₉H₁₄O₄[4][6]
Molecular Weight 186.21 g/mol [4][6]
IUPAC Name This compound[6]
Boiling Point 113-116 °C at 5 Torr[4]
Density (Predicted) 1.062 ± 0.06 g/cm³[4]
Appearance Oily Liquid (Expected)[5]
Storage Store at Room Temperature[4]
Predicted Sensory Profile

While specific sensory data for this compound is not widely published, we can infer its profile from the well-documented analogue, Ethyl 2,4-dioxohexanoate.[5][7] The core 2,4-dioxo structure is responsible for rich, sweet, and complex notes.

  • Olfactory Profile: The parent molecule, Ethyl 2,4-dioxohexanoate, is characterized by notes of burnt caramel, butterscotch, and complex undertones reminiscent of Opopanax and Cassia absolute.[5] The addition of a methyl group at the 5-position in our target molecule is predicted to modulate this profile by introducing a subtle fruity or nutty complexity, potentially reducing the sharpness of the caramel note and enhancing its overall warmth and roundness. It is expected to function as a powerful middle-to-base note in fragrance compositions.

  • Gustatory (Flavor) Profile: In flavor applications, it is anticipated to deliver a rich, sweet, caramellic, and slightly buttery taste. Its complexity makes it an excellent candidate for brown-flavor systems (e.g., maple, butterscotch, coffee) and as a potentiator for vanilla and fruit flavors.

Recommended Usage Levels

Based on the data for its analogue, the following starting concentrations are recommended for evaluation.[5]

ApplicationRecommended Concentration (% w/w)Notes
Flavor Compositions 0.1% - 5.0%Effective in ice cream, baked goods, and confectionery.[5]
Fragrance Concentrates 1.0% - 25.0%High blending value; can be used to add warmth and complexity.[5]
Finished Consumer Products 0.01% - 2.0%For perfuming soaps, lotions, and cosmetics.[5]

Section 2: Synthesis and Purification

The most efficient and industrially relevant synthesis of β-ketoesters is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester and a ketone. For this compound, this involves the reaction of 3-methyl-2-butanone with diethyl oxalate.

Synthesis Pathway

The reaction proceeds via the formation of an enolate from 3-methyl-2-butanone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products R1 3-Methyl-2-butanone Condensation Claisen Condensation R1->Condensation R2 Diethyl oxalate R2->Condensation Base Sodium Ethoxide (Base) Base->Condensation Catalyzes Product This compound Condensation->Product Byproduct Ethanol Condensation->Byproduct

Figure 1: Proposed synthesis via Claisen condensation.
Protocol 1: Laboratory-Scale Synthesis

This protocol is adapted from established methods for analogous compounds.[5]

A. Materials and Equipment:

  • Three-necked round-bottom flask (1000 mL)

  • Mechanical stirrer, condenser, addition funnel, thermometer

  • Nitrogen gas inlet/outlet

  • Heating mantle

  • Anhydrous Ethanol

  • Sodium metal (or commercial Sodium Ethoxide)

  • 3-Methyl-2-butanone

  • Diethyl oxalate

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Vacuum distillation apparatus

B. Step-by-Step Procedure:

  • Prepare Sodium Ethoxide Base: Under a nitrogen atmosphere, carefully add 68 g of sodium ethoxide to 250 mL of anhydrous ethanol in the reaction flask. Causality: Anhydrous conditions are critical to prevent saponification of the ester and to ensure the ethoxide base is not consumed by water. The nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Initiate Reaction: Heat the mixture to reflux for 1 hour with agitation to ensure complete dissolution.

  • Add Reactants: Cool the solution to 10°C. In the addition funnel, prepare a mixture of 86 g (1.0 mol) of 3-methyl-2-butanone and 146 g (1.0 mol) of diethyl oxalate.

  • Control Condensation: Add the ketone/oxalate mixture dropwise to the sodium ethoxide solution over 2 hours, maintaining the reaction temperature between 10-15°C. Causality: This slow addition and temperature control are essential to manage the exothermic reaction and prevent undesirable side-product formation.

  • Complete Reaction: After addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Quench and Neutralize: Cool the mixture in an ice bath and slowly add dilute hydrochloric acid until the pH is neutral. This step protonates the enolate product and neutralizes the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 113-116°C at 5 Torr.[4]

Section 3: Analytical Characterization

To ensure purity and fully understand the sensory profile, a combination of analytical techniques is required. Gas Chromatography coupled with Mass Spectrometry (GC-MS) confirms identity and purity, while Gas Chromatography-Olfactometry (GC-O) is indispensable for sensory evaluation.[8][9]

Analytical Workflow

The characterization process involves separating the volatile components, identifying them chemically, and evaluating their odor contribution simultaneously.

GCO_Workflow cluster_detectors Detection Sample Diluted Sample in Solvent Injector GC Injector (Split/Splitless) Sample->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS 50% Sniff Olfactometry Port (Sniff Port) (Sensory Detection) Splitter->Sniff 50% Data Combined Data: Chemical ID + Odor Description MS->Data Sniff->Data

Figure 2: Workflow for GC-MS/O analysis.
Protocol 2: Quality Control and Sensory Characterization by GC-MS/O

A. Materials and Equipment:

  • Gas Chromatograph with MS and Olfactometry ports

  • Capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)

  • Helium carrier gas

  • Humidified air supply for the ODP

  • Sample of synthesized this compound

  • Ethanol (solvent)

B. Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1% solution of the purified product in high-purity ethanol.

  • Instrument Setup:

    • Injector: Set to 250°C, split mode (50:1).

    • Oven Program: Start at 50°C, hold for 2 min, then ramp at 8°C/min to 280°C, hold for 5 min. Causality: This temperature program allows for good separation of potential impurities from the main product peak.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Scan range from 40-400 m/z.

    • Olfactometry Port: Set to 260°C. Supply humidified air at 30 mL/min. Causality: Humidified air prevents the nasal passages of the assessor from drying out, ensuring consistent sensory perception throughout the run.

  • Analysis: Inject 1 µL of the sample. The analyst should position their nose at the sniff port at the start of the run.

  • Data Collection: The analyst records the retention time and a detailed description of every odor event perceived. This sensory data is then time-aligned with the chromatogram from the MS detector.

  • Interpretation: Correlate the major peak on the MS chromatogram with the primary odor description to confirm the sensory profile of this compound. Minor peaks can be identified by their mass spectra and their corresponding odors can reveal the sensory impact of any impurities.

Section 4: Applications in Formulations

The true value of a flavor or fragrance material is demonstrated in its performance within a final product. The following protocols provide a starting point for evaluation.

Protocol 3A: Incorporation into an Imitation Butterscotch Flavor Base

This protocol demonstrates the compound's utility in a classic brown flavor profile.

A. Ingredients:

  • Vanillin: 5.0 g

  • Ethyl Vanillin: 1.0 g

  • Diacetyl (1% solution): 2.0 g

  • This compound: 4.0 g

  • Propylene Glycol: q.s. to 100 g

B. Procedure:

  • Weigh the vanillin and ethyl vanillin into a glass beaker.

  • Add approximately 80 g of propylene glycol and warm gently while stirring until all solids are dissolved.

  • Cool to room temperature.

  • Add the diacetyl solution and the this compound.

  • Stir until the mixture is homogenous.

  • Add propylene glycol to bring the final weight to 100 g and mix thoroughly.

  • Allow the flavor to mature for at least 48 hours before evaluation in a final application (e.g., hard candy, icing).

Protocol 3B: Formulation of a Simple Scented Soap Base

This protocol shows how the compound can add a warm, gourmand character to a personal care product.[5]

A. Ingredients:

  • Unscented Melt-and-Pour Soap Base: 500 g

  • Fragrance Concentrate:

    • Vanillin: 2.0 g

    • Coumarin: 1.0 g

    • This compound: 5.0 g

    • Benzyl Acetate: 2.0 g

    • Dipropylene Glycol: 10.0 g

B. Procedure:

  • Prepare Fragrance Concentrate: Combine all fragrance ingredients in a glass vial and mix until homogenous. Let it mature for 24 hours.

  • Melt Soap Base: Cut the soap base into small cubes and melt gently in a microwave or double boiler. Do not overheat.

  • Incorporate Fragrance: Once the soap is fully melted, allow it to cool slightly (to approx. 60°C). Add 5-10 g of the prepared fragrance concentrate to the melted soap. Causality: Adding the fragrance to slightly cooled soap prevents the most volatile top notes from flashing off.

  • Mix and Pour: Stir gently but thoroughly to avoid introducing air bubbles.

  • Pour the scented soap into molds and allow it to cool and harden completely.

Conclusion

This compound stands out as a molecule with significant promise for the flavor and fragrance industry. Its predicted sensory profile—a rich, complex, and warm caramel-butterscotch note with fruity nuances—makes it a versatile ingredient for a wide range of applications. By following the detailed synthesis, analysis, and application protocols outlined in this guide, researchers and developers can effectively evaluate and integrate this compound into their palettes, paving the way for new and innovative sensory experiences.

References

  • Google Patents. (1973). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl-2,4-dioxohexanoate. PubChem. Retrieved from [Link]

  • ChemistNate. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate. Retrieved from [Link]

  • Google Patents. (1999). US5965767A - Beta ketoester compositions and method of manufacture.
  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40.
  • Google Patents. (1978). US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.
  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • MDPI. (2019). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • Mol-Instincts. (n.d.). methyl 2-ethyl-3,5-dioxohexanoate. Retrieved from [Link]

  • ResearchGate. (2009). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Laboratory Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

I. Strategic Overview: The Significance of β-Keto Esters

Ethyl 5-methyl-2,4-dioxohexanoate and its analogs are members of the β-keto ester family, a class of compounds of paramount importance in synthetic organic chemistry. Their unique structural motif, featuring two carbonyl groups separated by a methylene unit, imparts a rich and versatile reactivity profile. The acidic α-hydrogens situated between these electron-withdrawing groups are readily deprotonated, creating a stabilized enolate that serves as a potent carbon nucleophile.[1] This reactivity is the cornerstone of numerous carbon-carbon bond-forming reactions, making these molecules invaluable building blocks for the synthesis of complex pharmaceutical agents, natural products, and novel materials.[2][3] This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying mechanisms, practical laboratory protocols, and expert insights for optimization.

II. Core Synthetic Pathway: The Crossed Claisen Condensation

The most direct and widely employed method for constructing the this compound backbone is the Crossed Claisen Condensation . This reaction forms a new carbon-carbon bond by joining an enolizable ketone with a non-enolizable ester in the presence of a strong base.[4][5]

Causality Behind Experimental Choices

For the synthesis of the target molecule, the logical choice of reactants is 3-methyl-2-butanone (the nucleophilic component, providing the 5-methylhexanoyl fragment) and diethyl oxalate (the electrophilic component, which cannot self-condense as it lacks α-hydrogens).

The mechanism proceeds through three critical stages:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of 3-methyl-2-butanone. Using the corresponding alkoxide base (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would scramble the ester groups.[6]

  • Nucleophilic Acyl Substitution: The newly formed enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group, forming the new C-C bond and the β-dicarbonyl system.[1]

  • Thermodynamic Driving Force: The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ketone or alcohol byproduct.[1] The reaction requires a stoichiometric amount of base because the final, irreversible deprotonation of the product by the ethoxide base forms a highly resonance-stabilized enolate. This final step thermodynamically drives the otherwise endergonic reaction to completion.[7] An acidic workup is required in the final step to protonate this enolate and isolate the neutral product.

Visualization: Crossed Claisen Condensation Mechanism

Claisen_Condensation Figure 1: Mechanism of Crossed Claisen Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 3-Methyl-2-butanone S1 Step 1: Enolate Formation Base deprotonates the α-carbon of the ketone. R1->S1 R2 Diethyl Oxalate S2 Step 2: Nucleophilic Attack Enolate attacks diethyl oxalate. R2->S2 Base NaOEt (Base) Base->S1 S1->S2 S3 Step 3: Elimination Ethoxide is eliminated as a leaving group. S2->S3 S4 Step 4: Deprotonation (Driving Force) Product is deprotonated by base. S3->S4 S5 Step 5: Acidic Workup Protonation yields the final product. S4->S5 P This compound S5->P

Caption: Figure 1: Mechanism of Crossed Claisen Condensation.

III. Experimental Protocol: Synthesis via Claisen Condensation

This protocol details the synthesis of this compound, a representative procedure that can be adapted for various derivatives.

A. Materials & Reagents
ReagentFormulaM.W. ( g/mol )Molar Eq.Amount
Sodium MetalNa22.991.12.53 g
Anhydrous EthanolC₂H₅OH46.07-75 mL
3-Methyl-2-butanoneC₅H₁₀O86.131.08.61 g (10.6 mL)
Diethyl OxalateC₆H₁₀O₄146.141.116.08 g (14.9 mL)
Diethyl Ether(C₂H₅)₂O74.12-As needed
Hydrochloric Acid (6M)HCl36.46-As needed
Saturated NaCl (aq)NaCl58.44-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed
B. Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

C. Step-by-Step Procedure
  • Preparation of Sodium Ethoxide (Base): Under a dry, inert atmosphere (N₂ or Ar), carefully add sodium metal (2.53 g, 0.11 mol) in small pieces to anhydrous ethanol (75 mL) in the three-neck flask. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of 3-methyl-2-butanone (8.61 g, 0.10 mol) and diethyl oxalate (16.08 g, 0.11 mol). Add this mixture dropwise to the cold, stirred sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. The reaction mixture will typically thicken and turn into a yellowish slurry.

  • Work-up and Neutralization: Cool the reaction mixture again in an ice bath. Slowly and carefully add 6M HCl (aq) with vigorous stirring until the mixture is acidic (pH ~2-3, check with pH paper). During this process, the sodium salt of the product is protonated, and the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with saturated NaCl solution (50 mL) to remove residual water and ethanol. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, yellowish liquid.[8][9]

IV. Alternative Strategies and Derivatization

While Claisen condensation is primary, other methods offer strategic advantages for creating derivatives.

Alkylation of β-Keto Esters

An alternative approach involves the alkylation of a simpler, readily available β-keto ester like ethyl acetoacetate. This is a powerful method for introducing diversity at the α-position.[10][11]

  • Enolate Formation: The β-keto ester is treated with a base (e.g., NaOEt) to quantitatively form the enolate.[10]

  • SN2 Alkylation: The enolate is then treated with an alkyl halide (e.g., isopropyl bromide) in an Sₙ2 reaction to form the C-alkylated product.[12]

This strategy provides a modular way to synthesize a library of derivatives by simply changing the alkylating agent.

Visualization: Alkylation Workflow

Alkylation_Workflow Figure 2: General Workflow for Derivative Synthesis via Alkylation Start Start with β-Keto Ester (e.g., Ethyl Acetoacetate) Step1 Deprotonation (Base: NaOEt) Start->Step1 Intermediate Stable Enolate Intermediate Step1->Intermediate Step2 Sₙ2 Reaction (Alkyl Halide: R-X) Intermediate->Step2 Product α-Alkylated Derivative (Target Molecule) Step2->Product

Caption: Figure 2: General Workflow for Derivative Synthesis via Alkylation.

V. Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Presence of moisture in reagents or glassware.[13]2. Base is not fully dissolved or is of poor quality.3. Incomplete reaction.1. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly.2. Ensure complete dissolution of sodium in ethanol. Use fresh, high-purity sodium.3. Monitor reaction by TLC; if needed, extend reaction time or gently warm.
Side Product Formation 1. Transesterification due to incorrect base (e.g., NaOH).2. Self-condensation of the ketone.1. Always use the alkoxide base corresponding to the ester (e.g., NaOEt for ethyl esters).[7]2. Maintain low temperatures during the addition of reactants.
Difficult Purification 1. Product exists as a mixture of keto-enol tautomers.[14]2. Incomplete removal of acidic/basic residues.1. Tautomerism is expected; it may result in broadened peaks in NMR spectra. Purification by vacuum distillation is usually effective.2. Ensure thorough washing during the work-up, especially neutralization and brine wash steps.

VI. Conclusion and Future Directions

The Claisen condensation provides a robust and scalable method for the synthesis of this compound. The inherent reactivity of the resulting β-dicarbonyl moiety makes it a versatile platform for further chemical elaboration. Subsequent reactions, such as alkylations or condensations with binucleophiles (e.g., hydrazine, hydroxylamine) can generate diverse libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery programs.[15][16] A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are key to achieving high yields and purity.

VII. References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Trost, B. M., & Murphy, D. L. (1985). Asymmetric Alkylation of β-Ketoesters. Journal of the American Chemical Society, 107(15), 4505–4507. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Synlett. (2006). Alkylation Reactions Using a Galactose-Based β-Keto Ester Enolate and Conversion into β-C-Galactosides. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4256-4264. Retrieved from [Link]

  • Google Patents. (1973). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate. Retrieved from

  • The Royal Society of Chemistry. (2014). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl-2,4-dioxohexanoate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2,4-Dioxohexanoate. Retrieved from [Link]

  • Google Patents. (2008). US7439046B2 - Process for the preparation of 2,4-dideoxyhexoses and 2,4,6-trideoxyhexoses. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino). Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • ResearchGate. (2020). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Retrieved from [Link]

  • PubMed. (1990). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: Acylation Reactions of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the acylation reactions of Ethyl 5-methyl-2,4-dioxohexanoate, a versatile β,δ-diketoester intermediate utilized in pharmaceutical and fine chemical synthesis.[1] We delve into the fundamental principles governing its reactivity, focusing on the critical dichotomy between C-acylation and O-acylation pathways. Detailed, field-proven protocols for achieving selective acylation using common acylating agents such as acid chlorides and acid anhydrides are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's synthetic potential, offering insights into reaction mechanisms, optimization strategies, and product characterization.

Introduction to this compound: A Profile

This compound (EMDH), with the molecular structure (CH₃)₂CH-C(=O)-CH₂-C(=O)-COOEt, is a dicarbonyl compound of significant interest. Its structure features two key reactive sites: a highly acidic methylene group at the C3 position, flanked by two carbonyl groups, and a less acidic methine proton at the C5 position. The protons at C3 are the most readily abstracted, forming a stabilized enolate ion. This enolate is an ambident nucleophile, meaning it can react with electrophiles at two different positions: the central carbon (C3) or the carbonyl oxygen (at C2 or C4).[2][3] This dual reactivity is the cornerstone of its chemistry, allowing for the synthesis of diverse molecular scaffolds. The choice between C- and O-acylation is not arbitrary; it is dictated by a nuanced interplay of reaction parameters, including the base, solvent, counterion, and the nature of the acylating agent itself.[3]

The Ambident Nature of the EMDH Enolate

Upon deprotonation with a suitable base, EMDH forms a resonance-stabilized enolate. The negative charge is delocalized across the C3 carbon and the C2 and C4 oxygen atoms. This delocalization gives rise to its ambident character.

  • C-Nucleophile: Reaction at the central carbon (C3) results in C-acylation , forming a new carbon-carbon bond and leading to a tri-carbonyl compound. This is often the thermodynamically favored product.

  • O-Nucleophile: Reaction at one of the oxygen atoms results in O-acylation , yielding an enol ester. This pathway is typically kinetically favored under specific conditions.[4]

G cluster_workflow Experimental Workflow: O-Acylation of EMDH A 1. Dissolve EMDH (1 eq) and Pyridine (2 eq) in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride (1.1 eq) Dropwise B->C D 4. Stir at RT until completion (TLC) C->D E 5. Workup: - Dilute with DCM - Wash with HCl, H₂O, NaHCO₃ D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify via Column Chromatography F->G H Final Product: O-Acylated Enol Ester G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview: The Crossed Claisen Condensation

The most common and efficient method for synthesizing Ethyl 5-methyl-2,4-dioxohexanoate is through a crossed Claisen condensation . This reaction involves the condensation of an ester that can provide the isobutyryl group (such as methyl isobutyrate) with diethyl oxalate in the presence of a strong base. Diethyl oxalate is an ideal reaction partner as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[1][2]

The overall transformation is as follows:

The reaction proceeds via the formation of an enolate from methyl isobutyrate, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of a methoxide and an ethoxide group, followed by an acidic workup, yields the desired β-keto ester.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?

A1: Low or no yield in a Claisen condensation is a frequent issue and can often be traced back to a few critical factors:

  • Insufficient Base Strength or Activity: The base is crucial for deprotonating the α-carbon of the methyl isobutyrate to form the reactive enolate.

    • Troubleshooting:

      • Use a sufficiently strong base: Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used. If using NaOEt, ensure it is freshly prepared or properly stored to avoid decomposition. For NaH, ensure it is a fine, dry powder.

      • Ensure anhydrous conditions: Any moisture in your reaction will quench the strong base, rendering it ineffective. All glassware should be oven-dried, and solvents must be rigorously dried before use.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the rate of enolate formation and the subsequent condensation.

    • Troubleshooting:

      • The reaction is often initiated at a low temperature (e.g., 0-5°C) during the addition of reagents and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Experiment with slight variations in this temperature profile.

  • Inefficient Mixing: Proper mixing is essential to ensure the reagents are in close contact, especially when using heterogeneous reagents like sodium hydride.

    • Troubleshooting:

      • Use a magnetic stirrer that is appropriately sized for your reaction flask and ensure vigorous stirring throughout the reaction.

Q2: I'm observing a complex mixture of products and significant side reactions. How can I improve the selectivity?

A2: The formation of multiple products is a common challenge in crossed Claisen condensations. The primary side reaction to consider is the self-condensation of methyl isobutyrate .

  • Troubleshooting:

    • Control the addition of the enolizable ester: The key to minimizing self-condensation is to maintain a low concentration of the methyl isobutyrate enolate at any given time. This is achieved by slowly adding the methyl isobutyrate to a mixture of the non-enolizable ester (diethyl oxalate) and the base.[2][3]

    • Use an excess of the non-enolizable ester: Using a molar excess of diethyl oxalate will statistically favor the desired crossed condensation over the self-condensation of methyl isobutyrate.[2]

Q3: My purified product seems to be contaminated with an unknown impurity. What could it be?

A3: Besides unreacted starting materials and self-condensation products, other impurities can arise:

  • Hydrolysis of the ester: If the reaction is exposed to moisture during workup or purification, the ester functionalities can hydrolyze to the corresponding carboxylic acids.

    • Troubleshooting:

      • Ensure a thoroughly dry workup procedure. Use anhydrous drying agents like magnesium sulfate or sodium sulfate to remove any residual water from the organic phase.

  • Products of further reactions: The β-keto ester product itself is reactive and can potentially undergo further reactions if the conditions are not carefully controlled.

Q4: What is the best method for purifying this compound?

A4: The two most common methods for purifying β-keto esters are distillation under reduced pressure and column chromatography .

  • Vacuum Distillation: This is often effective for separating the product from less volatile impurities. The boiling point of this compound is a key parameter for successful distillation. While specific literature values for this exact compound are scarce, similar β-keto esters often distill at temperatures between 100-150°C under high vacuum.

  • Column Chromatography: This technique is excellent for removing impurities with different polarities.

    • Troubleshooting & Optimization:

      • Choosing the right solvent system (eluent): A good starting point for the elution of moderately polar compounds like β-keto esters is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). You will likely need to perform thin-layer chromatography (TLC) to determine the optimal solvent ratio for good separation.

      • Proper column packing: A well-packed column is crucial for achieving good separation. Ensure the silica gel is packed uniformly to avoid channeling.[4][5]

III. Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established principles of the Claisen condensation.

Materials and Reagents:

  • Methyl isobutyrate

  • Diethyl oxalate

  • Sodium ethoxide (or Sodium Hydride and anhydrous ethanol)

  • Anhydrous diethyl ether (or THF)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • All solvents must be anhydrous.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the sodium ethoxide and anhydrous diethyl ether.

    • Cool the flask to 0-5°C in an ice bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a mixture of methyl isobutyrate and a molar excess of diethyl oxalate.

    • Add this mixture dropwise to the stirred suspension of sodium ethoxide in diethyl ether over a period of 1-2 hours, maintaining the temperature between 0-5°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding cold, dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Data Presentation and Visualization

Table 1: Reagent Stoichiometry and Yield Optimization
ParameterRecommended RangeRationale
Methyl Isobutyrate1 equivalentThe limiting reagent.
Diethyl Oxalate1.5 - 2.5 equivalentsUsing an excess minimizes the self-condensation of methyl isobutyrate.[2]
Base (e.g., NaOEt)1.1 - 1.5 equivalentsA slight excess ensures complete deprotonation of the enolizable ester.
Expected Yield60-80%Yields can vary based on the purity of reagents and reaction conditions.
Diagrams

Diagram 1: Crossed Claisen Condensation Workflow

G reagents Methyl Isobutyrate + Diethyl Oxalate base Strong Base (NaOEt) in Anhydrous Solvent reagents->base Add to reaction Reaction at 0°C to RT base->reaction workup Acidic Workup (HCl) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield? check_base Is the base strong and active? start->check_base Yes check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes solution_base Use fresh, strong base. check_base->solution_base No check_temp Is the temperature profile optimal? check_conditions->check_temp Yes solution_conditions Dry all glassware and solvents. check_conditions->solution_conditions No solution_temp Adjust reaction temperature. check_temp->solution_temp No

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. Retrieved from [Link]

  • Yale Chemistry. (n.d.). PS8-S05-2. Yale University. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H14O4). Université du Luxembourg. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Chemistry LibreTexts. Retrieved from [Link]

  • CHEM 330 Topics Discussed on Sept. 21. (2006, September 21). University of Illinois. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 5-methylhexanoate. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate. Google Patents. Retrieved from

  • Crossed Claisen Condensations. (n.d.). University of Calgary. Retrieved from [Link]

  • Chapter 23. Carbonyl Condensation Reactions. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrole nucleus. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Durham E-Theses. (2022, August 6). New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. Durham University. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 9). ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. ResearchGate. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-methyl-2,4-dioxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient reaction.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction. This involves the reaction of an enolizable ester, in this case, ethyl isobutyrate, with a non-enolizable ester, diethyl oxalate, in the presence of a strong base. While this method is effective, the steric hindrance presented by the isobutyryl group of ethyl isobutyrate can lead to several side reactions, impacting both the yield and purity of the desired product.

This guide will delve into the mechanistic basis of these side reactions, offering preventative measures and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge stems from the steric hindrance of ethyl isobutyrate. The bulky isopropyl group can impede the approach of the enolate to the electrophilic carbonyl of diethyl oxalate, potentially leading to lower yields and favoring side reactions.

Q2: Why is a crossed Claisen condensation necessary?

A2: A crossed Claisen condensation is employed using a non-enolizable ester like diethyl oxalate to prevent a mixture of products that would result from the self-condensation of two different enolizable esters.[1] Diethyl oxalate cannot form an enolate itself and thus can only act as the electrophile.[2][3]

Q3: What is the role of the strong base in this reaction?

A3: A strong base, typically an alkoxide such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl isobutyrate to form the nucleophilic enolate.[4] A stoichiometric amount of base is necessary because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[4]

Q4: Can I use a different base, like sodium hydroxide?

A4: It is not recommended to use hydroxide bases as they can cause saponification (hydrolysis) of the ester starting materials and product, leading to unwanted carboxylate salts. The use of an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is standard practice to avoid transesterification.[5]

Q5: My reaction yield is consistently low. What are the most likely reasons?

A5: Low yields are a common issue and can be attributed to several factors:

  • Incomplete deprotonation: The base may not be strong enough or may be of poor quality.

  • Steric hindrance: The inherent steric bulk of ethyl isobutyrate can slow down the desired reaction.

  • Side reactions: Competing reactions such as self-condensation of ethyl isobutyrate, O-acylation, or subsequent hydrolysis and decarboxylation of the product can consume starting materials and product.

  • Moisture: The presence of water in the reaction can quench the enolate and hydrolyze the esters.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed analysis of the most common side reactions, their mechanisms, and actionable troubleshooting steps.

Problem 1: Low Yield of this compound

A diminished yield of the target compound is the most frequently encountered issue. The following table outlines the potential causes and recommended solutions.

Potential Cause Explanation Recommended Solutions
Incomplete Reaction The steric hindrance of ethyl isobutyrate can lead to a sluggish reaction. The reaction may not have reached completion in the allotted time.- Increase reaction time. - Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete enolate formation.[6][7] - Optimize reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions.
Self-Condensation of Ethyl Isobutyrate Although sterically hindered, ethyl isobutyrate can undergo self-condensation to a small extent, consuming the starting material.- Maintain a low concentration of the ethyl isobutyrate enolate by adding the ethyl isobutyrate slowly to the mixture of the base and diethyl oxalate.[1]
Hydrolysis of Esters Traces of moisture in the reagents or solvent can lead to the hydrolysis of the starting esters and the β-keto ester product.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. A patent for a similar synthesis specifies an anhydrous ethyl alcohol with a moisture content of less than 0.15%.[8]
Product Decomposition The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially during workup or purification if conditions are too harsh (e.g., high temperatures or strong acid/base).[8][9]- Perform the acidic workup at low temperatures (e.g., 0-10°C).[8] - Avoid excessive heating during solvent removal and purification. Use vacuum distillation at the lowest possible temperature.
Problem 2: Presence of Significant Impurities

The formation of byproducts can complicate purification and reduce the overall yield. Below are common impurities and strategies to mitigate their formation and removal.

  • Unreacted Starting Materials: Due to the challenges of the reaction, it's common to have unreacted ethyl isobutyrate and diethyl oxalate in the crude product.

    • Troubleshooting: Fractional distillation under reduced pressure is often effective for separating the product from the lower-boiling ethyl isobutyrate and higher-boiling diethyl oxalate.[8]

  • Side Product: Diethyl 2,2,4-trimethyl-3-oxopentanedioate

    • Mechanism: This side product can arise from the self-condensation of ethyl isobutyrate. The enolate of ethyl isobutyrate attacks another molecule of ethyl isobutyrate.

    • Prevention: As mentioned, slow addition of ethyl isobutyrate to the reaction mixture can minimize this side reaction. Using diethyl oxalate in excess can also favor the desired crossed condensation.

    • Removal: Careful fractional distillation is the most likely method to separate this higher-boiling impurity.

  • Side Product: O-acylated Byproduct

    • Mechanism: The enolate of ethyl isobutyrate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen atom. Attack through the oxygen on diethyl oxalate would lead to an O-acylated product.

    • Prevention: The C-acylation to form the desired β-keto ester is generally favored under thermodynamic control. Using a less polar solvent may also disfavor O-acylation.

    • Removal: This byproduct may have a similar boiling point to the desired product, making separation by distillation difficult. Column chromatography may be necessary in this case.

  • Side Product: Hydrolysis and Decarboxylation Products

    • Mechanism: If the β-keto ester is hydrolyzed to the corresponding β-keto acid, it can readily decarboxylate upon heating to yield a ketone.[10]

    • Prevention: Maintain neutral or slightly acidic conditions during workup and avoid high temperatures.

    • Removal: These lower-boiling ketone byproducts can typically be removed during the initial stages of fractional distillation.

Experimental Protocols and Workflows

Recommended General Procedure for the Synthesis of this compound

This protocol is a synthesis of best practices derived from literature procedures for similar Claisen condensations.[8]

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5°C in an ice bath.

  • Addition of Reactants: Slowly add a mixture of ethyl isobutyrate and a slight excess of diethyl oxalate to the cooled sodium ethoxide solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup:

    • Quench the reaction by slowly adding a cold, dilute acid (e.g., HCl or H₂SO₄) while keeping the temperature below 10°C.

    • Perform an extraction with a suitable organic solvent (e.g., diethyl ether or toluene).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under high vacuum.

Visualizing the Reaction and Side Products

The following diagrams illustrate the main reaction pathway and potential side reactions.

claisen_condensation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ethyl Isobutyrate Ethyl Isobutyrate Enolate Enolate Ethyl Isobutyrate->Enolate NaOEt Diethyl Oxalate Diethyl Oxalate Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Diethyl Oxalate Self_Condensation Self-Condensation Product Enolate->Self_Condensation + Ethyl Isobutyrate O_Acylation O-Acylation Product Enolate->O_Acylation Attack through Oxygen Product This compound Tetrahedral Intermediate->Product - NaOEt Hydrolysis_Decarboxylation Hydrolysis/Decarboxylation Product Product->Hydrolysis_Decarboxylation H3O+ / Heat

Caption: Main reaction and potential side reactions in the synthesis.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a valuable transformation that requires careful control of reaction conditions to mitigate the effects of steric hindrance and prevent the formation of side products. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product.

References

  • Diels, O. (1906). Perfume compositions containing ethyl 2,4-dioxohexanoate. U.S.
  • Wikipedia. (n.d.). Non-nucleophilic base. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen condensation. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Clark, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals. In Organic Chemistry II. [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters. [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. [Link]

  • PubMed. (2006). The Claisen condensation in biology. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ETHYL 4-METHYLBENZOATE. [Link]

  • MDPI. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]

  • Filo. (2023). Other conceivable products of the Claisen condensation of ethyl acetate a.. [Link]

  • Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

  • ACS Publications. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2018). Regioselectivity in Claisen condensation and aldol reaction. [Link]

  • PubMed. (2000). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

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Technical Support Guide: Stability and Degradation of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-methyl-2,4-dioxohexanoate (CAS 64195-85-3) is a valuable β,δ-diketo ester intermediate in the synthesis of complex molecules, particularly within the pharmaceutical sector.[1][2][3] Its utility, however, is intrinsically linked to its chemical stability. The presence of multiple reactive functional groups—specifically the β-keto ester moiety—makes it susceptible to specific degradation pathways that can impact experimental reproducibility, yield, and final product purity. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, offering troubleshooting advice and validated protocols to manage the stability of this compound effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The primary chemical liability stems from its structure as a β-keto ester. This functional group is susceptible to two main degradation processes that often occur in sequence:

  • Hydrolysis: The ethyl ester is prone to cleavage under both acidic and basic conditions, yielding the corresponding β-keto acid.[4][5]

  • Decarboxylation: The resulting β-keto acid intermediate is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to form a ketone, in this case, 5-methylhexane-2,4-dione.[6][7][8] This decarboxylation reaction is a common and facile process for β-keto acids.[9]

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: Based on supplier recommendations and the compound's chemical nature, optimal storage is at room temperature in a tightly sealed container .[1][2] To minimize the risk of hydrolytic degradation, it is critical to protect it from moisture. For long-term storage or for high-purity applications, we recommend storing under an inert atmosphere (e.g., Argon or Nitrogen) to displace ambient moisture and oxygen.

Q3: My analytical results (HPLC/LC-MS) show a new, unexpected peak that corresponds to a loss of the ethoxycarbonyl group. What is happening?

A3: You are likely observing the primary degradation product, 5-methylhexane-2,4-dione . This occurs via the hydrolysis and subsequent decarboxylation pathway described in A1. This can be triggered by several factors in an experimental workflow:

  • Non-neutral pH: Using acidic or basic aqueous solutions during workup or as analytical mobile phase modifiers can catalyze hydrolysis.

  • Thermal Stress: Heating the compound in the presence of trace amounts of water can accelerate the entire degradation sequence.[7]

  • In-situ Reaction Conditions: If your reaction is run in protic solvents or under non-neutral pH for extended periods, significant degradation of the starting material can occur before the desired reaction takes place.

Q4: Is this compound sensitive to light or oxidation?

A4: The molecule does not possess strong chromophores that would suggest high sensitivity to photolytic degradation, nor does it have functional groups that are exceptionally prone to oxidation under standard handling conditions. However, a comprehensive stability assessment requires empirical testing. Forced degradation studies under oxidative (e.g., H₂O₂) and photolytic (e.g., ICH Q1B conditions) stress are necessary to definitively characterize these liabilities for regulatory purposes.[10][11]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a cause-and-effect framework for resolving specific problems encountered during experimentation.

Observed Issue Probable Scientific Cause Recommended Solution & Rationale
Low Yield in Reactions: A significant portion of the starting material is lost, and the main byproduct is identified as 5-methylhexane-2,4-dione.In-situ Degradation: The reaction conditions (e.g., presence of water, non-neutral pH, elevated temperature) are causing hydrolysis and decarboxylation of the β-keto ester starting material, competing with the intended reaction pathway.[4][6]1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run reactions under an inert atmosphere (N₂ or Ar). 2. Control pH: If a base is required, consider non-nucleophilic, anhydrous organic bases. If the reaction generates acid, consider adding a non-nucleophilic scavenger. 3. Temperature Management: Maintain the lowest possible temperature required for the reaction to proceed at a reasonable rate.
Poor Reproducibility in Biological Assays: The apparent activity or potency of the compound varies between experiments.Stock Solution Instability: The compound may be degrading in the assay buffer or solvent over time. β-Keto esters can hydrolyze in aqueous buffers, especially if the pH is not strictly controlled and neutral.1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare them immediately before use from solid or neat material. 2. Solvent Selection: For initial stock, use a dry, aprotic solvent like DMSO or DMF. 3. Buffer Stability Test: Perform a short-term stability test by incubating the compound in the final assay buffer for the duration of the experiment and analyzing for degradation via HPLC or LC-MS.
Appearance of New Impurities During Purification: Unexpected spots appear on TLC or new peaks in HPLC chromatograms after column chromatography.On-Column Degradation: The stationary phase (e.g., silica gel) can be sufficiently acidic to catalyze the hydrolysis of the β-keto ester, especially when using protic mobile phases (e.g., methanol, ethanol).1. Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the solvent system, typically ~0.1-1%) to neutralize acidic sites. 2. Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase (e.g., C18 for reverse-phase chromatography). 3. Minimize Contact Time: Perform the purification as quickly as possible.

Section 3: Protocols for Stability Assessment

To formally evaluate the stability of this compound, a forced degradation study is the industry-standard approach.[10][12] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential products.[11]

General Workflow for a Forced Degradation Study

The following diagram outlines the logical flow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic (e.g., 0.1 M HCl) Start->Acid Expose Aliquots Base Basic (e.g., 0.1 M NaOH) Start->Base Expose Aliquots Oxidative Oxidative (e.g., 3% H₂O₂) Start->Oxidative Expose Aliquots Thermal Thermal (e.g., 80°C) Start->Thermal Expose Aliquots Photolytic Photolytic (ICH Q1B) Start->Photolytic Expose Aliquots Quench Quench/Neutralize (as needed) Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench Analyze Analyze via Stability- Indicating Method (HPLC) Quench->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify MassBalance Calculate Mass Balance Identify->MassBalance

Caption: Workflow for a forced degradation study.

Protocol: Acid & Base-Mediated Hydrolysis Study

This protocol details the steps to assess the hydrolytic stability of this compound.

Objective: To determine the degradation rate and products under acidic and basic conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation:

    • Acid Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Control: In a third vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all three vials in a water bath set to 60°C. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching:

    • For the acid-stressed aliquots, neutralize by adding an equivalent amount of 0.1 M NaOH before analysis.

    • For the base-stressed aliquots, neutralize by adding an equivalent amount of 0.1 M HCl before analysis.

    • The control sample does not require quenching.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The target degradation is typically 5-20%.[11] If degradation is too rapid, reduce the temperature or acid/base concentration. If it is too slow, increase them.

  • Peak Identification: Analyze stressed samples showing significant degradation by LC-MS to identify the molecular weights of the degradation products and confirm their structures.

Section 4: Primary Degradation Pathway

The most critical degradation pathway for this compound is hydrolysis followed by decarboxylation. This is a classic reaction sequence for β-keto esters.[4][13][14]

Step 1: Ester Hydrolysis Under acidic or basic conditions, the ethyl ester is attacked by water or a hydroxide ion, leading to the cleavage of the ester bond. This forms ethanol and the unstable intermediate, 5-methyl-2,4-dioxohexanoic acid.

Step 2: Decarboxylation The β-keto acid intermediate readily loses CO₂ through a cyclic, six-membered ring transition state when heated.[6][8] This is an energetically favorable process that results in the formation of an enol, which quickly tautomerizes to the more stable ketone product, 5-methylhexane-2,4-dione.

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]

  • Shivaji College, Department of Chemistry. Active Methylene Compounds. [Online] Available at: [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Online] Available at: [Link]

  • Sajtos, M., et al. (2012). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. [Online] Available at: [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Online] Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Online] Available at: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Online] Available at: [Link]

  • Synthetic studies of β-ketoesters. [No specific publisher, likely an academic source]. [Online] Available at: [Link]

  • Villalobos-García, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Online] Available at: [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Online] Available at: [Link]

  • Williams, D. R., & Shvartsbart, A. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Online] Available at: [Link]

  • Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. [Online] Available at: [Link]

  • LookChem. ETHYL ACETOACETATE. [Online] Available at: [Link]

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  • Brainly.in. (2021). Ethyl derivative of acetoacetic ester on basic hydrolysis forms. [Online] Available at: [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Online] Available at: [Link]

  • Chem-Supply. This compound | 64195-85-3. [Online] Available at: [Link]

  • Reddy, P., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. [Online] Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research. [Online] Available at: [Link]

  • Kott, L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. [Online] Available at: [Link]

  • Chemical-Suppliers.com. Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3. [Online] Available at: [Link]

  • Google Patents. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.

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Technical Support Center: Troubleshooting the Purification of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-methyl-2,4-dioxohexanoate (CAS 64195-85-3). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable β-dicarbonyl intermediate.[1] As a molecule with multiple reactive sites, its purification requires a nuanced approach that accounts for its inherent chemical properties. This guide provides in-depth, experience-driven solutions to common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and analysis of this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a liquid with a clear yellow to orange appearance.[2][3] There can be some ambiguity in literature, but vendor safety data sheets (SDS) consistently classify its physical state as liquid at standard temperature and pressure.[2] Its boiling point is high, necessitating vacuum for distillation. One patent reports successful fractional distillation at vapor temperatures of 85-89°C under a high vacuum of 0.2 mm/Hg.[4]

PropertyValueSource
Molecular Formula C₉H₁₄O₄[5][6]
Molecular Weight 186.21 g/mol [5]
Appearance Clear yellow to orange liquid[2][3]
Purity (Typical) ≥94.0% (by GC)[3]
Boiling Point ~85-122°C at 2.0 mm/Hg[4]

Q2: Why does my purified product have a distinct yellow or orange color? Is this an impurity?

The yellow-orange color is characteristic of many β-dicarbonyl compounds and is not necessarily indicative of impurity. This coloration arises from the conjugated π-system present in the enol tautomer, which can absorb light in the visible spectrum. The presence of a significant enol population is a fundamental property of this molecule's structure.

Q3: What are the primary stability concerns when handling and purifying this compound?

As a β-keto ester, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ethyl ester can be cleaved under either acidic or basic conditions to form the corresponding β-keto acid.[7][8] This is often initiated by residual acid or base from the synthesis work-up.

  • Decarboxylation: The resulting β-keto acid intermediate is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield 5-methyl-2,4-hexanedione.[9][10] This reaction is often uncatalyzed or can be promoted by trace acid/base.[8][11]

Therefore, it is critical to avoid prolonged exposure to strong acids, bases, and high temperatures during purification and storage.

Q4: How can I effectively monitor the purification process?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography. A standard mobile phase is a mixture of hexane and ethyl acetate. Staining with potassium permanganate (KMnO₄) is effective as the enol double bond will react readily.

  • Gas Chromatography (GC): Useful for assessing purity and detecting volatile impurities like unreacted starting materials or solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. A key feature will be the presence of two distinct sets of peaks corresponding to the keto and enol tautomers, which exist in equilibrium.[12]

Section 2: Troubleshooting Purification Challenges

This section provides a systematic guide to resolving specific issues encountered during the purification of this compound, particularly after its synthesis via Claisen condensation.[4][13]

Problem 1: Low Product Yield After Aqueous Work-up

Root Cause Analysis: The most common synthesis for this compound is a Claisen condensation, which uses a strong base (e.g., sodium ethoxide). The product itself is acidic, with a pKa of approximately 11 due to the α-protons between the two carbonyl groups.[13] During the neutralization and extraction phase of the work-up, improper pH control can lead to significant product loss.

  • Scenario A: Over-acidification: If the reaction mixture is made strongly acidic (pH < 2), it can promote hydrolysis of the ester group.

  • Scenario B: Insufficient Acidification: If the mixture remains basic (pH > 8), the product will exist as its enolate salt. This salt is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent, leading to catastrophic yield loss.

Solutions:

  • Precise pH Control: During the work-up, carefully add acid (e.g., 1M HCl) dropwise with vigorous stirring while monitoring the pH with indicator strips or a pH meter. The target pH for extraction should be weakly acidic, around pH 4-5. This ensures the product is in its neutral, organic-soluble form while minimizing hydrolysis.

  • Extraction Verification: After the initial extraction, take a small sample of the aqueous layer, acidify it further to ~pH 2, and back-extract with a small amount of solvent (e.g., ethyl acetate). Run a TLC of this back-extract. If a significant product spot is visible, it indicates that the initial extraction was performed at too high a pH, and further extractions of the acidified aqueous layer are necessary.

Problem 2: Product Decomposes During Distillation

Root Cause Analysis: This is almost always due to thermally induced decarboxylation.[9][10] The β-keto ester product, if contaminated with any acidic or basic residue, or even water which can facilitate hydrolysis, will convert to the β-keto acid and then rapidly decompose at the high temperatures required for atmospheric distillation.

Solutions:

  • Use High Vacuum: Never attempt to distill this product at atmospheric pressure. A high-quality vacuum pump capable of reaching <1 mmHg is essential. As reported, distillation is feasible at pressures as low as 0.2-2.0 mm/Hg, which keeps the required pot temperature significantly lower.[4]

  • Pre-Purification: Do not distill crude material directly from the reaction work-up. First, perform a rapid filtration through a short plug of silica gel using a non-polar eluent (e.g., 20% ethyl acetate in hexane) to remove baseline impurities and residual salts. This removes non-volatile contaminants that could catalyze decomposition.

  • Temperature Management: Use an oil bath for heating and keep the bath temperature no more than 20-30°C above the expected boiling point of your product at the achieved vacuum. Overheating the distillation pot is a common mistake that accelerates decomposition.

Problem 3: Persistent Impurities in Final Product (Observed by NMR/GC)

Root Cause Analysis: The common impurities are typically unreacted starting materials from the Claisen condensation (e.g., diethyl oxalate and 3-methyl-2-butanone) or side-products.

Solutions:

  • Flash Column Chromatography: This is the most effective method for removing persistent impurities.[12] Due to the polar nature of the dicarbonyl functionality, the product adheres well to silica gel.

    • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.

    • Mobile Phase (Eluent): A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane) to elute non-polar impurities first. Gradually increase the polarity to 15-25% Ethyl Acetate in Hexane to elute your product. A summary of typical solvent systems is provided in Table 1.

Impurity TypeTypical Eluent System (Ethyl Acetate/Hexane)Separation Principle
3-methyl-2-butanone5-10%Less polar than the product.
Diethyl oxalate10-15%Slightly less polar than the product.
Product 15-25% Target elution window.
Self-condensation byproducts>30% or remains on baselineHighly polar due to more carbonyl/hydroxyl groups.

Problem 4: Significant Tailing or Broad Peaks During Column Chromatography

Root Cause Analysis: This is a classic problem for β-dicarbonyl compounds on silica gel. There are two contributing factors:

  • Keto-Enol Tautomerism: The compound exists as a mixture of keto and enol forms. These two tautomers have slightly different polarities and can interconvert on the silica surface, leading to peak broadening.

  • Chelation: The enolate form can chelate to Lewis acidic sites (silicon atoms) on the silica gel surface, causing strong, non-ideal binding and resulting in significant tailing.

Solutions:

  • Deactivate the Silica: Prepare a slurry of your silica gel in the initial, low-polarity eluent and add 0.5-1% triethylamine. This neutralizes the acidic sites on the silica, preventing chelation. However, this may not be suitable if your product is base-sensitive.

  • Acidify the Mobile Phase (Preferred Method): Add a small amount of acetic acid (e.g., 0.1-0.5%) to your eluent system. The acid suppresses the formation of the enolate anion by shifting the equilibrium, thereby minimizing both chelation and rapid tautomerization on the column. This almost always results in sharper peaks and better separation.

Section 3: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
  • Column Packing: Dry-pack a glass column with the appropriate amount of silica gel (typically 50-100 g of silica per 1 g of crude product).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique provides superior resolution compared to liquid-loading.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% Acetic Acid) to remove fast-running impurities.

    • Collect fractions (e.g., 10-20 mL) and monitor them by TLC.

    • Gradually increase the eluent polarity (e.g., to 85:15, then 80:20 Hexane:Ethyl Acetate, both containing 0.1% Acetic Acid) to elute the target compound.

  • Product Isolation: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator. The final traces of solvent and acetic acid can be removed by placing the sample under high vacuum for several hours.

Section 4: Visualization of Key Concepts
Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving purification issues.

G cluster_purification Purification Strategy start Crude Product Obtained analysis Analyze by TLC/NMR start->analysis pure Product is Pure? analysis->pure finish Final Characterization & Storage pure->finish Yes impurities Identify Impurities pure->impurities No method Choose Method impurities->method chrom Column Chromatography method->chrom Non-volatile or thermally labile impurities distill Vacuum Distillation method->distill Volatile impurities, product is stable chrom->analysis Post-column distill->analysis Post-distillation

Caption: A decision workflow for purifying crude this compound.

Keto-Enol Tautomerism

This diagram illustrates the equilibrium that is central to the compound's reactivity and chromatographic behavior.

Caption: The equilibrium between the keto and enol forms of the target molecule.

References
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Tuba, R., Bálint, M., & Bánóczi, G. (2013). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. Retrieved from [Link]

  • AK L. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Sherman, E. R., Cassels, W. R., & Johnson, J. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6779-6783. Retrieved from [Link]

  • Barberis, A., et al. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules, 28(12), 4811. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Retrieved from [Link]

  • MDPI. (2023, June 19). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules. Retrieved from [Link]

  • Preprints.org. (2025, October 12). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Retrieved from [Link]

  • Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • OENO-IVAS. (n.d.). Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diam. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H14O4). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl-2,4-dioxohexanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995). Mastering β-Keto Esters. Chemical Reviews, 95(5), 1065-1114. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-methyl-2,4-dioxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable α,γ-diketo ester. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Common Synthesis Problems & Solutions

The synthesis of this compound, a versatile pharmaceutical intermediate, is most commonly achieved via a crossed Claisen condensation.[1] This reaction involves the base-catalyzed condensation between an ester with α-hydrogens and another carbonyl compound.[2] For this specific target molecule, the logical precursors are ethyl isovalerate (or a related ketone like methyl isopropyl ketone/3-methyl-2-butanone) and diethyl oxalate.

The general reaction is a cornerstone of carbon-carbon bond formation, yielding a β-keto ester or a β-diketone.[3] However, like many organic reactions, it is not without its potential pitfalls. Below we troubleshoot the most frequently encountered issues.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem in Claisen condensations, often stemming from issues with reagents, reaction conditions, or the equilibrium of the reaction itself.[4][5]

Potential Cause 1: Inactive Base or Insufficient Basicity The reaction is driven by the formation of a resonance-stabilized enolate anion, which requires a sufficiently strong base.[2] The final deprotonation of the product β-keto ester is what drives the reaction to completion, necessitating a stoichiometric amount of base.[6][7]

  • Troubleshooting Steps:

    • Verify Base Quality: Use a fresh, properly stored base. Sodium ethoxide (NaOEt) is commonly used and should be protected from moisture.[2][8] Sodium hydride (NaH) is a stronger, non-nucleophilic alternative, but it is extremely moisture-sensitive; ensure it is handled under strictly anhydrous conditions.[2][5]

    • Ensure Anhydrous Conditions: Any water in the solvent (typically ethanol for NaOEt) or on the glassware will quench the base, reducing its effective concentration.[5] Use freshly distilled, anhydrous solvents.

    • Optimize Base Stoichiometry: The Claisen condensation requires a full equivalent of base, not a catalytic amount.[6][7] This is because the product, a β-dicarbonyl compound, is more acidic than the starting ester and will be deprotonated by the alkoxide base. This final, essentially irreversible acid-base step pulls the entire equilibrium towards the product.[9]

Potential Cause 2: Competing Self-Condensation If using a strategy where both esters have α-hydrogens, a mixture of four different products can form, significantly lowering the yield of the desired crossed-product.[2][10]

  • Optimization Strategy:

    • Use a Non-Enolizable Partner: The most effective strategy is to use one reaction partner that cannot form an enolate (i.e., has no α-hydrogens).[9][10] Diethyl oxalate is ideal for this role as it serves as the electrophile.

    • Controlled Addition: When reacting ethyl isovalerate (which can enolize) with diethyl oxalate (which cannot), slowly add the ethyl isovalerate to a mixture of the base and diethyl oxalate.[10] This keeps the concentration of the enolizable ester low, minimizing its self-condensation.

Potential Cause 3: Reversibility of the Reaction The initial C-C bond-forming step is reversible.[9] If the product is not stabilized by deprotonation, the reaction can revert to the starting materials.

  • Solution: As mentioned, using a stoichiometric amount of a strong base like sodium ethoxide ensures the formation of the product enolate, a thermodynamic sink that drives the reaction forward.[6][9] The reaction is completed by adding a mild acid during workup to neutralize the base and protonate the enolate.[3]

Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

The formation of multiple products is a common issue, often arising from the reactivity of the starting materials and intermediates.[4]

Potential Cause 1: Transesterification If the alkoxide base used does not match the alkoxy group of the esters, transesterification can occur, leading to a mixture of ester products.[8] For example, using sodium methoxide with ethyl esters will result in the formation of some methyl esters.

  • Solution:

    • Match the Base and Ester: Always use a base with the same alkyl group as the ester's alcohol component (e.g., sodium ethoxide with ethyl esters).[3][8] This ensures that even if transesterification occurs, the ester remains unchanged.

Potential Cause 2: Self-Condensation of the Enolizable Ester As discussed in Q1, the ester that can form an enolate (ethyl isovalerate) can react with itself.

  • Solution:

    • Slow Addition Protocol: Add the enolizable ester slowly to the reaction mixture containing the base and the non-enolizable electrophile (diethyl oxalate).[10][11] This maintains a low concentration of the enolate at any given time, favoring the cross-condensation.

Potential Cause 3: Michael Addition While less common in this specific synthesis, in related reactions the enolate can potentially add to an α,β-unsaturated carbonyl impurity if one is present or formed.[4]

  • Solution:

    • Purify Starting Materials: Ensure the purity of your starting materials. Distill liquid reagents before use to remove any oxidized or polymerized impurities.[4]

    • Control Temperature: Running the reaction at lower temperatures can sometimes disfavor side reactions.[4]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be frustrating. The cause often lies in the reaction setup or the fundamental reactivity of the chosen reagents.

Potential Cause 1: Insufficient Mixing In heterogeneous reactions, especially if using a solid base like sodium hydride, poor mixing can lead to localized reactions and prevent the bulk of the reagents from coming into contact.

  • Solution:

    • Ensure Vigorous Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.

    • Solvent Choice: Select a solvent in which the reactants and key intermediates have reasonable solubility. Anhydrous ethanol or THF are common choices.

Potential Cause 2: Steric Hindrance While ethyl isovalerate is not excessively bulky, steric hindrance can slow down reactions.[12]

  • Solution:

    • Increase Reaction Time/Temperature: If the reaction is clean but slow, consider increasing the reaction time or gently heating the mixture. Refluxing in ethanol is a common condition.[13] Monitor the reaction by TLC to track progress and avoid decomposition from excessive heat.

    • Use a Stronger, Less Hindered Base: In some cases, a stronger base like Lithium diisopropylamide (LDA) can be used to pre-form the enolate quantitatively before adding the electrophile.[14] However, LDA is not typically used in classic Claisen condensations because it can also enolize the electrophilic ester.[3][8]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for synthesizing this compound? Sodium ethoxide (NaOEt) in anhydrous ethanol is the most common and logical choice. It is a strong base capable of generating the necessary enolate, and since its alkoxy group matches that of the ethyl ester reactants, it prevents unwanted transesterification side reactions.[3][8] Stronger bases like sodium hydride (NaH) can also be used and may improve yields.[2]

Q2: Why is a stoichiometric amount of base required instead of a catalytic amount? The overall equilibrium of the first two steps of the Claisen condensation (enolate formation and nucleophilic attack) is not highly favorable.[6] The reaction is driven to completion by the final step: the deprotonation of the product, this compound. This α,γ-diketo ester is significantly more acidic (pKa ≈ 11) than the starting alcohol (ethanol, pKa ≈ 16), so the alkoxide base will quantitatively deprotonate it.[9] This final acid-base reaction acts as a thermodynamic sink, pulling the entire reaction sequence toward the product.[7][9] A catalytic amount of base would be consumed and unable to drive the reaction forward.

Q3: What is the purpose of the final acidic workup? The product of the base-mediated reaction is the sodium enolate salt of this compound. The final step involves adding a mild aqueous acid (like dilute sulfuric acid or ammonium chloride) to neutralize any remaining base and, crucially, to protonate the enolate salt to yield the final, neutral α,γ-diketo ester product, which can then be isolated.[3][15]

Q4: Can I use a different ester besides diethyl oxalate? Diethyl oxalate is particularly effective because it lacks α-hydrogens and cannot self-condense, making it an excellent electrophile.[10] It also contains two electrophilic carbonyl groups. Using other non-enolizable esters like ethyl formate or ethyl benzoate is also a valid strategy for crossed Claisen condensations.[10]

Q5: How should I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot for the product enolate (or the final product after a micro-workup) indicates the reaction's progress.

III. Experimental Protocols & Data

Optimized Protocol: Crossed Claisen Condensation

This protocol outlines a standard, optimized procedure for the synthesis of this compound.

1. Reaction Setup:

  • Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with sodium ethoxide (1.05 eq) and anhydrous ethanol.

  • Add diethyl oxalate (1.0 eq) to the flask via syringe.

2. Reagent Addition:

  • Dissolve ethyl isovalerate (1.0 eq) in a small amount of anhydrous ethanol in the dropping funnel.

  • Slowly add the ethyl isovalerate solution dropwise to the stirred solution of sodium ethoxide and diethyl oxalate at room temperature over 30-60 minutes.

3. Reaction:

  • After the addition is complete, heat the mixture to a gentle reflux.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute sulfuric acid to neutralize the solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel.

Parameter Optimization Summary
ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Strong base; matches ester to prevent transesterification.[8]
Stoichiometry 1.05 eq. BaseStoichiometric amount required to drive equilibrium.[6][7]
Solvent Anhydrous EthanolGood solubility for reactants; compatible with NaOEt base.
Temperature RefluxProvides sufficient energy to overcome activation barrier.
Addition Order Slow addition of ethyl isovalerateMinimizes self-condensation of the enolizable ester.[10]
Workup Mild Acid QuenchNeutralizes base and protonates the product enolate.[3]

IV. Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Reaction Mechanism

Claisen_Condensation Start Ethyl Isovalerate + Diethyl Oxalate Enolate Isovalerate Enolate (Nucleophile) Start->Enolate 1. Base (NaOEt) Deprotonation @ α-C Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Nucleophilic Attack on Diethyl Oxalate Product_Enolate Product Enolate Salt (Resonance Stabilized) Tetrahedral->Product_Enolate 3. Elimination of Ethoxide (-OEt) Final_Product This compound Product_Enolate->Final_Product 4. Acidic Workup (H3O+)

Caption: Key steps in the crossed Claisen condensation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield / Stalled Reaction Check_Base Step 1: Verify Base - Fresh/Anhydrous? - Stoichiometric Amount? Start->Check_Base Check_Cond Step 2: Check Conditions - Anhydrous Solvent? - Proper Temperature? - Vigorous Stirring? Check_Base->Check_Cond Base OK Check_Reagents Step 3: Assess Reagents - Pure Starting Materials? - Correct Addition Order? Check_Cond->Check_Reagents Conditions OK Solution Solution Found: Optimize & Repeat Check_Reagents->Solution Reagents/Protocol OK Side_Rxns Problem: Impurity Formation Check_Transester Did Base Match Ester? (e.g., NaOEt for Ethyl Ester) Side_Rxns->Check_Transester Check_SelfCond Was Enolizable Ester Added Slowly? Check_Transester->Check_SelfCond Yes Check_Transester->Solution No -> Correct Base Check_SelfCond->Solution No -> Correct Addition

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. Claisen condensation. [Link]

  • Allen. Claisen Condensation – Mechanism, Variations & FAQs. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]

  • Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • Molbase. 64195-85-3 | this compound. [Link]

  • YouTube. Crossed Claisen condensation. [Link]

  • Google Patents.
  • Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

  • PubMed. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. [Link]

  • University of Calgary. The Claisen Condensation. [Link]

  • Reddit. Thank you all for your suggestions regarding my failing Claisen condensation... [Link]

Sources

methods for removing impurities from Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for the purification of Ethyl 5-methyl-2,4-dioxohexanoate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges encountered during the purification of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves a Claisen condensation between an ester and a ketone. For instance, the reaction of 2-butanone with diethyl oxalate would yield the target compound.[1] Consequently, typical impurities include:

  • Unreacted Starting Materials: Residual amounts of the precursor ketone (e.g., 2-butanone) and the oxalate ester (e.g., diethyl oxalate).

  • Reaction Solvents: Trace amounts of solvents used during the synthesis and workup, such as ethanol, toluene, or diethyl ether.

  • Side-Reaction Byproducts: Unidentified byproducts may form during the reaction. A documented synthesis reported the presence of 5-6% unknown byproducts even after initial purification.[1]

  • Decomposition Products: As with many β-keto esters, this compound can be susceptible to hydrolysis or other degradation pathways, especially if exposed to harsh acidic or basic conditions or high temperatures for extended periods.

Q2: My crude product is a dark yellow or orange liquid. What causes this color and how can I remove it?

A2: The coloration is typically due to high-molecular-weight, conjugated organic byproducts or trace impurities. These are often more polar than the target compound. The most effective method for removing these colored impurities is column chromatography , where they will adsorb strongly to the silica gel, allowing your desired, less polar product to elute first. Activated carbon treatment can also be effective but may lead to some product loss.

Q3: How do I choose the best purification method—distillation or chromatography?

A3: The choice depends on the nature of the impurities and the required final purity.

  • Fractional Vacuum Distillation is ideal when your impurities are unreacted starting materials or solvents with boiling points significantly different from your product. It is an efficient, scalable method for bulk purification.

  • Column Chromatography is the preferred method when impurities have similar boiling points but different polarities. It offers superior separation for removing colored byproducts and closely related side-products, yielding a very high-purity final product.

The following workflow can guide your decision:

G start Crude Product Analysis (TLC, GC, NMR) bp_check Are Boiling Points of Impurities Significantly Different? start->bp_check polarity_check Are Polarities of Impurities Different? bp_check->polarity_check  No / Unsure distill Use Fractional Vacuum Distillation bp_check->distill  Yes chrom Use Column Chromatography polarity_check->chrom  Yes hybrid Consider Sequential Purification: 1. Distillation (Bulk Removal) 2. Chromatography (Fine Purification) polarity_check->hybrid  No / Complex  Mixture end Purity Analysis (GC, NMR) distill->end chrom->end hybrid->end

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide: Purification Protocols

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Method 1: Fractional Vacuum Distillation

This technique is highly effective for separating liquids with different boiling points. Since this compound has a high boiling point at atmospheric pressure, vacuum is required to lower the boiling point and prevent thermal decomposition.

Physicochemical Data for Reference:

PropertyValueSource
Molecular FormulaC₉H₁₄O₄[2][3][4]
Molecular Weight186.21 g/mol [2][3][4]
Boiling Point113-116 °C at 5 Torr (mm Hg)[2]
AppearanceClear yellow to orange liquid[5]

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Place the distillation flask in a heating mantle. Begin heating gently once the target vacuum (around 5 Torr) is stable.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain low-boiling solvents and impurities.

    • Main Fraction: As the temperature stabilizes near the product's boiling point (113-116 °C at 5 Torr), switch to a new receiving flask to collect the pure product.[2]

    • Final Fraction: As the temperature rises or fluctuates, stop the distillation to avoid collecting higher-boiling impurities.

  • Purity Check: Analyze the collected main fraction using GC or ¹H NMR to confirm purity.

Troubleshooting Distillation Issues:

ProblemPotential CauseRecommended Solution
Bumping / Unstable Boiling Insufficient boiling chips or inadequate stirring.Use a magnetic stir bar for smooth boiling. Ensure fresh boiling chips are added before applying vacuum.
Poor Separation Inefficient column; distillation rate is too fast.Use a packed or Vigreux column. Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Product Decomposition Temperature is too high.Ensure the vacuum is stable and sufficiently low. If decomposition persists, consider a lower pressure or switch to column chromatography.
Method 2: Flash Column Chromatography

This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase. It is exceptionally effective for removing polar and colored impurities.

Experimental Protocol: Flash Column Chromatography

  • Solvent System (Eluent) Selection:

    • Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of Hexane and Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4. This provides the best separation.

    • Start with a low polarity mixture like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity.

  • Column Packing (Slurry Method):

    • Place a cotton plug and a thin layer of sand at the bottom of a glass column.

    • Create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[6]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (like dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in small, numbered fractions (e.g., in test tubes).

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified liquid.[6]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent (via TLC, aim for Rf ~0.35) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Concentrated or Dry Load) pack->load elute 4. Elute with Solvent (Apply Gentle Pressure) load->elute collect 5. Collect Fractions (Sequentially) elute->collect monitor 6. Monitor Fractions (via TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting Chromatography Issues:

ProblemPotential Cause(s)Recommended Solution(s)
Compound Stuck at Baseline Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[6]
Compound Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the eluent polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[6]
Poor Separation / Overlapping Bands Column is overloaded; initial sample band was too wide.Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude sample to silica gel by weight.[6] Ensure the sample is loaded in the minimum possible volume of solvent.
Cracked or Channeled Silica Bed Improper packing; column ran dry.Ensure the silica is packed evenly as a slurry. Never let the solvent level drop below the top of the silica bed during packing or running.

References

  • Sherman, E. R., Cassels, W. R., & Johnson, J. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6779–6783. Available from: [Link]

  • PubChem. (n.d.). Ethyl-2,4-dioxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Ethyl5-methyl-2,4-dioxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • Durham E-Theses. (2022). New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. Durham University. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 2-ethyl-3,5-dioxohexanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

  • ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Synthetic studies of β-ketoesters. (n.d.). Retrieved from [Link]

  • European Patent Office. (2021). EP 3681463 B1 - SYNTHESIS AND USE OF 2-ETHYL-5,5-DIMETHYL-CYCLOHEXANOL AS FRAGRANCE AND FLAVOR MATERIAL. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

Sources

Technical Support Center: Scaling Up Ethyl 5-methyl-2,4-dioxohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the synthesis of Ethyl 5-methyl-2,4-dioxohexanoate, focusing on the challenges encountered during scale-up from the laboratory to pilot or production scale. It is structured as a series of troubleshooting guides and FAQs to directly address specific issues encountered during process development and manufacturing.

Introduction: The Synthesis Challenge

This compound (CAS 64195-85-3) is a valuable β-dicarbonyl compound used as an intermediate in pharmaceutical synthesis. Its preparation is most commonly achieved via a crossed Claisen condensation between 3-methyl-2-butanone (methyl isopropyl ketone) and diethyl oxalate.[1][2] While straightforward at the bench, scaling this reaction introduces significant challenges related to reaction control, impurity profiles, and process safety. This document serves as a practical guide to navigate these complexities.

Section 1: Synthesis Overview and Mechanism

The core of the synthesis is the base-catalyzed condensation where the enolizable ketone (3-methyl-2-butanone) acts as the nucleophile, and the non-enolizable ester (diethyl oxalate) serves as the electrophilic acceptor.[3][4][5]

Reaction Scheme:

The mechanism proceeds through several key equilibrium steps, with the final deprotonation of the product being the thermodynamic driving force of the reaction.[6][7]

Reaction Mechanism Workflow

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Driving Force cluster_4 Step 5: Acidic Workup A 3-Methyl-2-butanone C Ketone Enolate (Nucleophile) A->C Deprotonation B Ethoxide (Base) D Diethyl Oxalate (Electrophile) E Tetrahedral Intermediate D->E C-C Bond Formation F Product (β-dicarbonyl) E->F Re-form C=O G Ethoxide (Leaving Group) E->G Eliminate H Product Enolate (Resonance Stabilized) F->H Deprotonation I Ethanol G->I J Final Neutral Product: This compound H->J Protonation (H3O+)

Caption: Mechanism of the crossed Claisen condensation for this compound synthesis.

Section 2: Critical Process Parameters for Scale-Up

Translating a laboratory procedure to a large-scale process requires careful consideration of how each parameter impacts reaction kinetics, safety, and product quality.

ParameterLab Scale (Typical)Scale-Up Considerations & Rationale
Reagent Stoichiometry 1.0 - 1.1 eq. BaseMaintain stoichiometric base (≥1.0 eq.). The reaction is driven by the final, irreversible deprotonation of the product.[8] Using less than a full equivalent will result in poor conversion. An excess of the non-enolizable diethyl oxalate can be used to ensure full conversion of the more valuable ketone.
Base Selection Sodium Ethoxide (NaOEt)NaOEt remains the base of choice. It is critical that the alkoxide base matches the alcohol of the ester (ethanol for ethyl ester) to prevent transesterification, which would generate mixed oxalate esters and complicate purification.[6][9]
Solvent Anhydrous EthanolEthanol or a co-solvent like Toluene/Heptane. While ethanol is the classic solvent, its complete removal can be difficult. On a large scale, using a higher-boiling, non-protic co-solvent can aid in heat transfer and subsequent workup by facilitating phase splits. Absolute dryness is critical as water rapidly decomposes the ethoxide base.[10]
Temperature Control -5 °C to RTCrucial for safety and selectivity. The initial enolate formation and condensation are exothermic. Scale-up requires a reactor with efficient cooling to maintain the target temperature (e.g., 0-10 °C) during addition to prevent runaway reactions and minimize side products like the aldol self-condensation of the ketone.[3]
Reagent Addition Dropwise addition of mixed reactants to baseSlow, controlled addition of the ketone to the base/ester mixture is preferred. This strategy maintains a low concentration of the enolizable ketone, minimizing its self-condensation.[11] At scale, this requires robust pumping systems and monitoring of the internal temperature.
Mixing/Agitation Magnetic StirringRequires high-torque overhead mechanical stirring. Efficient mixing is vital to ensure rapid heat dissipation away from the vessel walls and to maintain a homogenous reaction mixture, preventing localized "hot spots" that can lead to byproduct formation.
Section 3: Troubleshooting Guide
Q1: My yield is consistently low or fails completely upon scale-up. What are the likely causes?

A1: Low yield in a Claisen condensation scale-up is often traced back to three primary factors: reagent deactivation, competing side reactions, or an incomplete reaction drive.

  • Potential Cause 1: Deactivated Base due to Moisture.

    • Explanation: Sodium ethoxide is extremely hygroscopic and reacts violently with water to form sodium hydroxide and ethanol.[10][12] Sodium hydroxide is not a strong enough base to efficiently deprotonate the ketone, leading to reaction failure. On a large scale, moisture can be introduced from insufficiently dried solvents, reactors, or transfer lines.

    • Solution Protocol:

      • Rigorous Drying: Ensure the reactor and all transfer vessels are thoroughly dried before use. Perform a final rinse with an anhydrous solvent if necessary.

      • Solvent Specification: Use anhydrous grade solvents with a documented low water content (e.g., <50 ppm).

      • Inert Atmosphere: Handle all reagents and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture.[13]

      • Base Titration: Before use in a critical large-scale run, titrate a sample of the sodium ethoxide solution to confirm its activity.

  • Potential Cause 2: Incomplete Reaction Drive.

    • Explanation: The overall reaction equilibrium is unfavorable until the final step, where the alkoxide base deprotonates the newly formed, acidic β-dicarbonyl product.[7][14] If less than one stoichiometric equivalent of active base is present relative to the ketone, the reaction will not be driven to completion.

    • Solution: Ensure at least 1.0 equivalent of active base is charged to the reactor. It is common practice in process chemistry to use a slight excess (e.g., 1.05 equivalents) to account for minor losses or reaction with trace impurities.

  • Potential Cause 3: Poor Temperature Control.

    • Explanation: Allowing the internal temperature to rise excessively during the addition of reactants can favor the aldol self-condensation of 3-methyl-2-butanone, consuming the starting material in an undesired pathway.

    • Solution:

      • Jacketed Reactor: Use a reactor with a cooling jacket and a suitable heat transfer fluid.

      • Controlled Addition: Add the ketone slowly via a dosing pump, linking the addition rate to the internal temperature. If the temperature exceeds the set limit (e.g., 10 °C), the pump should automatically stop until the temperature is back within range.

Q2: My final product is contaminated with a persistent, hard-to-remove impurity. How do I identify and prevent it?

A2: The most probable major byproduct is the aldol self-condensation product of 3-methyl-2-butanone. Minor impurities can arise from unreacted starting materials or transesterification.

  • Primary Impurity: Aldol Adduct/Condensate.

    • Identification: This impurity will have a higher molecular weight (approx. double that of the starting ketone) and can be identified by GC-MS or LC-MS. Its 1H NMR spectrum will lack the characteristic signals of the desired product and show more complex aliphatic signals.

    • Causality: The ketone enolate, intended to react with diethyl oxalate, can instead attack another molecule of the neutral ketone. This is an aldol addition reaction, which can be followed by dehydration to an α,β-unsaturated ketone. This side reaction is favored by higher temperatures and high local concentrations of the ketone.[3]

    • Prevention Strategy:

      • Reverse Addition: Add the 3-methyl-2-butanone slowly to the mixture of sodium ethoxide and diethyl oxalate. This keeps the instantaneous concentration of the ketone and its enolate low, making it statistically more likely to react with the abundant diethyl oxalate.[11]

      • Strict Temperature Control: Maintain the reaction temperature below 10 °C, as aldol reactions are often more sensitive to temperature increases than Claisen condensations.

  • Minor Impurity: Unreacted 3-Methyl-2-butanone.

    • Identification: A volatile impurity easily detected by GC.

    • Causality: Incomplete reaction due to issues described in Q1.

    • Removal: Due to its lower boiling point, it can typically be removed during solvent stripping or in the initial fraction of vacuum distillation.

Q3: I'm facing challenges with the aqueous workup at a large scale, such as emulsions and difficult phase separations. What can I do?

A3: Workup challenges at scale are common when neutralizing a basic, alcoholic reaction mixture. The goal is to safely neutralize the base and efficiently extract the product.

  • Problem: Emulsion Formation during Quench/Extraction.

    • Explanation: The crude reaction mixture contains the sodium enolate salt of the product, residual sodium ethoxide, and ethanol. Quenching with aqueous acid neutralizes the base and protonates the product.[14] However, the presence of ethanol as a co-solvent can increase the mutual solubility of the organic and aqueous phases, leading to stable emulsions, especially if fine solid salts are present.

    • Solution Protocol:

      • Solvent Swap: Before quenching, distill off as much ethanol as possible under reduced pressure. Replace it with a water-immiscible solvent like Toluene or Methyl-tert-butyl ether (MTBE). This creates a cleaner biphasic system.

      • Controlled Quench: Instead of adding the reaction mixture to acid, consider a "reverse quench" by slowly adding the aqueous acid to the agitated, solvent-swapped reaction mixture while maintaining cooling. This helps control the exotherm of neutralization.

      • Brine Wash: After the initial quench and phase separation, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by "salting out" the organic components.

Q4: My product seems to be degrading during vacuum distillation. How can I improve its stability?

A4: While β-keto esters are more thermally stable than their corresponding β-keto acids, they can still undergo decomposition at elevated temperatures, especially if acidic or basic residues are present. [15]

  • Potential Cause: High Pot Temperature and Long Residence Time.

    • Explanation: Prolonged exposure to high temperatures during batch distillation can lead to thermal degradation. The exact decomposition pathway can be complex, but may involve retro-Claisen cleavage.

    • Solution:

      • Use High Vacuum: Employ a good vacuum pump (<10 mmHg) to lower the boiling point of the product, thereby reducing the required distillation temperature.

      • Optimize Equipment: Use a distillation setup with a short path from the heated surface to the condenser, such as a short-path distillation head or a wiped-film evaporator for larger scales. This minimizes the residence time of the product at high temperatures.

      • Neutralize Before Distillation: Ensure the crude product is free of acidic or basic residues from the workup. A final water wash of the organic solution to a neutral pH can be beneficial.

Section 4: Scale-Up Safety Protocols
Safe Handling of Sodium Ethoxide

Sodium ethoxide is a flammable solid that is also corrosive and reacts violently with water.[12][16][17] Safe handling at scale is non-negotiable.

  • Personal Protective Equipment (PPE): Full PPE is required, including flame-retardant clothing, chemical-resistant gloves, safety goggles, and a face shield.[10]

  • Dispensing: Use a glove box or a contained powder dispensing system to avoid generating dust and exposing the reagent to air.[13] For the 21% solution in ethanol, use grounded and bonded transfer lines and pumps suitable for flammable liquids.[17]

  • Fire Safety: Sodium ethoxide is flammable and can self-heat.[12] All equipment must be properly grounded to prevent static discharge. Use spark-proof tools. A dry powder (Class D) fire extinguisher should be available. Do not use water or CO2 extinguishers. [12]

  • Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and cover the spill with a dry, inert absorbent like sand or soda ash. Do not use water.[17]

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Reaction Scaled-Up Problem Identify Primary Issue Start->Problem Yield Low / No Yield Problem->Yield Yield Purity High Impurity Level Problem->Purity Purity Workup Workup Issues (e.g., Emulsion) Problem->Workup Workup Check_Moisture Check for Moisture? (Solvents, Reactor) Yield->Check_Moisture Identify_Impurity Identify Impurity (GC-MS, NMR) Purity->Identify_Impurity Solvent_Swap Solvent Swap Before Quench? Workup->Solvent_Swap Check_Base Check Base Stoichiometry & Activity? Check_Moisture->Check_Base No Solution_Dry Implement Rigorous Drying Procedures Check_Moisture->Solution_Dry Yes Check_Temp Review Temp Control During Addition? Check_Base->Check_Temp No Solution_Base Use ≥1.0 eq. Active Base Check_Base->Solution_Base Yes Solution_Temp Improve Cooling & Slow Addition Rate Check_Temp->Solution_Temp Yes Aldol_Check Is it Aldol Adduct? Identify_Impurity->Aldol_Check Aldol_Check->Check_Temp No Solution_Reverse Use Reverse Addition (Ketone to Base/Ester) Aldol_Check->Solution_Reverse Yes Brine_Wash Use Brine Wash? Solvent_Swap->Brine_Wash Yes Solution_Workup Implement Solvent Swap & Brine Wash Solvent_Swap->Solution_Workup No Brine_Wash->Solution_Workup Yes

Caption: A decision workflow for troubleshooting common scale-up issues.

Section 5: Experimental Protocols
Lab-Scale Protocol (Illustrative)

Adapted from BenchChem Synthesis Routes.[18]

  • Setup: Equip a dry 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents: Charge the flask with anhydrous ethanol (40 mL) and sodium ethoxide (2.33 g, 34 mmol).

  • Cooling: Cool the mixture to -5 °C using an ice-salt bath.

  • Addition: Prepare a pre-mixed solution of 3-methyl-2-butanone (2.93 g, 34 mmol) and diethyl oxalate (5.0 g, 34 mmol). Add this solution dropwise to the stirred ethoxide suspension over 1 hour, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the reaction mixture at -5 °C overnight.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Partition the residue between water (20 mL) and ethyl acetate (50 mL).

    • Separate the layers. Acidify the aqueous layer to pH ~2 with cold 1M H2SO4.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine all organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation.

Pilot-Scale Protocol (Conceptual)
  • Vessel Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge the reactor with anhydrous ethanol (10 L). Start agitation. Charge solid sodium ethoxide (0.9 kg, 13.2 mol) via a contained charging port.

  • Temperature Control: Cool the reactor contents to 0 °C using the cooling jacket.

  • Reactant Charge: Charge diethyl oxalate (1.93 kg, 13.2 mol) to the reactor.

  • Controlled Addition: Add 3-methyl-2-butanone (1.09 kg, 12.6 mol) to the reactor via a calibrated dosing pump over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 12-18 hours, monitoring for completion by GC.

  • Workup:

    • Distill off ethanol under vacuum (~50-100 mbar), maintaining a pot temperature below 40 °C.

    • Add toluene (15 L) to the residue.

    • In a separate vessel, prepare a solution of 10% citric acid.

    • Slowly transfer the toluene solution to the acid, maintaining a temperature below 20 °C.

    • Allow the layers to settle and perform the phase split.

    • Wash the organic layer with water, then brine.

  • Isolation: Concentrate the toluene solution under vacuum to yield the crude product.

  • Purification: Purify the crude oil using a short-path vacuum distillation apparatus.

Section 6: Frequently Asked Questions (FAQs)

Q: Can I use a different base, like Sodium Hydride (NaH) or LDA? A: While NaH can be used, it offers little advantage over NaOEt and produces flammable hydrogen gas as a byproduct. Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic base that can also be used, but it is more expensive and typically requires cryogenic temperatures (-78 °C), making it less practical for large-scale production.[8] For this reaction, NaOEt is the most economical and effective choice.

Q: Why is diethyl oxalate used instead of another ester? A: Diethyl oxalate is an ideal electrophile because it has no α-hydrogens and therefore cannot be enolized by the base.[1][5] This prevents it from acting as the nucleophile (a "self-condensation" reaction), which simplifies the product mixture significantly. Reactions between two different esters that can both enolize typically lead to a complex mixture of four different products.[7]

Q: The product is a liquid, but sometimes solidifies in the reactor after the reaction. Why? A: The product of the Claisen condensation, before the acidic workup, exists as its sodium enolate salt.[14] This salt is often a solid or a thick slurry in the reaction solvent, especially after some of the solvent has been removed. This is normal. The solid will dissolve upon the addition of aqueous acid during the workup.

References

Sources

alternative solvent systems for Ethyl 5-methyl-2,4-dioxohexanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-methyl-2,4-dioxohexanoate Reactions

A Senior Application Scientist's Guide to Alternative Solvent Systems

Welcome to the technical support center for reactions involving this compound. As researchers and drug development professionals, your work demands precision, efficiency, and increasingly, sustainability. This compound, a versatile β-keto ester, is a key building block in various synthetic pathways, including its use as a pharmaceutical intermediate.[1] The classical synthesis often involves a Claisen condensation, a powerful C-C bond-forming reaction.[2][3][4]

However, traditional reliance on volatile organic compounds (VOCs) presents environmental, health, and safety challenges.[5][6][7] This guide provides in-depth technical advice on navigating the transition to greener, more sustainable alternative solvent systems. We will explore the causality behind experimental choices, troubleshoot common issues, and offer robust protocols to ensure the integrity and success of your research.

Section 1: The Alternative Solvent Landscape for β-Keto Ester Chemistry

The ideal solvent should not only dissolve reactants but also favorably influence reaction rates and equilibria, while simplifying product isolation and minimizing environmental impact. Traditional solvents like toluene, THF, and DMF are effective but are now being replaced by safer, more sustainable options.[8][9] Below is a comparison of promising alternative solvent classes for reactions involving this compound.

Comparative Analysis of Solvent Systems
Solvent SystemTypeBoiling Point (°C)Key AdvantagesKey Disadvantages & Considerations
2-Methyltetrahydrofuran (2-MeTHF) Bio-based Ether~80Derived from renewable resources; higher boiling point and greater stability than THF; forms a low-boiling azeotrope with water, aiding workup.[8][10]Can form peroxides (requires inhibitor); slightly more expensive than traditional ethers.
Cyclopentyl Methyl Ether (CPME) Bio-based Ether~106High boiling point, narrow explosion range, hydrophobic nature simplifies workup and reduces aqueous waste; stable to a wide range of reagents.[8][10]Higher boiling point requires more energy for removal; can also form peroxides.
Ethyl Lactate Bio-based Ester~154Biodegradable, derived from fermentation; good solvency for a range of compounds.[10]Can be prone to hydrolysis or transesterification under basic/acidic conditions, potentially complicating reactions with other esters.
Deep Eutectic Solvents (DESs) Eutectic MixtureN/A (Low Volatility)Non-flammable, biodegradable, and low cost; prepared by simply mixing a hydrogen bond donor (e.g., urea) and acceptor (e.g., choline chloride).[11][12] Can act as both solvent and catalyst.[13]Viscosity can be high; purification requires extraction as DESs are non-volatile.
Ionic Liquids (ILs) Molten SaltN/A (Low Volatility)"Designer solvents" with tunable properties; non-volatile and thermally stable. Can enhance reaction rates and selectivity.[14][15]Higher cost, potential toxicity and environmental persistence of some ILs; purification requires extraction.[5]
Solvent-Free (Neat) Reaction ConditionN/AMaximizes atom economy, eliminates solvent waste and purification steps; can be accelerated by microwave irradiation.[16][17]Requires at least one reactant to be liquid; potential for high viscosity and poor heat transfer on a larger scale.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on how solvent choice can be both the problem and the solution.

Q1: My Claisen condensation to synthesize this compound is suffering from low yields. Could the solvent be the culprit?

A1: Absolutely. The Claisen condensation is an equilibrium-driven reaction.[4] The final, irreversible step is the deprotonation of the product β-keto ester (pKa ≈ 11) by the alkoxide base.[3] Your choice of solvent system is critical for several reasons:

  • Base Solubility and Activity: The strong base required (e.g., sodium ethoxide) must be sufficiently soluble and active. In traditional protocols using ethanol, the conjugate base is used to prevent transesterification.[2] When switching to an alternative like 2-MeTHF or CPME, you must use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The solubility of these bases and their corresponding enolates is highly dependent on the solvent's polarity and coordinating ability.

  • Equilibrium Position: The solvent can influence the reaction equilibrium. While solvent-free conditions can drive the reaction forward by removing the alcohol byproduct, this is only feasible if the reactants are liquid and thermally stable.

  • Troubleshooting Steps:

    • Assess Base Compatibility: If using a bio-based ether like CPME, ensure your base (e.g., NaH) is fully dispersed. Consider using a phase-transfer catalyst if solubility is an issue.

    • Consider a DES: A deep eutectic solvent like choline chloride/urea can act as both the solvent and a catalyst, potentially creating a favorable microenvironment for the condensation.[13] Its high polarity can stabilize the charged intermediates.

    • Optimize Temperature: Ethereal solvents like CPME allow for higher reaction temperatures than THF or diethyl ether, which can help drive the reaction to completion.[8]

Q2: I'm observing significant side products, such as the self-condensation of my ketone starting material. How can solvent selection help improve selectivity?

A2: Side product formation is often a result of competing reaction pathways. The solvent plays a crucial role in modulating the reactivity of the intermediates.

  • Scientific Rationale: The desired reaction is a "crossed" Claisen condensation between an enolizable ketone (isobutyraldehyde precursor) and a non-enolizable ester (diethyl oxalate). The solvent's ability to stabilize specific intermediates can dictate the reaction's course. A highly coordinating solvent might stabilize the ketone enolate, promoting self-condensation, whereas a less coordinating or sterically hindered solvent might favor the desired reaction pathway.

  • Troubleshooting Steps:

    • Switch to a More Hindered Solvent: Ethereal solvents like 2-MeTHF or CPME are sterically bulkier than THF, which can sometimes influence selectivity by disfavoring certain transition states.

    • Utilize a Templating Effect: Ionic liquids and deep eutectic solvents can organize reactants through hydrogen bonding and electrostatic interactions. This "templating" can favor the formation of the desired product by bringing the correct reactants together in the proper orientation, thus minimizing side reactions.

    • Control Addition Rate: Regardless of the solvent, slow addition of the ketone to the mixture of the base and diethyl oxalate is a classic technique to keep the instantaneous concentration of the enolizable component low, thereby suppressing self-condensation.

Q3: My enzymatic transesterification of this compound is inefficient. I'm using a green solvent, but the activity is low. What's wrong?

A3: This is a common challenge. While a solvent may be "green" from an environmental standpoint, it may not be "green" for your enzyme. Enzyme activity and stability are exquisitely sensitive to their environment.

  • Causality: Many organic solvents can strip the essential water layer from an enzyme's surface, leading to denaturation and loss of activity. Even bio-based solvents like ethyl lactate can interfere if they participate in the reaction or inhibit the enzyme.

  • Troubleshooting Steps:

    • Choose an Enzyme-Compatible Solvent: Hydrophobic solvents like n-hexane (though not "green") are classic choices for lipase activity.[18] Greener alternatives include hydrophobic ethers like CPME.

    • Explore Deep Eutectic Solvents: DESs have shown exceptional promise in biocatalysis.[19] Composed of natural components like choline chloride and glycerol, they can stabilize enzymes and enhance their activity and stability compared to aqueous or organic media.[20]

    • Consider a Solvent-Free System: For transesterification, using the alcohol reactant as the solvent is a highly effective green strategy. This approach maximizes reactant concentration and simplifies purification.[16][21] Lipases like Candida antarctica lipase B (CALB) are highly effective under these conditions.[22]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary criteria for selecting an alternative solvent for my reaction?

A: The selection process is a multi-parameter optimization problem. The following workflow diagram illustrates a logical decision-making process.

SolventSelection start Define Reaction: - Type (Condensation, Enzymatic, etc.) - Reagents & Products - Scale biocatalysis Is the reaction enzymatic? start->biocatalysis solubility Are all components soluble in non-polar solvents? temp High Temperature Required (>100°C)? solubility->temp No polar_bio Consider Polar Bio-solvents (Ethyl Lactate, Cyrene) solubility->polar_bio Yes workup Is workup via extraction and solvent removal feasible? temp->workup No des_il Consider DES or ILs temp->des_il Yes biocatalysis->solubility No des_bio Consider DES for Biocatalysis biocatalysis->des_bio Yes bio_ethers Consider Bio-based Ethers (2-MeTHF, CPME) workup->bio_ethers Yes solvent_free Consider Solvent-Free (Neat) Conditions workup->solvent_free No

Caption: Decision workflow for alternative solvent selection.

Q: Are Deep Eutectic Solvents (DESs) difficult to prepare and handle?

A: Not at all. That is one of their primary advantages. A common Type III DES, such as Choline Chloride:Urea (1:2 molar ratio), is prepared by simply mixing the two solids and gently heating (60-80 °C) until a clear, homogeneous liquid forms.[23] They are non-volatile, making them safe to handle outside of a fume hood (though standard PPE is always required). Their primary handling consideration is their viscosity, which can be reduced by gentle heating or by the addition of a small amount of water, if compatible with the reaction chemistry.

Q: How do I practically switch from a well-established protocol in toluene to a greener alternative like CPME?

A: A direct 1:1 volume replacement is the starting point, but re-optimization is essential.

  • Small-Scale Solubility Check: First, confirm that your starting materials, key intermediates, and final product are soluble in CPME at the desired reaction temperature.

  • Run a Pilot Reaction: Perform the reaction on a small scale, keeping all other parameters (equivalents, temperature, time) the same as the original toluene protocol.

  • Monitor Closely: Use TLC or GC to compare the reaction kinetics. CPME's different polarity and higher boiling point may alter the reaction rate.

  • Re-optimize Concentration and Temperature: You may find that the reaction is faster or slower. Adjust the temperature (CPME allows for a higher range) or concentration to optimize the outcome.

  • Adapt the Workup: The workup will change. Since CPME is hydrophobic and has low water solubility, aqueous extractions are often much cleaner with less emulsion formation. However, its higher boiling point means it requires more energy (e.g., higher vacuum or temperature) for removal by rotary evaporation.

Section 4: Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of an Ester from this compound in a Solvent-Free System

This protocol describes a green, enzymatic approach for the transesterification of the β-keto ester, a common reaction for this class of compounds.[22][24]

  • Objective: To demonstrate a solvent-free, lipase-catalyzed reaction, a cornerstone of green chemistry.

  • Methodology:

    • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.86 g, 10 mmol, 1.0 equiv.) and benzyl alcohol (1.30 g, 12 mmol, 1.2 equiv.).

    • Catalyst Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (186 mg, 10% w/w of the limiting reactant).

    • Water Removal: Add activated 3Å molecular sieves (~1 g) to sequester the ethanol byproduct and drive the equilibrium toward the product.

    • Incubation: Seal the flask and place it in an orbital shaker set to 50 °C and 200 rpm.

    • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC until the starting ester is consumed (typically 12-24 hours).

    • Workup: Upon completion, dilute the mixture with a minimal amount of a bio-based solvent like 2-MeTHF (~10 mL) and filter to recover the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.

    • Purification: Remove the solvent and excess benzyl alcohol from the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of this compound via Claisen Condensation in a Deep Eutectic Solvent

This protocol provides a conceptual framework for adapting the classical Claisen condensation[25] to a greener DES medium.

  • Objective: To utilize a DES as a dual solvent-catalyst medium to improve the reaction's green metrics.

  • Methodology:

    • DES Preparation: In a flask, combine choline chloride (13.96 g, 100 mmol) and urea (12.01 g, 200 mmol). Heat the mixture gently (~80 °C) with stirring until a clear, homogeneous liquid forms. Let it cool to room temperature.

    • Reaction Setup: To the prepared DES, add diethyl oxalate (14.61 g, 100 mmol, 1.0 equiv.).

    • Base Addition: While stirring vigorously, slowly add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 equiv.) in portions at room temperature under a nitrogen atmosphere.

    • Reactant Addition: Slowly add methyl isobutyl ketone (10.02 g, 100 mmol, 1.0 equiv.) dropwise over 30 minutes, maintaining the temperature below 30 °C.

    • Reaction: Stir the mixture at room temperature for 12 hours.

    • Monitoring: Monitor the reaction by TLC (after quenching a small aliquot with dilute acid and extracting with ethyl acetate).

    • Workup: Carefully pour the reaction mixture into a beaker of ice water (~200 mL) and acidify to pH ~3 with dilute HCl.

    • Purification: Extract the aqueous mixture with a suitable solvent like cyclopentyl methyl ether (CPME) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.

References

  • Enzymatic synthesis of ethyl hexanoate by transesterification. Oxford Academic. [Link]

  • Claisen-Schmidt condensation catalyzed by basic ionic liquids. ResearchGate. [Link]

  • Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. [Link]

  • Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology. [Link]

  • Green Solvents for Sustainable Organic Synthesis: An Overview. ResearchGate. [Link]

  • Application of Deep-Eutectic Solvents in Green Organic Synthesis. ResearchGate. [Link]

  • Green Solvents: Safe Choices for Chemical Processes & Manufacturing. ALT LABS. [Link]

  • Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters. Synthetic Communications. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Royal Society of Chemistry. [Link]

  • Application of deep eutectic solvents and ionic liquids to hydrolase-catalyzed reactions. DSpace@MIT. [Link]

  • deep-eutectic-solvents-for-biotechnology-applications. Bohrium. [Link]

  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]

  • Investigation of Catalytic Reactions in Novel Ionic Liquids. HKU Scholars Hub. [Link]

  • Mastering β-keto esters. ResearchGate. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Synthesis of B-keto esters.
  • Claisen condensation. Wikipedia. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

  • Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • Ethyl-2,4-dioxohexanoate. National Institutes of Health. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Challenges in the development of bio-based solvents: A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate. White Rose Research Online. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Semantic Scholar. [Link]

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proper storage and handling of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-methyl-2,4-dioxohexanoate

Welcome to the dedicated support center for this compound (CAS: 64195-85-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful storage, handling, and application of this key pharmaceutical intermediate.[1][2] We will move beyond simple instructions to explain the chemical principles behind each recommendation, empowering you to troubleshoot effectively and maintain the integrity of your experiments.

Quick Reference & Chemical Profile

For immediate reference, the core physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 64195-85-3[2][3][4]
Molecular Formula C₉H₁₄O₄[2][3][5]
Molecular Weight 186.21 g/mol [2][3]
Appearance Clear yellow to orange liquid[5]
Boiling Point ~113 °C at 5 Torr[3]
Density ~1.062 g/cm³ (Predicted)[3]
Recommended Storage Ambient/Room Temperature, in a cool, dry place[1][3][6]

Frequently Asked Questions (FAQs): Storage & Handling

Proper handling from the moment of receipt is critical to experimental success. These FAQs address the most common queries regarding the compound's stability and safe usage.

Q1: What are the optimal long-term storage conditions for this compound?

A1: The compound should be stored at ambient or room temperature in a cool, dry, and well-ventilated area.[1][3][7] The most critical factor is to keep the container tightly sealed.[1][7]

  • Scientific Rationale: As a β-keto ester, this molecule is susceptible to hydrolysis. Moisture from the air can react with the ester functional group, leading to the formation of the corresponding carboxylic acid and ethanol. Keeping the container sealed minimizes exposure to atmospheric moisture. Furthermore, storing it away from strong oxidizing agents is crucial to prevent unwanted and potentially hazardous reactions.[1][7]

Q2: What Personal Protective Equipment (PPE) should I use when working with this compound?

A2: Standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8] All handling of the liquid should be performed within a certified chemical fume hood to ensure adequate ventilation.[8]

  • Scientific Rationale: While this specific molecule may not have extensive GHS hazard classifications in all databases, related organic esters and ketones can be flammable and may cause skin or eye irritation upon direct contact.[9][10][11] A fume hood mitigates inhalation exposure, and proper PPE prevents accidental contact.[8]

Q3: How stable is the compound once the container is opened?

A3: The compound is stable under normal laboratory conditions if handled correctly.[7] However, its stability can be compromised by exposure to moisture, strong acids, strong bases, and high temperatures.

  • Scientific Rationale: The stability is intrinsically linked to its chemical structure. The β-dicarbonyl motif makes the alpha-hydrogens (on the carbon between the two carbonyls) acidic.[12] This makes the compound reactive towards bases. Exposure to acidic or basic conditions, especially with heat, can catalyze hydrolysis and subsequent decarboxylation, leading to degradation.[13]

Q4: How should I properly dispose of waste containing this compound?

A4: Dispose of the chemical waste in accordance with all local, state, and federal regulations. It should be treated as flammable organic liquid waste. Do not allow the product to enter drains.[8]

  • Scientific Rationale: As a flammable organic compound, it must not be mixed with aqueous waste streams or disposed of down the sink.[7][8] Proper segregation into a designated, sealed container for flammable organic waste prevents environmental contamination and fire hazards.

Workflow: Compound Handling from Receipt to Disposal

cluster_storage Initial Handling & Storage cluster_experiment Experimental Use cluster_disposal Post-Experiment Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store FumeHood Transfer to Fume Hood Store->FumeHood Dispense Dispense Under Inert Atmosphere (if needed) FumeHood->Dispense React Use in Reaction Dispense->React Waste Collect Waste in Labeled Container React->Waste Seal Tightly Reseal Original Container Seal->Store Return to Storage Dispose Dispose via Certified Waste Management Waste->Dispose

Caption: Standard workflow for handling this compound.

Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during reactions involving this compound.

Q5: My alkylation reaction is showing low yield. What are the potential causes?

A5: Low yields in alkylation reactions involving β-keto esters are common and can typically be traced to a few key areas:

  • Incomplete Deprotonation: The first step is the formation of a stable enolate.[12] If your base is not strong enough or is used in a substoichiometric amount, you will have unreacted starting material. For this compound, a standard alkoxide base like sodium ethoxide is typically sufficient.[13]

  • Presence of Moisture: Water will readily protonate the enolate intermediate, quenching the reaction and reverting it to the starting material. Ensure all glassware is oven-dried and that you are using anhydrous solvents and reagents.

  • Reagent Quality: If the starting material has been improperly stored, it may have partially hydrolyzed. The resulting β-keto acid can interfere with the reaction.

  • Reaction Temperature: Alkylation reactions are typically run at specific temperatures to control reactivity. Ensure you are following a validated protocol for temperature control, especially during the addition of the base and the alkylating agent.[12]

Q6: My post-reaction analysis (TLC, LC-MS) shows multiple unexpected spots/peaks. What are these side products?

A6: The appearance of multiple products points to side reactions. For a β-keto ester, the most likely culprits are:

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, especially if excess base or alkylating agent is used.[13]

  • Hydrolysis and Decarboxylation: If your reaction workup involves harsh acidic or basic conditions (e.g., strong HCl or NaOH wash), you may be hydrolyzing the ester to the β-keto acid. This intermediate is often unstable and can lose CO₂ to yield a simple ketone.[13]

  • Transesterification: If you are using an alcohol as a solvent that is different from the ester group (e.g., using methanol instead of ethanol), you can form the corresponding methyl ester as a byproduct, especially if any acid or base is present.[14]

Q7: I am trying to perform a reaction and the product seems to decompose during purification by column chromatography. How can I improve stability?

A7: Decomposition on silica gel is a known issue for sensitive compounds.

  • Deactivate the Silica: The acidic nature of standard silica gel can catalyze the degradation of β-keto esters. Consider neutralizing your silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in your eluent, then evaporating the solvent.

  • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Run the column as quickly as possible while maintaining good separation.

  • Alternative Purification: If possible, consider alternative purification methods such as distillation under reduced pressure or crystallization, which avoid contact with acidic stationary phases.

Troubleshooting Logic: Diagnosing Low Reaction Yield

Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentIssue Potential Issues: - Hydrolyzed starting material - Incorrect base strength/amount - Wet solvent CheckReagents->ReagentIssue Issue Found CheckWorkup Analyze Workup & Purification CheckConditions->CheckWorkup Conditions OK ConditionsIssue Potential Issues: - Incorrect temperature - Insufficient reaction time - Poor mixing CheckConditions->ConditionsIssue Issue Found WorkupIssue Potential Issues: - Product degradation (harsh pH) - Decomposition on silica - Loss during extraction CheckWorkup->WorkupIssue Issue Found ReagentSolution Solution: - Use fresh/newly opened starting material - Titrate base if necessary - Use anhydrous solvents ReagentIssue->ReagentSolution ConditionsSolution Solution: - Calibrate thermometer - Monitor reaction by TLC/LC-MS - Ensure adequate stirring ConditionsIssue->ConditionsSolution WorkupSolution Solution: - Use mild quench (e.g., NH4Cl) - Neutralize silica gel - Perform back-extraction WorkupIssue->WorkupSolution

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • This compound CAS#: 64195-85-3. ChemicalBook.

  • This compound | 64195-85-3. ChemicalBook.

  • Ethyl 2,4-dioxo-5-methylhexanoate, 95% 5 g | Buy Online. Thermo Scientific Chemicals.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.

  • Ethyl 2,4-dioxo-5-methylhexanoate, 95%. Fisher Scientific.

  • Ethyl 5-methylhexanoate | C9H18O2 | CID 234290. PubChem - NIH.

  • Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3. Chemical-Suppliers.

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.

  • (PDF) Mastering β-keto esters. ResearchGate.

  • Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590. PubChem - NIH.

  • Ethyl 2,4-dioxo-5-methylhexanoate | CAS 64195-85-3. Santa Cruz Biotechnology.

  • Ethyl 2,4-dioxo-5-methylhexanoate, 95% 25 g | Buy Online. Thermo Scientific Chemicals.

  • What is the rationale behind selective beta-keto ester formation?. r/OrganicChemistry - Reddit.

  • Recent advances in the transesterification of β-keto esters. RSC Publishing.

  • This compound (C9H14O4). PubChemLite.

  • Perfume compositions containing ethyl 2,4-dioxohexanoate. Google Patents.

  • ethyl 2,4-dioxohexanoate, 13246-52-1. The Good Scents Company.

  • EC Number: 264-728-2 this compound Chemical Report & Database. ReportLinker.

  • 64195-85-3 | this compound. Ambeed.

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preventing byproduct formation in pyrazole synthesis using Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Byproduct Formation in Pyrazole Synthesis using Ethyl 5-methyl-2,4-dioxohexanoate Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for constructing the pyrazole core, a scaffold of immense importance in medicinal chemistry.[1][2][3] When employing an unsymmetrical 1,3-dicarbonyl substrate, such as this compound, a significant challenge arises: the potential for forming two distinct regioisomeric products. This lack of regioselectivity complicates purification, reduces the yield of the desired active pharmaceutical ingredient (API), and can introduce impurities that are difficult to remove.

This guide provides field-proven insights and troubleshooting strategies to control and minimize the formation of these regioisomeric byproducts, ensuring a more efficient and predictable synthesis.

Section 1: The Core Challenge — Understanding Regioisomer Formation

The reaction between this compound and a substituted hydrazine (e.g., methylhydrazine) can proceed via two competing pathways. The nucleophilic nitrogen of the hydrazine can attack either the C2 carbonyl (adjacent to the ester) or the C4 carbonyl (adjacent to the isobutyl group). This initial attack dictates the final substitution pattern on the pyrazole ring, leading to two possible regioisomers.

The diagram below illustrates these competing reaction pathways. The primary goal is to selectively favor one pathway over the other.

G cluster_start Reactants cluster_pathA Pathway A (Attack at C4) cluster_pathB Pathway B (Attack at C2) Start This compound + R-NHNH₂ (Hydrazine) Int_A Intermediate A (Hydrazone at C4) Start->Int_A More Sterically Hindered Carbonyl Int_B Intermediate B (Hydrazone at C2) Start->Int_B Less Sterically Hindered Carbonyl Product_A Desired Product Ethyl 5-(isobutyl)-1-R-1H-pyrazole-3-carboxylate Int_A->Product_A Cyclization & Dehydration Product_B Regioisomeric Byproduct Ethyl 3-(isobutyl)-1-R-1H-pyrazole-5-carboxylate Int_B->Product_B Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts when using this compound, and why are they a problem?

A1: The primary byproducts are regioisomers of the target pyrazole. As shown in the diagram above, reacting the unsymmetrical dicarbonyl with a substituted hydrazine can result in two different pyrazoles where the substituents at positions 3 and 5 are swapped. These isomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography or recrystallization extremely challenging. Critically, different regioisomers can exhibit vastly different pharmacological activities and toxicity profiles, making strict control over their formation essential in drug development.[4][5]

Q2: What are the key factors that control which regioisomer is formed?

A2: The regiochemical outcome is a delicate balance of several factors related to both the reactants and the reaction conditions:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. The C2 carbonyl is adjacent to an ethoxy group (ester), while the C4 carbonyl is adjacent to an isobutyl group. The electron-withdrawing nature of the ester group can make the C2 carbonyl more electrophilic and thus more susceptible to initial nucleophilic attack.

  • Steric Hindrance: The bulkiness of the substituents near the carbonyl groups can block the approach of the hydrazine. The isobutyl group at C4 is bulkier than the ethoxy group at C2, which can favor attack at the less hindered C2 position.[4]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the reaction is catalyzed, and the mechanism can be influenced by which carbonyl oxygen is more readily protonated.[6][7][8] Under neutral or basic conditions, the inherent nucleophilicity of the hydrazine nitrogens plays a more direct role.

  • Solvent Choice: The solvent is one of the most powerful tools for controlling regioselectivity. It can influence the tautomeric equilibrium of the dicarbonyl compound and stabilize reaction intermediates differently.

Q3: How can solvent choice dramatically improve the yield of the desired isomer?

A3: Standard protic solvents like ethanol can produce poor regioselectivity, often yielding close to a 1:1 mixture of isomers. This is sometimes attributed to the solvent acting as a competing nucleophile.[9]

The breakthrough in controlling this reaction has been the use of non-nucleophilic, strongly hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents do not compete with the hydrazine for attack on the carbonyl group. Their strong hydrogen-bonding ability is thought to selectively stabilize the transition state leading to one specific isomer, thereby dramatically increasing the regioselectivity.[9]

Table 1: Effect of Solvent on Regioisomeric Ratio (Illustrative Data) Based on trends reported for similar unsymmetrical 1,3-diketones.[9]

SolventDielectric Constant (ε)Regioisomeric Ratio (Desired : Byproduct)Typical Yield
Ethanol (EtOH)24.5~35 : 65>95%
N,N-Dimethylacetamide37.8Variable, often improves selectivity>90%
Trifluoroethanol (TFE)8.5~85 : 15>98%
Hexafluoroisopropanol (HFIP)16.7>97 : 3 >98%

Q4: What is the best way to purify the desired pyrazole if a mixture is still formed?

A4: Even under optimized conditions, small amounts of the undesired regioisomer may form.

  • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be effective. This is often the most scalable method.[10][11]

  • Column Chromatography: Flash chromatography on silica gel is the most common laboratory method for separating isomers with even slight differences in polarity. A shallow solvent gradient is often required to achieve good separation.

  • Acid-Base Extraction: Pyrazoles are weakly basic. It may be possible to exploit subtle pKa differences between the isomers by performing a careful acid-base extraction to selectively move one isomer into an aqueous layer.[12][13]

Section 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Reaction yields a ~1:1 mixture of regioisomers. 1. Use of a non-selective solvent (e.g., ethanol, methanol). 2. The electronic and steric differences between the C2 and C4 carbonyls are minimal under the chosen conditions.1. Change the solvent. Immediately switch to TFE or HFIP as the reaction solvent. This is the most effective solution.[9] 2. Add a catalytic amount of acid (e.g., acetic acid, HCl) to potentially favor one pathway, but solvent choice is more impactful.[14][15]
The major product is the undesired regioisomer. The intrinsic electronic and steric factors of the substrate favor the formation of the undesired product under your current conditions.1. Confirm solvent optimization. Ensure you are using TFE or HFIP, as this can often reverse selectivity compared to standard solvents.[9] 2. Analyze the hydrazine. If using a substituted hydrazine (e.g., phenylhydrazine vs. methylhydrazine), the electronics of the substituent can alter which nitrogen atom is more nucleophilic, influencing the outcome.[16] Consider if an alternative hydrazine derivative could favor the desired product.
Reaction is slow or does not go to completion. 1. Insufficient temperature. 2. Lack of catalyst.1. Gently heat the reaction mixture. Most pyrazole syntheses proceed well between room temperature and the reflux temperature of the solvent. 2. Add a few drops of glacial acetic acid. The Knorr synthesis is often acid-catalyzed.[17]
Isomers are inseparable by chromatography. The regioisomers have nearly identical polarity.1. Optimize chromatography. Use a high-performance silica column and test various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes) with a very shallow gradient. 2. Derivatization. If the pyrazole has a reactive handle (like the ester), consider a simple chemical modification to change the polarity of one isomer more than the other, perform the separation, and then reverse the modification.

Section 4: Optimized Experimental Protocol

This protocol details the regioselective synthesis of Ethyl 5-(isobutyl)-1-methyl-1H-pyrazole-3-carboxylate , a likely desired product from the specified starting materials, using best practices to minimize byproduct formation.

Workflow Diagram:

G A 1. Reagent Setup Dissolve this compound and Methylhydrazine in TFE B 2. Reaction Stir at room temperature (or gentle heat if needed) A->B C 3. Monitoring Monitor progress by TLC or LC-MS until starting material is consumed B->C D 4. Work-up Remove solvent under reduced pressure C->D E 5. Purification Purify crude product via column chromatography or recrystallization D->E F 6. Characterization Confirm structure and purity (NMR, MS, etc.) E->F

Caption: Experimental workflow for regioselective pyrazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Methylhydrazine (1.05 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.0 g, 10 mmol) in 2,2,2-trifluoroethanol (TFE, 30-40 mL).

  • Reagent Addition: To the stirring solution, add methylhydrazine (e.g., 0.48 g, 10.5 mmol) dropwise at room temperature. Note: The reaction is often exothermic. Addition can be done in an ice bath if necessary.

  • Reaction Execution: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting dicarbonyl compound.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the TFE.

  • Purification: The resulting crude oil or solid can be purified.

    • Recrystallization: Attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If necessary, purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to separate the major product from any minor regioisomer and impurities.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(9), 10855-10895. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles.[Link]

  • Banu, B., Ganie, S. A., & Zargar, M. I. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Venkatesh, P. (2019). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Google Patents.
  • Gomha, S. M., & Abdel-aziz, H. M. (2015). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 20(8), 14437-14461. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis.[Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2462-2468. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.[Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
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  • Fustero, S., Sanchez-Rosello, M., Soler, J., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6139-6148. [Link]

  • ResearchGate. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[Link]

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  • Chem Help Asap. Knorr Pyrazole Synthesis.[Link]

  • Zadykowicz, B., & Skarżewski, J. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10337-10346. [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.[Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.[Link]

  • Molecules. Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones.[Link]

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challenges in the characterization of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 5-methyl-2,4-dioxohexanoate (CAS: 64195-85-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific analytical challenges presented by this β-dicarbonyl compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

The principal challenge in the characterization of this molecule is its existence as a dynamic equilibrium of keto-enol tautomers. This phenomenon influences nearly every aspect of its analysis, from chromatography to spectroscopy. This guide is structured to address the practical issues arising from this core chemical property.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Chromatography Issues
Q1: Why am I seeing broad, split, or tailing peaks for a pure sample in my Reverse-Phase HPLC analysis?

Probable Cause: This is the most common issue reported for β-keto esters and is almost certainly due to the on-column separation of the keto and enol tautomers. The two forms have different polarities and interact differently with the stationary phase. If the rate of interconversion between the tautomers is slow relative to the chromatographic timescale, the instrument resolves them as two distinct, often poorly shaped or overlapping, peaks.

Solutions & Protocols:

  • Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can accelerate the keto-enol interconversion. The goal is to make the conversion so rapid that the system effectively "sees" only a single, time-averaged species, resulting in a single, sharper peak.

  • Adjust Mobile Phase pH: Tautomerism is often strongly influenced by pH. Modifying the mobile phase with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can catalyze the interconversion, leading to peak coalescence.

  • Employ Mixed-Mode Chromatography: If temperature and pH adjustments are insufficient, mixed-mode columns (e.g., those with both reversed-phase and ion-exchange characteristics) can offer alternative selectivity and may provide better peak shape for challenging compounds like β-diketones.

Workflow: Troubleshooting Poor Peak Shape in HPLC

The following workflow provides a decision tree for addressing chromatographic issues.

G start Start: Poor Peak Shape (Broad, Split, Tailing) temp Increase Column Temperature (40-60°C) start->temp check1 Peak Shape Improved? temp->check1 ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check1->ph No end_ok End: Analysis Optimized check1->end_ok Yes check2 Peak Shape Improved? ph->check2 mm_col Consider Mixed-Mode Chromatography Column check2->mm_col No check2->end_ok Yes end_consult Consult Specialist/ Further Method Development mm_col->end_consult

Caption: Decision tree for optimizing HPLC peak shape.

Q2: My GC analysis shows unexpected peaks, and reproducibility is poor. What could be the cause?

Probable Cause: Two primary issues can arise during GC analysis of β-keto esters:

  • On-Column Tautomer Separation: Similar to HPLC, the tautomers can separate on a capillary column, especially on non-polar phases like HP-5.[1]

  • Transesterification: If the sample is dissolved in an alcohol or if there are residual alcohols in the GC system (e.g., from cleaning), the ethyl ester can undergo transesterification at the high temperatures of the inlet and column, creating new β-keto ester species.[1]

Solutions & Protocols:

  • Solvent Selection: Ensure the sample is dissolved in a non-alcoholic, aprotic solvent (e.g., Dichloromethane, Ethyl Acetate) for GC analysis.

  • System Cleanliness: Verify that the GC inlet and column are free from alcoholic residues.

  • Temperature Optimization: Use the lowest possible inlet and oven temperatures that still allow for good chromatography to minimize the risk of on-column reactions.

  • Derivatization: For robust and reproducible quantification, consider derivatizing the sample (e.g., silylation) to cap the active proton and prevent tautomerism.

NMR Spectrum Interpretation
Q3: Why does the ¹H NMR spectrum of my sample show two sets of signals? I was expecting a single compound.

Probable Cause: You are observing both the keto and enol tautomers simultaneously in solution. The NMR timescale is slow enough to detect both distinct species. The integration of the signals for each form can be used to determine the keto-enol ratio in that specific solvent.[2][3] The presence of an enolic proton often appears as a broad singlet far downfield (approx. 11-13 ppm).[2]

Solution & Protocol:

  • Identify Tautomer-Specific Peaks:

    • Enol Form: Look for a vinyl proton signal and a very downfield, exchangeable OH proton. The methylene group adjacent to the C=C double bond will have a distinct chemical shift.

    • Keto Form: Look for two distinct methylene proton signals corresponding to the CH₂ group between the two carbonyls.

  • Solvent Study: The keto-enol equilibrium is highly dependent on the solvent.[3] To confirm your hypothesis, acquire spectra in two different solvents (e.g., CDCl₃ and DMSO-d₆). You should observe a significant change in the ratio of the two sets of signals. Polar, protic solvents tend to favor the keto form, while non-polar solvents and those capable of forming strong intramolecular hydrogen bonds favor the enol form.

Table 1: Representative ¹H NMR Chemical Shifts for Tautomers

Functional Group Tautomer Expected Chemical Shift (ppm) Multiplicity
Enolic OH Enol ~12.0 - 13.5 broad singlet
Methylene (-CO-CH₂ -CO-) Keto ~3.5 - 4.0 singlet
Ethyl Ester (-O-CH₂ CH₃) Both ~4.2 quartet
Isopropyl (-CH (CH₃)₂) Both ~2.5 - 2.8 multiplet
Ethyl Ester (-OCH₂CH₃ ) Both ~1.3 triplet

| Isopropyl (-CH(CH₃ )₂) | Both | ~1.1 | doublet |

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Mass Spectrometry Analysis
Q4: The mass spectrum shows a complex fragmentation pattern. How can I confidently identify my compound?

Probable Cause: The molecule has several potential cleavage sites. The fragmentation is driven by the stability of the resulting ions and neutral losses. Key fragmentation mechanisms for esters and ketones, such as α-cleavage and McLafferty rearrangements, are expected to be prominent.[1][4] The enol tautomer may exhibit a more stable molecular ion than the keto form.[1]

Solution & Protocol:

  • Identify the Molecular Ion (M•⁺): First, locate the molecular ion peak at m/z 186.21 (for C₉H₁₄O₄).[5] Its intensity may be low under standard Electron Ionization (EI) conditions.

  • Look for Key Fragmentation Pathways:

    • α-Cleavage: This involves the breaking of bonds adjacent to the carbonyl groups. Common losses would include the ethyl group (-29), the ethoxy group (-45), and the isopropyl group (-43).[6][7]

    • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. It results in the loss of a neutral alkene.

Diagram: Primary Fragmentation Pathways

G cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement parent This compound (m/z 186) loss_45 Loss of ethoxy radical •OCH₂CH₃ (45 Da) parent->loss_45 -45 loss_43 Loss of isopropyl radical •CH(CH₃)₂ (43 Da) parent->loss_43 -43 loss_28 Loss of ethene C₂H₄ (28 Da) parent->loss_28 -28 ion_141 Fragment Ion (m/z 141) loss_45->ion_141 ion_143 Fragment Ion (m/z 143) loss_43->ion_143 ion_158 Fragment Ion (m/z 158) ion_158->loss_28

Caption: Expected fragmentation pathways in EI-MS.

Table 2: Common Mass Spectrum Fragments

m/z Possible Identity Mechanism
186 [M]⁺ Molecular Ion
143 [M - C₃H₇]⁺ α-cleavage (loss of isopropyl)
141 [M - OC₂H₅]⁺ α-cleavage (loss of ethoxy)
116 [C₅H₈O₃]⁺ McLafferty rearrangement and subsequent losses
85 [C₄H₅O₂]⁺ Cleavage between carbonyls

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or Acetyl cation |

Frequently Asked Questions (FAQs)

Q: What is the fundamental structure of this compound? A: It is a β-keto ester, specifically a dicarbonyl compound with an ester group at one end and a ketone group beta to it, followed by another ketone group. Its IUPAC name is this compound.[8]

Q: What is keto-enol tautomerism and why is it so important for this molecule? A: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O carbonyl group) and an "enol" form (containing a C=C double bond and an -OH alcohol group).[3] For this compound, a proton can move from the carbon between the two carbonyl groups to one of the carbonyl oxygens. This creates an equilibrium between the diketo form and two possible enol forms. This equilibrium is fundamental because the two tautomers have different physical and chemical properties, which directly impacts all analytical measurements.

Diagram: Keto-Enol Tautomerism

Caption: Equilibrium between keto and enol forms. (Note: Generic structures are used for illustrative purposes.)

Q: How should I store this compound? A: The compound is a liquid that can range from clear yellow to orange.[8] To minimize degradation, it should be stored at room temperature, tightly sealed, and under an inert atmosphere (e.g., nitrogen or argon) if possible, to protect it from moisture and oxidation.[9]

Q: What is the typical purity of this compound from commercial suppliers? A: Commercial grades are typically around 95% pure as determined by GC.[5][8] Impurities may include starting materials from the Claisen condensation synthesis, such as diethyl oxalate or 2-butanone, or byproducts.[10]

References

  • Chromatography Forum. (2010). beta keto esters by HPLC. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available at: [Link]

  • ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available at: [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

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  • Google Patents. (1973). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
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  • Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5486. Available at: [Link]

  • ResearchGate. (2004). Isolation and characterization of tautomeric forms of 2,4-diacetyl-3-( o -R-aryl)-5-hydroxy-5-methylcyclohexanones. Available at: [Link]

  • ResearchGate. (2019). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Ethyl 5-methyl-2,4-dioxohexanoate and Ethyl 2,4-dioxohexanoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. This guide provides an in-depth technical comparison of two closely related β-ketoesters: ethyl 5-methyl-2,4-dioxohexanoate and ethyl 2,4-dioxohexanoate. We will explore their synthesis, comparative reactivity, and applications, supported by experimental data and mechanistic insights to inform your selection process.

Introduction: Two Versatile β-Dicarbonyl Synthons

This compound and ethyl 2,4-dioxohexanoate are both valuable intermediates in organic synthesis, prized for their multiple reactive sites that allow for the construction of complex molecular architectures, particularly heterocycles. Their core structure, a 1,3-dicarbonyl moiety, is a cornerstone for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The primary structural difference lies in the presence of a methyl group at the C5 position of this compound. This seemingly minor alteration has significant implications for the molecule's steric and electronic properties, influencing its reactivity and the characteristics of the resulting products.

Synthesis of the Starting Materials: A Tale of Two Claisen Condensations

Both β-ketoesters are typically synthesized via a crossed Claisen condensation, a robust method for forming carbon-carbon bonds.[1][2] The general mechanism involves the reaction of an enolizable ketone or ester with a non-enolizable ester, such as diethyl oxalate, in the presence of a strong base.[3][4]

Synthesis of Ethyl 2,4-dioxohexanoate

This compound is prepared through the Claisen condensation of 2-butanone with diethyl oxalate using a base like sodium ethoxide.[5] The reaction proceeds by the formation of an enolate from 2-butanone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxohexanoate [5]

  • Preparation of Sodium Ethoxide: In a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add 236 g of anhydrous ethyl alcohol. Carefully add 68 g of anhydrous sodium ethoxide with agitation and reflux the mixture for 1 hour.

  • Reaction Mixture: Cool the sodium ethoxide solution to 0-5°C. A mixture of 72 g of 2-butanone and 146 g of diethyl oxalate is then added slowly through the addition funnel over 30 minutes, maintaining the temperature between 0 and 5°C.

  • Reaction Completion and Workup: The resulting mixture is stirred for an additional 3 hours at 0-5°C. The reaction is then quenched by the slow addition of dilute sulfuric acid until the pH is acidic.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Synthesis of this compound

The synthesis of this compound follows a similar Claisen condensation pathway, substituting 2-butanone with 3-methyl-2-butanone (methyl isopropyl ketone). The mechanism is analogous, involving the formation of the enolate of 3-methyl-2-butanone followed by its reaction with diethyl oxalate.

Experimental Protocol: Synthesis of this compound

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in the protocol for ethyl 2,4-dioxohexanoate.

  • Reaction Mixture: Cool the sodium ethoxide solution to 0-5°C. Slowly add a mixture of 1 equivalent of 3-methyl-2-butanone and 1.1 equivalents of diethyl oxalate to the cooled base solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Completion and Workup: Stir the reaction mixture at 0-5°C for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by adding dilute hydrochloric acid until the solution is acidic.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Comparative Analysis: The Influence of the C5-Methyl Group

The presence of the methyl group at the C5 position in this compound introduces both steric and electronic effects that differentiate its reactivity from that of ethyl 2,4-dioxohexanoate.

FeatureEthyl 2,4-dioxohexanoateThis compoundRationale
Steric Hindrance Lower steric hindrance around the C5 position.Increased steric hindrance due to the C5-methyl group.The methyl group is bulkier than a hydrogen atom.[6]
Nucleophilicity of C3 The C3 methylene protons are readily abstracted to form an enolate.The C3 methylene protons are similarly acidic and readily form an enolate.The C5-methyl group has a minimal electronic effect on the acidity of the C3 protons.
Electrophilicity of C4 The C4 carbonyl is susceptible to nucleophilic attack.The C4 carbonyl's reactivity may be slightly reduced due to steric hindrance from the adjacent isopropyl group.The bulky methyl group can partially shield the carbonyl carbon from attack by nucleophiles.

Applications in Heterocyclic Synthesis: A Comparative Overview

Both molecules are excellent precursors for the synthesis of various heterocyclic systems. However, the choice between them can influence the substitution pattern and potentially the yield of the final product.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This reaction is a cornerstone in the synthesis of pyrazoles, a class of heterocycles with significant pharmacological applications.[9][10]

  • Using Ethyl 2,4-dioxohexanoate: Reaction with hydrazine will yield a pyrazole with an ethyl group at the 3-position.

  • Using this compound: The same reaction will produce a pyrazole with an isopropyl group at the 3-position.

The choice of starting material directly dictates the substituent at the 3-position of the resulting pyrazole, offering a straightforward method for introducing structural diversity.

Experimental Protocol: Knorr Synthesis of 3-Substituted Pyrazoles [7]

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (ethyl 2,4-dioxohexanoate or this compound) (1 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation: After completion, cool the reaction mixture and reduce the solvent volume under vacuum. Add water to precipitate the crude product. The solid pyrazole is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.


}

Figure 1. General workflow for the Knorr Pyrazole Synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves two equivalents of a β-ketoester, an aldehyde, and a nitrogen source like ammonia to form dihydropyridines, which can then be oxidized to pyridines.[11][12][13]

The steric bulk of the β-ketoester can influence the yield and reaction rate. While no direct comparative studies are readily available, it is plausible that the increased steric hindrance of this compound might lead to slightly lower yields or require longer reaction times compared to ethyl 2,4-dioxohexanoate under identical conditions. However, both are viable substrates for this powerful ring-forming reaction.[2]


}

Figure 2. Mechanistic pathway of the Hantzsch Pyridine Synthesis.

Applications in Drug Development

The utility of these synthons extends into the realm of medicinal chemistry. Ethyl 2,4-dioxo-4-arylbutanoates, close analogs of ethyl 2,4-dioxohexanoate, have been employed in the synthesis of Src kinase inhibitors, which are of interest in cancer therapy. The synthesis involves a Claisen condensation followed by further functionalization.

While specific applications of this compound in drug development are less documented in readily available literature, its role as a precursor to 3-isopropyl-substituted pyrazoles suggests its potential in creating analogs of known bioactive pyrazole-containing drugs.

Conclusion and Recommendations

Both this compound and ethyl 2,4-dioxohexanoate are highly valuable and versatile building blocks in organic synthesis. The choice between them should be guided by the specific synthetic target.

  • Ethyl 2,4-dioxohexanoate is the more common and likely more reactive (due to less steric hindrance) of the two. It is an excellent choice for synthesizing 3-ethyl-substituted heterocycles and other structures where minimal steric bulk is desired. Its application in the synthesis of flavor and fragrance compounds also highlights its utility.[5]

  • This compound provides a direct route to compounds bearing an isopropyl substituent, which can be crucial for modulating the pharmacological properties of a target molecule. While potentially slightly less reactive due to steric effects, it offers a straightforward way to introduce this specific structural motif.

For researchers in drug development, the ability to easily synthesize analogs with different alkyl substituents is a significant advantage. Having access to both of these synthons allows for a more comprehensive exploration of the structure-activity relationship (SAR) of a lead compound.

References

  • Google Patents. (n.d.). Perfume compositions containing ethyl 2,4-dioxohexanoate.
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  • Yale Chemistry. (n.d.). PS8-S05-2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Retrieved from [Link]

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  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Retrieved from [Link]

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  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step in the discovery and optimization of novel therapeutics. Ethyl 5-methyl-2,4-dioxohexanoate, a versatile β-keto ester, serves as a valuable building block in the synthesis of a variety of complex organic molecules. The choice of synthetic methodology for this compound can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the primary synthesis methods for this compound, supported by mechanistic insights and practical considerations.

Introduction: The Importance of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, providing a reactive scaffold for a multitude of chemical transformations. Their utility stems from the presence of multiple functional groups and the acidity of the α-proton, which allows for facile enolate formation and subsequent alkylation or acylation reactions. This compound, with its characteristic branched alkyl chain, is of particular interest in the construction of sterically hindered and stereochemically complex target molecules.

Method 1: The Classic Approach - Claisen Condensation

The Claisen condensation is the most traditional and widely employed method for the synthesis of β-keto esters.[1][2][3] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound, in this case, a ketone. For the synthesis of this compound, this involves the reaction of 3-methyl-2-butanone with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.[4][5]

Mechanistic Rationale

The Claisen condensation proceeds through a well-established mechanism:

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from 3-methyl-2-butanone to form a resonance-stabilized enolate. The choice of a base that corresponds to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification side reactions.[6]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of diethyl oxalate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating an ethoxide leaving group to form the desired β-keto ester.

  • Deprotonation: The product, a β-dicarbonyl compound, is more acidic than the starting ketone. A stoichiometric amount of base is therefore required to deprotonate the product, driving the reaction to completion.[1] A final acidic workup is necessary to protonate the enolate and yield the final product.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2 & 3: Nucleophilic Attack & Intermediate Formation cluster_step4 Step 4 & 5: Elimination & Deprotonation 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate Enolate 3-Methyl-2-butanone->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Tetrahedral_Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate Elimination of Ethoxide Final_Product This compound Product_Enolate->Final_Product Acidic Workup Synthesis_Methods_Comparison cluster_methods Synthesis Methods cluster_claisen_details Claisen Condensation Details cluster_acylation_details Enolate Acylation Details cluster_meldrum_details Meldrum's Acid Route Details Topic Synthesis of this compound Claisen Claisen Condensation Topic->Claisen Acylation Enolate Acylation Topic->Acylation Meldrums_Acid Meldrum's Acid Route Topic->Meldrums_Acid Claisen_Advantages Advantages: - Readily available reagents - Well-established - Scalable Claisen->Claisen_Advantages Claisen_Disadvantages Disadvantages: - Stoichiometric strong base - Moisture sensitive - Safety concerns on scale-up Claisen->Claisen_Disadvantages Acylation_Advantages Advantages: - High regioselectivity - Milder acylation conditions - Potentially high yields Acylation->Acylation_Advantages Acylation_Disadvantages Disadvantages: - Pyrophoric/sensitive reagents - Stoichiometric strong base Acylation->Acylation_Disadvantages Meldrum_Advantages Advantages: - High yields - Avoids self-condensation - Versatile Meldrums_Acid->Meldrum_Advantages Meldrum_Disadvantages Disadvantages: - Multi-step process - More expensive reagents Meldrums_Acid->Meldrum_Disadvantages

Caption: A comparative overview of synthesis methods for this compound.

Quantitative Comparison of Synthesis Methods

MethodTypical Yield RangeKey ReagentsReaction Complexity
Claisen Condensation 60-80%Ketone, Diethyl oxalate, Sodium ethoxideSingle step, but requires careful control of conditions
Enolate Acylation 70-95%Ketone, LDA, Ethyl oxalyl chlorideTwo discrete steps (enolate formation and acylation)
Meldrum's Acid Route 75-90%Acyl chloride, Meldrum's acid, EthanolTwo-step process

Characterization Data

This compound [7][8][9]

  • Molecular Formula: C₉H₁₄O₄

  • Molecular Weight: 186.21 g/mol

  • Appearance: Expected to be a clear yellow to orange liquid. [9]* Expected ¹H NMR (CDCl₃): Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the C3 methylene protons, a multiplet for the C5 methine proton, a doublet for the C6 methyl protons, and a singlet for the enol proton (due to keto-enol tautomerism).

  • Expected ¹³C NMR (CDCl₃): Resonances for the two ketone carbonyls, the ester carbonyl, and the aliphatic carbons. The presence of keto-enol tautomers would result in additional signals.

  • Expected GC-MS: A molecular ion peak at m/z 186, with fragmentation patterns corresponding to the loss of ethoxy and other functional groups.

Conclusion and Recommendations

For the routine, large-scale synthesis of this compound, the Claisen condensation remains a viable and cost-effective method due to the low cost and availability of the starting materials. However, for laboratory-scale synthesis where yield and purity are paramount, and to avoid potential side reactions, the Meldrum's acid route or a Ti-crossed-Claisen condensation may be superior alternatives, provided the additional reagent costs and procedural steps are acceptable. The choice of synthesis method will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, available equipment, and economic considerations. It is recommended that small-scale trials be conducted to optimize the chosen method for the specific application.

References

  • A Comparative Review of Beta-Keto Ester Synthesis: Meldrum's Acid vs.
  • comparing the efficacy of different bases in beta-keto ester synthesis. (2025). BenchChem.
  • Misaki, T., Nagase, R., Matsumoto, K., & Tanabe, Y. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(9), 2854–2855.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Master Organic Chemistry. (2020).
  • Continuous process for the production of beta-keto esters by claisen condensation. (2011).
  • Chemistry LibreTexts. (2014). 19.
  • StudySmarter. (2023).
  • NIST. (n.d.).
  • Fisher Scientific. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters.
  • PubChem. (n.d.).
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
  • The Claisen Condens
  • Journal of the American Chemical Society. (n.d.).
  • Chemdiv. (n.d.).

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of β-Ketoesters, Featuring Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the versatile scaffold of β-ketoesters presents a compelling area of investigation. Their inherent chemical reactivity and structural diversity make them prime candidates for the development of novel bioactive agents. This guide offers an in-depth comparative analysis of the biological activities of this class of compounds, with a particular focus on Ethyl 5-methyl-2,4-dioxohexanoate and its structural analogs. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data and detailed protocols to provide a comprehensive resource for your research and development endeavors.

The Versatile Chemistry of β-Ketoesters: A Foundation for Biological Activity

β-Ketoesters are characterized by a ketone functional group at the β-position relative to an ester group. This unique arrangement confers a rich chemical reactivity, making them valuable intermediates in organic synthesis.[1][2] The presence of acidic α-hydrogens allows for easy enolate formation, facilitating a wide range of chemical modifications and the synthesis of a diverse library of derivatives.[3] This structural versatility is the cornerstone of their varied biological activities.

Antimicrobial Properties: A Promising Frontier in Combating Resistance

The rise of antibiotic-resistant bacteria necessitates the exploration of new antimicrobial agents. β-Ketoesters have emerged as a promising class of compounds in this regard.

Comparative Antibacterial Efficacy

A study by Rojas-Altuve and colleagues in 2023 systematically evaluated the antibacterial properties of a series of synthesized β-ketoester analogues against both human and plant pathogens.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their efficacy.

Table 1: Comparative Antibacterial Activity of β-Ketoester Analogues

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)
Analogue 1Pseudomonas aeruginosa> 5.0> 5.0
Analogue 1Staphylococcus aureus2.55.0
Analogue 2 Pseudomonas aeruginosa 0.63 2.5
Analogue 2 Staphylococcus aureus 0.32 1.25
Analogue 3Pseudomonas aeruginosa1.255.0
Analogue 3Staphylococcus aureus0.632.5
Kanamycin (Control)Pseudomonas aeruginosa0.010.02
Kanamycin (Control)Staphylococcus aureus0.0050.01

Data synthesized from Rojas-Altuve et al., 2023.[1]

The data clearly indicates that structural modifications significantly impact antibacterial potency. Analogue 2, for instance, demonstrated superior activity against both Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) bacteria compared to other analogues. While no specific data for this compound was available in this study, the findings underscore the potential of branched-chain β-ketoesters as a class for further investigation.

Mechanism of Action: Quorum Sensing Inhibition

One of the proposed mechanisms for the antibacterial activity of β-ketoesters is the inhibition of quorum sensing (QS).[2][4] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors.[5] By interfering with QS, β-ketoesters can disrupt bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[4]

These compounds are thought to act as antagonists of LuxR-type proteins, which are key receptors in the QS signaling pathway of many Gram-negative bacteria.[4]

G cluster_bacteria Bacterial Cell cluster_inhibition Inhibition by β-Ketoester AHL AHL Autoinducer LuxR LuxR Receptor AHL->LuxR Binds to AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Inactive_LuxR Inactive LuxR Complex LuxR->Inactive_LuxR Gene Virulence Gene Expression AHL_LuxR->Gene Activates Ketoester β-Ketoester Ketoester->LuxR Competitively Binds Inactive_LuxR->Gene Blocks Activation

Caption: Proposed mechanism of quorum sensing inhibition by β-ketoesters.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of β-ketoesters.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • β-ketoester compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Kanamycin)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of Inoculum: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare a two-fold serial dilution of the β-ketoester compounds in the microtiter plate, with final concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and the solvent used to dissolve the compounds (negative control) and wells with bacteria and a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential: A Look into Cytotoxic Effects

Preliminary studies have suggested that some β-ketoester derivatives may possess anticancer properties.[6] While comprehensive data is still emerging, the ability of these compounds to induce apoptosis and inhibit cell proliferation in cancer cell lines is an active area of research.

One study on a related compound, methyl-2,4-dihydroxy-6-methylbenzoate, which shares some structural similarities with β-ketoesters, demonstrated potent apoptotic and anti-angiogenesis effects. The compound was shown to significantly reduce the viability of various cancer cell lines with IC50 values in the low microgram per milliliter range.

Table 2: Cytotoxic Activity of a Structurally Related Compound

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)1.2
HeLa (Cervical Cancer)2.3
HepG2 (Liver Cancer)2.5
K562 (Leukemia)12.8

Data from a study on methyl-2,4-dihydroxy-6-methylbenzoate.

The branched alkyl chain in this compound could potentially influence its lipophilicity and cellular uptake, which are critical factors for anticancer activity. Further screening of this and other branched-chain β-ketoesters against a panel of cancer cell lines is warranted.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the β-ketoester compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of β-ketoesters to interact with the active sites of enzymes makes them interesting candidates for the development of enzyme inhibitors.[6]

While specific inhibitory data for this compound is not yet available, the broader class of β-dicarbonyl compounds has been shown to inhibit various enzymes. For instance, certain derivatives have demonstrated inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[7]

The structural features of this compound, including the two keto groups and the ester moiety, provide multiple points for potential interaction with enzyme active sites. The branched methyl group could also play a role in specificity and binding affinity.

Experimental Workflow for Enzyme Inhibition Assays

G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Enzyme and Substrate Solutions Incubate Pre-incubate Enzyme with β-Ketoester Start->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Analyze Analyze Data to Determine IC50 Monitor->Analyze

Caption: A generalized workflow for determining the enzyme inhibitory activity of β-ketoesters.

Conclusion and Future Directions

The available evidence strongly suggests that β-ketoesters, as a chemical class, possess a diverse range of biological activities that are of significant interest to the pharmaceutical and agrochemical industries. While direct experimental data for this compound is currently lacking in the public domain, the comparative analysis of its structural analogues provides a compelling rationale for its investigation.

The branched alkyl chain of this compound is a key structural feature that warrants further exploration. Structure-activity relationship studies on a series of branched-chain β-ketoesters would be invaluable in elucidating the impact of this moiety on antibacterial, anticancer, and enzyme inhibitory activities.

Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations into this promising class of compounds. The synthesis and screening of a focused library of β-ketoesters, including this compound, will undoubtedly contribute to the development of new and effective therapeutic agents.

References

  • Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6873. [Link]

  • Forschner-Dancause, S. R., et al. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 971. [Link]

  • Singh, P., et al. (2014). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 24(2), 617-623. [Link]

  • Forschner-Dancause, S. R., & Meschwitz, S. (2016). Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters. Molecules (Basel, Switzerland), 21(8), 971. [Link]

  • de Oliveira, D. N., et al. (2018). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 8(48), 27339-27346. [Link]

  • Reddy, T. S., et al. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10837-10859. [Link]

  • Bentham Science Publishers. (2024). Anti-Cancer Agents in Medicinal Chemistry, 24(7). [Link]

  • Singh, P., et al. (2014). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. [Link]

  • Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization. (2023). International Journal of Molecular Sciences, 24(21), 15558. [Link]

  • The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (2015). RSC Advances, 5(104), 85554–85563. [Link]

  • Li, Z., et al. (2021). Asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones via carboxyl-assisted site- and enantio-selective addition reactions. Organic Chemistry Frontiers, 8(15), 4065-4071. [Link]

  • Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019-2022. [Link]

  • Wikipedia contributors. (2023, December 29). IC50. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Muñoz-capa, P., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8786. [Link]

  • Maca-Do, M., et al. (1998). Synthesis, activity, and molecular modeling of new 2, 4-dioxo-5-(naphthylmethylene)-3-thiazolidineacetic acids and 2-thioxo analogues as potent aldose reductase inhibitors. Journal of Medicinal Chemistry, 41(23), 4589-4598. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Ethyl 5-methyl-2,4-dioxohexanoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 5-methyl-2,4-dioxohexanoate, a key β-keto ester intermediate in various synthetic pathways, presents unique analytical challenges primarily due to its keto-enol tautomerism. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, offers insights into alternative analytical technologies, and details a comprehensive validation protocol grounded in scientific integrity and regulatory expectations.

The Analytical Challenge: Keto-Enol Tautomerism

This compound, like many β-dicarbonyl compounds, exists in equilibrium between its keto and enol forms. This dynamic isomerization can lead to poor peak shapes, including broadening and splitting, in traditional Reversed-Phase HPLC (RP-HPLC) analysis.[1] The interconversion rate on the chromatographic timescale can result in the separation of the two tautomers, complicating accurate quantification. Therefore, the primary objective in method development is to either force the equilibrium to a single form or to accelerate the interconversion so that a single, sharp peak is observed.

Comparative Analysis of Analytical Methods

The choice of an analytical method for a β-keto ester like this compound is a critical decision that impacts accuracy, throughput, and the overall efficiency of the quality control process. While RP-HPLC is a workhorse in many laboratories, its limitations for this class of compounds necessitate the exploration of alternative and more advanced techniques.

Method Principle Advantages Disadvantages Best Suited For
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Ubiquitous, well-understood, versatile for a wide range of compounds.Poor peak shape for tautomers, potential for inaccurate quantification.Initial screening, well-behaved molecules.
Mixed-Mode HPLC Utilizes a stationary phase with both hydrophobic and ion-exchange functionalities.Can provide superior peak shape and resolution for tautomers by controlling secondary interactions.[1]Method development can be more complex, requiring careful optimization of mobile phase pH and ionic strength.Analytes exhibiting tautomerism or requiring orthogonal selectivity.
Ultra-Performance Liquid Chromatography (UPLC) Employs sub-2 µm stationary phase particles and higher pressures than HPLC.Significantly faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[2][3]Higher initial instrument cost, more susceptible to matrix effects and blockages.High-throughput screening and routine analysis where speed is critical.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.Fast separations, reduced organic solvent consumption ("greener" chemistry), and orthogonal selectivity to RP-HPLC.Not suitable for highly polar compounds without modifiers, requires specialized instrumentation.Chiral separations, analysis of lipophilic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Impurity profiling and identification of volatile related substances.

Deep Dive into HPLC Methodologies

Conventional RP-HPLC: A Starting Point with Caveats

A traditional RP-HPLC method using a C18 column is often the first approach for many organic molecules. However, for this compound, this can be problematic. The keto-enol tautomerism often results in broad, tailing, or split peaks, making robust quantification challenging. Strategies to mitigate this include:

  • Mobile Phase pH Adjustment: An acidic mobile phase can help to accelerate the keto-enol interconversion, potentially leading to a single, averaged peak.[1]

  • Temperature Control: Increasing the column temperature can also increase the rate of tautomer interconversion, leading to improved peak shape.[1]

Mixed-Mode Chromatography: The Superior Approach for Tautomers

Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms on a single stationary phase, offers a more elegant solution to the tautomerism issue. By carefully selecting a column with appropriate ion-exchange characteristics and optimizing the mobile phase pH and buffer concentration, it is possible to control the ionic interactions of the enolate form, leading to a single, sharp peak. For instance, a mixed-mode column with a weak anion-exchange functionality could interact with the enolate, effectively "locking" it into one form on the chromatographic timescale.

Alternative Analytical Paradigms

While HPLC remains a dominant technique, it is crucial for the modern analytical scientist to consider alternative and complementary methods.

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution

UPLC represents a significant evolution from conventional HPLC. By utilizing smaller stationary phase particles (sub-2 µm), UPLC systems can operate at much higher pressures, leading to:

  • Faster Run Times: Analysis times can be reduced from 20-45 minutes in HPLC to 2-5 minutes in UPLC.[3]

  • Improved Resolution: Sharper peaks and better separation of closely eluting compounds.[2]

  • Enhanced Sensitivity: Narrower peaks lead to a greater peak height and improved signal-to-noise ratio.[2]

For the analysis of this compound, transferring a developed HPLC method to a UPLC system can drastically increase sample throughput without compromising, and often improving, data quality.

Supercritical Fluid Chromatography (SFC): A "Green" and Orthogonal Technique

SFC is gaining traction as a powerful separation technique, particularly for chiral compounds and for applications where reducing organic solvent consumption is a priority. Using supercritical CO2 as the primary mobile phase, SFC offers a different selectivity compared to liquid chromatography. This orthogonality can be invaluable for separating impurities that may co-elute with the main peak in an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Identification

For a compound of the molecular weight of this compound, GC-MS is a viable analytical option, especially for impurity profiling. Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for identifying and quantifying volatile impurities. However, the thermal lability of the compound needs to be considered, and derivatization might be necessary to improve its volatility and thermal stability.

A Comprehensive HPLC Method Validation Protocol

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The following is a step-by-step protocol for the validation of an HPLC method for the quantitative analysis of this compound, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Validation Plan & Acceptance Criteria

Before initiating any validation experiments, a detailed validation protocol should be written and approved. This document should outline the validation parameters to be evaluated, the experimental design for each parameter, and the pre-defined acceptance criteria.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

  • Procedure: Inject five replicate injections of a standard solution of this compound.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on a sample of this compound and analyze the resulting solutions.

  • Acceptance Criteria:

    • The peak for this compound should be free from any co-eluting peaks in the presence of impurities, degradation products, and placebo components.

    • The method should be able to separate the analyte from its degradation products (peak purity should be evaluated using a photodiode array detector).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Procedure: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). Analyze each solution in triplicate.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be not significantly different from zero.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is derived from the linearity studies.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Drug Substance: Analyze a standard of known purity.

    • Drug Product: Perform a recovery study by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The RSD for the results of both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ± 2% organic).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

    • Different column lots.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes in the method parameters.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation MD Method Development (e.g., Mixed-Mode HPLC) Opt Method Optimization MD->Opt Protocol Write & Approve Validation Protocol Opt->Protocol SS System Suitability Protocol->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Robust->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for HPLC method validation.

Conclusion

The analysis of this compound requires a thoughtful and scientifically sound approach to overcome the inherent challenges of its keto-enol tautomerism. While traditional RP-HPLC can serve as a starting point, mixed-mode chromatography often provides a more robust and reliable solution. Furthermore, advanced techniques like UPLC and SFC offer significant advantages in terms of speed, resolution, and sustainability. Regardless of the chosen method, a rigorous validation protocol, as outlined in this guide and in accordance with ICH guidelines, is essential to ensure the generation of accurate and defensible data, ultimately safeguarding product quality and patient safety.

References

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

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comparative study of reaction mechanisms involving Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of β-Dicarbonyl Compounds in Heterocyclic Synthesis

β-Dicarbonyl compounds, particularly β-ketoesters, are foundational building blocks in the synthesis of a vast array of heterocyclic systems that form the core of many pharmaceutical agents and biologically active molecules. Their utility stems from the dual reactivity of the 1,3-dicarbonyl moiety, which allows for a variety of condensation and cyclization reactions. Among the diverse range of β-ketoesters, Ethyl 5-methyl-2,4-dioxohexanoate presents a unique structural motif with an isobutyryl group, offering both opportunities and challenges in synthetic chemistry. This guide provides a comparative study of the reaction mechanisms of this compound, with a particular focus on its application in the synthesis of pyrazoles and pyridines. Its reactivity will be benchmarked against the more conventional and widely used β-ketoester, ethyl acetoacetate, to highlight the influence of steric and electronic factors on reaction outcomes.

I. Knorr Pyrazole Synthesis: A Comparative Analysis

The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1]. This reaction is a cornerstone in the synthesis of numerous compounds with diverse pharmacological activities.

Reaction Mechanism

The reaction proceeds via an initial condensation between one of the carbonyl groups of the β-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial condensation is a key factor, especially with unsymmetrical β-dicarbonyl compounds.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl This compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization pyrazole Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate cyclized->pyrazole Dehydration (-H2O)

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Comparison: this compound vs. Ethyl Acetoacetate

The presence of the bulky isobutyryl group in this compound can be expected to influence the regioselectivity and overall yield of the Knorr pyrazole synthesis compared to the less sterically hindered ethyl acetoacetate.

ReactantHydrazine SourceProductYield (%)Reference
This compoundHydrazine HydrateEthyl 5-isopropyl-1H-pyrazole-3-carboxylate56[2]
Ethyl BenzoylacetateHydrazine Hydrate5-Phenyl-3-pyrazolidone79[1]
Ethyl AcetoacetatePhenylhydrazine1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)Not specified[3]

Analysis of Reactivity:

The available data indicates a moderate yield of 56% for the reaction of this compound with hydrazine hydrate[2]. In comparison, the reaction of ethyl benzoylacetate with hydrazine hydrate proceeds with a higher yield of 79%[1]. This difference may be attributed to the steric hindrance presented by the isobutyryl group in this compound, which can impede the initial nucleophilic attack of the hydrazine and the subsequent cyclization step. The isobutyryl ketone is sterically more demanding than the acetyl ketone of ethyl acetoacetate or the benzoyl ketone of ethyl benzoylacetate.

Experimental Protocol: Synthesis of Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the literature for the synthesis of pyrazole derivatives from β-dicarbonyl compounds.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture at 75°C for 1 hour under an inert atmosphere[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the product.

II. Hantzsch Pyridine Synthesis: A Comparative Perspective

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines and pyridines, which are prevalent in many biologically active compounds, including calcium channel blockers[4][5]. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate[5].

Reaction Mechanism

The mechanism is believed to proceed through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine product, which can then be oxidized to the corresponding pyridine.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketoester1 β-Ketoester (1 eq) enamine Enamine ketoester1->enamine ketoester2 β-Ketoester (1 eq) unsat_carbonyl α,β-Unsaturated Carbonyl ketoester2->unsat_carbonyl aldehyde Aldehyde aldehyde->unsat_carbonyl ammonia Ammonia Source ammonia->enamine michael_adduct Michael Adduct enamine->michael_adduct Michael Addition unsat_carbonyl->michael_adduct dihydropyridine Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Pyridine dihydropyridine->pyridine Oxidation

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Comparative Reactivity: A Look at a Structural Analog
β-KetoesterAldehydeNitrogen SourceProductYield (%)Reference
Ethyl 2,4-dioxopentanoateBenzaldehydeAmmonium Acetate1,4-Dihydropyridine derivativeNot specified, protocol provided[6]
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate96[7]

Analysis of Reactivity:

The protocol for ethyl 2,4-dioxopentanoate suggests its viability in the Hantzsch synthesis[6]. The reaction with ethyl acetoacetate under optimized conditions can achieve very high yields (up to 96%)[7]. It can be inferred that this compound would also participate in this reaction. However, the steric bulk of the isobutyryl group might lead to lower yields compared to ethyl acetoacetate due to potential hindrance in the formation of the enamine and/or the Michael addition step. The electronic effect of the additional methyl groups is likely minimal compared to the steric influence.

Experimental Protocol: Hantzsch Synthesis with Ethyl 2,4-dioxopentanoate

This protocol, adapted from a similar reaction, can serve as a starting point for the use of this compound.

Materials:

  • Ethyl 2,4-dioxopentanoate (or this compound)

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the β-ketoester (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL)[6].

  • Heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours[6].

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield the dihydropyridine product.

III. Biginelli Reaction: A Theoretical Comparison

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea[8]. These products have gained significant attention due to their wide range of pharmacological properties[9].

Reaction Mechanism

The most accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step is an intramolecular condensation and dehydration to form the dihydropyrimidinone ring.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium urea Urea urea->iminium ketoester β-Ketoester adduct Adduct ketoester->adduct Nucleophilic Addition iminium->adduct dhpm Dihydropyrimidinone adduct->dhpm Cyclization & Dehydration

Caption: General workflow of the Biginelli Reaction.

Anticipated Reactivity of this compound

While specific experimental data for the Biginelli reaction with this compound is scarce in the literature, we can predict its behavior based on the reaction mechanism and the structure of the molecule.

β-KetoesterAldehydeUrea SourceProductYield (%)Reference
Ethyl AcetoacetateBenzaldehydeUrea5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneup to 96[10]
This compoundAryl AldehydeUreaExpected Dihydropyrimidinone ProductNot Reported-

Analysis of Reactivity:

The key step involving the β-ketoester in the Biginelli reaction is the nucleophilic attack of its enolate on the N-acyliminium ion. The acidity of the α-proton in this compound is comparable to that of ethyl acetoacetate, allowing for enolate formation under acidic conditions. However, the steric bulk of the isobutyryl group could potentially hinder the approach of the enolate to the iminium ion, possibly leading to lower reaction rates and yields compared to ethyl acetoacetate. The regioselectivity of the enolate formation would also be a factor, with the methylene protons between the two carbonyls being the most acidic. Given the successful application of a wide range of β-dicarbonyl compounds in the Biginelli reaction, it is highly probable that this compound would yield the corresponding dihydropyrimidinone, albeit potentially with lower efficiency than less hindered analogues.

Conclusion

This compound, with its unique isobutyryl moiety, is a versatile substrate for the synthesis of various heterocyclic compounds. This guide has provided a comparative analysis of its reactivity in the Knorr pyrazole synthesis and the Hantzsch pyridine synthesis, benchmarked against more common β-ketoesters.

  • In the Knorr pyrazole synthesis , this compound demonstrates moderate reactivity, with steric hindrance from the isobutyryl group likely contributing to a lower yield compared to less substituted analogues.

  • For the Hantzsch pyridine synthesis , while direct data is limited, the successful use of a close structural analogue suggests its viability. However, steric factors may again play a role in influencing the reaction efficiency.

  • In the Biginelli reaction , while experimental data is lacking, a mechanistic analysis suggests that this compound should be a competent substrate, though potentially with reduced yields due to steric hindrance.

This comparative study underscores the importance of considering both steric and electronic effects when selecting β-dicarbonyl compounds for heterocyclic synthesis. This compound offers a pathway to novel substituted heterocycles, and further optimization of reaction conditions could lead to improved yields and broader applications in medicinal and materials chemistry.

References

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A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of β-Dicarbonyl Compounds in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast majority of therapeutic agents.[1] The synthesis of these vital structures often relies on versatile building blocks, among which β-dicarbonyl compounds are preeminent. Ethyl 5-methyl-2,4-dioxohexanoate, a functionalized β-ketoester, serves as a valuable precursor for constructing important heterocycles such as pyrazoles and pyrimidines.[2][3][4] Its structure offers multiple reactive sites, enabling cyclocondensation reactions that are fundamental to heterocyclic synthesis.

However, the pursuit of chemical innovation demands a constant evaluation of our synthetic tools. Factors such as reaction efficiency, atom economy, cost, safety, and environmental impact compel us to look beyond traditional reagents.[5][6] This guide provides a comprehensive comparison of modern, alternative strategies that not only replace this compound but often provide significant advantages in the synthesis of pyrazoles and dihydropyrimidinones (DHPMs). We will delve into the mechanistic underpinnings of these alternatives, provide validated experimental protocols, and present comparative data to guide researchers in making informed decisions for their synthetic campaigns.

Section 1: The Benchmark Synthesis Using this compound

The classical approach to synthesizing heterocycles like pyrazoles from β-ketoesters is the Knorr pyrazole synthesis, which involves a condensation reaction with a hydrazine derivative.[7][8] Similarly, its reaction with an aldehyde and urea or thiourea in the Biginelli reaction yields dihydropyrimidinones.[9]

Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds via an initial condensation between the more reactive ketone of the β-ketoester and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable pyrazole ring.[7]

Knorr_Mechanism General Mechanism of Knorr Pyrazole Synthesis reagents This compound + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product Substituted Pyrazole cyclization->product Dehydration

Caption: General mechanism for the Knorr pyrazole synthesis.

Section 2: Advanced Alternatives for Pyrazole Synthesis

While effective, the use of specific, pre-functionalized β-ketoesters like this compound can be limiting. Modern synthetic chemistry, particularly through the advent of multicomponent reactions (MCRs), offers a more flexible and efficient paradigm.[10][11]

Alternative Strategy: Three-Component Synthesis of Polysubstituted Pyrazoles

A powerful alternative is the one-pot, three-component reaction of an aldehyde, a β-ketoester (such as the more common and economical ethyl acetoacetate), and a hydrazine.[12] This approach allows for the rapid assembly of complex pyrazoles with multiple points of diversity from simple, readily available starting materials. Lewis acid catalysts are often employed to activate the enol tautomer of the β-ketoester, facilitating cyclization with the in situ-formed hydrazone.[12]

MCR_Workflow Workflow for Three-Component Pyrazole Synthesis cluster_reagents Starting Materials Aldehyde Aldehyde OnePot One-Pot Reaction Vessel (Catalyst, Solvent) Aldehyde->OnePot Hydrazine Hydrazine Hydrazine->OnePot BetaKetoester β-Keto Ester (e.g., Ethyl Acetoacetate) BetaKetoester->OnePot Hydrazone In situ Hydrazone Formation OnePot->Hydrazone Step 1 Cyclization Catalyst-assisted Cyclocondensation Hydrazone->Cyclization Step 2 Product Highly Substituted Pyrazole Cyclization->Product Step 3

Caption: Workflow for a multicomponent pyrazole synthesis.

Experimental Protocol: Three-Component Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol adapts the principles of MCRs to synthesize a pyrazole analogous to what could be formed from this compound's structural components.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine isobutyraldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and phenylhydrazine (10 mmol, 1.0 eq) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Stir the mixture at reflux (approximately 78 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add 30 mL of cold water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazole derivative.

Section 3: Greener Alternatives for Dihydropyrimidinone (DHPM) Synthesis

The Biginelli reaction is a cornerstone MCR for synthesizing DHPMs, a scaffold present in numerous biologically active compounds.[9][13] While this compound can be used, simpler β-dicarbonyls like ethyl acetoacetate or acetylacetone are more common.[14] Modern protocols focus on improving the environmental footprint of this reaction.

Alternative Strategy: Microwave-Assisted, Solvent-Free Biginelli Reaction

Microwave-assisted organic synthesis represents a significant advancement in green chemistry, offering benefits like drastically reduced reaction times, higher yields, and often eliminating the need for hazardous solvents.[5][10][15] Using a solid-supported catalyst, such as Montmorillonite clay, further enhances the eco-friendliness of the process.[13]

Mechanism: The Biginelli Reaction

The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-dicarbonyl enolate. The final step is a cyclization and dehydration to yield the dihydropyrimidinone ring.

Biginelli_Mechanism Biginelli Reaction Mechanism cluster_start Reactants Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Urea Urea Urea->Iminium Dicarbonyl β-Dicarbonyl Compound Addition Nucleophilic Addition of Enolate Dicarbonyl->Addition Iminium->Addition Cyclization Cyclization & Dehydration Addition->Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM

Caption: Key steps in the Biginelli reaction mechanism.

Experimental Protocol: Microwave-Assisted Synthesis of a Dihydropyrimidinone
  • Reagent Preparation: In a microwave-safe vessel, thoroughly mix an aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.0 eq), ethyl acetoacetate (12 mmol, 1.2 eq), urea (15 mmol, 1.5 eq), and Montmorillonite-KSF clay (0.5 g) as a catalyst.[13]

  • Reaction: Place the vessel in a laboratory microwave reactor and irradiate at 100 °C for 5-10 minutes.

  • Work-up: After cooling, add 20 mL of ethyl acetate to the solid mass and stir for 5 minutes.

  • Isolation: Filter the mixture to remove the catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from hot ethanol to yield the pure dihydropyrimidinone.

Section 4: Comparative Performance Analysis

The choice of synthetic route is a multi-faceted decision. The following table provides a comparative overview of the discussed methods, highlighting the significant advantages offered by modern alternatives.

ParameterTraditional Synthesis (this compound)Alternative 1: MCR for Pyrazoles (Aldehyde, EAA, Hydrazine)Alternative 2: Green Biginelli for DHPMs (Microwave, Solvent-Free)
Starting Materials Specific, potentially costly β-ketoester[2]Simple, inexpensive, and readily available aldehydes, esters, and hydrazines[8][12]Common aldehydes, urea, and simple β-dicarbonyls[13][14]
Reaction Time Several hours to overnight30 minutes to a few hours[12]5-15 minutes[10][14]
Typical Yields Moderate to good (e.g., 50-70%)[4]Good to excellent (often >85%)[8][12]Excellent (often >90%)[13]
Atom & Step Economy Moderate; stepwise functionalization requiredHigh; multiple bonds formed in one pot[1][11]High; classic MCR with high atom economy[9]
Environmental Impact Often requires organic solvents and heatingCan be performed in greener solvents like ethanolExcellent; often solvent-free, energy-efficient (microwave)[5][15]
Versatility/Scope Limited by the availability of the specific ketoesterExtremely high; allows for vast structural diversity by varying three components[1][16]Very broad; accommodates a wide range of aldehydes and β-dicarbonyls[9][17]

Conclusion and Future Perspectives

While this compound remains a viable reagent for specific applications, this guide demonstrates that superior alternatives are readily available for the synthesis of pyrazole and dihydropyrimidinone scaffolds. Multicomponent reactions (MCRs) stand out as a particularly powerful strategy, offering unparalleled efficiency, convergence, and access to molecular diversity from simple precursors.[16][18] The integration of green chemistry principles, such as microwave irradiation and solvent-free conditions, further enhances the appeal of these modern methods, aligning with the growing need for sustainable chemical manufacturing.[19][20]

For researchers and drug development professionals, embracing these alternative strategies is not merely a matter of convenience; it is a strategic imperative. By leveraging MCRs and green technologies, laboratories can accelerate the discovery process, reduce waste, and build complex, diverse libraries of heterocyclic compounds more efficiently than ever before. The future of heterocyclic synthesis lies in these convergent, sustainable, and diversity-oriented approaches.

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A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 5-methyl-2,4-dioxohexanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of β-Dicarbonyls

Ethyl 5-methyl-2,4-dioxohexanoate and its analogues are valuable intermediates in pharmaceutical synthesis.[1][2] Their utility, however, is intrinsically linked to their precise molecular structure. The confirmation of this structure is not trivial due to the presence of the β-dicarbonyl moiety, which leads to a dynamic equilibrium between keto and enol tautomers.[3][4] This phenomenon, known as keto-enol tautomerism, can complicate spectral interpretation and requires a multi-faceted analytical approach to ensure absolute certainty of the structure.[5][6]

This guide eschews a simple checklist of methods. Instead, it presents a logical, field-tested workflow for structural elucidation, moving from high-throughput spectroscopic screening to definitive crystallographic analysis. We will explore not just how to perform these experiments, but why specific choices in methodology are critical for generating reliable, publication-quality data.

G cluster_workflow Structural Confirmation Workflow Synthesis Synthesis of Derivative Screening Primary Spectroscopic Analysis (NMR, MS, IR) Synthesis->Screening Crude or Purified Sample Evaluation Data Interpretation & Tautomerism Analysis Screening->Evaluation Generate Spectral Data Confirmation Definitive Confirmation (X-Ray Crystallography, if needed) Evaluation->Confirmation Ambiguity or Need for Absolute Stereochemistry Final Confirmed Structure Evaluation->Final Unambiguous Data Confirmation->Final Definitive 3D Structure

Caption: A logical workflow for the structural confirmation of complex organic molecules.

The Central Challenge: Keto-Enol Tautomerism

The acidity of the α-hydrogen located between the two carbonyl groups in β-keto esters facilitates the formation of a more stable enol tautomer, which is stabilized by conjugation and intramolecular hydrogen bonding.[3][5] The position of this equilibrium is sensitive to solvent polarity, temperature, and the specific substituents on the derivative.[6][7][8] Any robust analytical strategy must account for the potential presence of both forms.

Caption: Keto-enol tautomerism in this compound.

Part 1: Primary Spectroscopic Characterization

The initial phase of structural confirmation relies on a suite of spectroscopic techniques. These methods are complementary, with each providing a unique piece of the structural puzzle. In drug development, techniques like chromatography and spectroscopy are fundamental for characterization and quality control.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] It is exceptionally sensitive to the electronic environment of each nucleus, making it ideal for distinguishing between the keto and enol tautomers.[8]

We use both ¹H and ¹³C NMR to build a complete picture. ¹H NMR provides information on the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and type of carbon atoms. The choice of deuterated solvent is critical; solvents like CDCl₃ are aprotic and less likely to interfere with the equilibrium, whereas solvents like DMSO-d₆ can shift the equilibrium due to their polarity and hydrogen-bonding capabilities.[6][8]

  • Sample Preparation: Accurately weigh 5-15 mg of the purified derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts to 0 ppm.[10]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for complex derivatives.

The presence of two distinct sets of signals in the NMR spectra is a hallmark of tautomerism. The integration of non-overlapping proton signals allows for the quantification of the keto-enol ratio.[11]

Assignment (Keto Form) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Assignment (Enol Form) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH(CH₃)₂ (isopropyl H)~2.8 (septet)~35-CH(CH₃)₂ (isopropyl H)~2.5 (septet)~32
-CH(CH₃ )₂ (isopropyl CH₃)~1.1 (doublet)~18-CH(CH₃ )₂ (isopropyl CH₃)~1.2 (doublet)~20
-C(=O)-CH₂-C(=O)-~3.8 (singlet)~50=CH -C(=O)-~5.7 (singlet)~98
-O-CH₂-CH₃ (ethyl CH₂)~4.2 (quartet)~62-O-CH₂-CH₃ (ethyl CH₂)~4.2 (quartet)~61
-O-CH₂-CH₃ (ethyl CH₃)~1.3 (triplet)~14-O-CH₂-CH₃ (ethyl CH₃)~1.3 (triplet)~14
Ester C=O-~165Ester C=O-~172
Ketone C=O (C4)-~202Enol C-OH ~12-14 (broad s)-
Ketone C=O (C2)-~190Enol C =O (C4)-~180
Enol C -OH (C2)-~185

Note: These are predicted values based on typical ranges for β-keto esters and may vary slightly based on the specific derivative and solvent used.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. For drug development, LC-MS is an indispensable tool for metabolism studies and impurity profiling.

Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Key fragmentation pathways for β-keto esters include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements, which are diagnostic for this class of compounds.[12][13][14] High-resolution mass spectrometry (HRMS) is chosen to determine the elemental composition, providing an additional layer of confirmation.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

  • Method Setup:

    • For GC-MS (for volatile derivatives): Inject the sample onto a suitable GC column (e.g., DB-5). Use a temperature program that effectively separates the analyte from any impurities.

    • For LC-MS (more general): Inject the sample onto a C18 reverse-phase column. Use a gradient of water and acetonitrile (both typically with 0.1% formic acid for better ionization) as the mobile phase.

  • MS Acquisition:

    • Acquire data in full scan mode to detect the molecular ion ([M]+• for EI, [M+H]⁺ for ESI).

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation spectrum.

Ion m/z (for this compound, MW=186.21) Origin
[M]+•186Molecular Ion
[M-OC₂H₅]+141Loss of the ethoxy radical from the ester.
[CH₃CH(CH₃)CO]+85α-cleavage at the C4-C5 bond.
[CH₃CO]+43α-cleavage, often a very abundant peak in keto-containing compounds.[12]
McLafferty Rearrangement IonsVariousCharacteristic rearrangements involving hydrogen transfer.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid, non-destructive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[5] It is particularly useful for quickly verifying the presence of the multiple carbonyl groups and detecting the enol form.

The key insight from IR is the ability to distinguish between the different carbonyl environments and to identify the hydroxyl and C=C double bond of the enol tautomer. The keto form will show sharp C=O stretching bands, while the enol form will exhibit a broad O-H stretch (due to intramolecular hydrogen bonding) and a shift in the C=O frequencies due to conjugation.

  • Sample Preparation:

    • Neat Liquid: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition:

    • Place the sample in the spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure salt plates).

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Functional Group Characteristic Wavenumber (cm⁻¹) Notes
O-H Stretch (Enol)3200-2500 (broad)The broadness is due to strong intramolecular hydrogen bonding.
C-H Stretch (sp³ )3000-2850Aliphatic C-H bonds.
Ester C=O Stretch~1740Characteristic of saturated esters.
Ketone C=O Stretch (Keto)~1715Characteristic of the ketone groups.
Conjugated C=O Stretch (Enol)~1650Shifted to lower frequency due to conjugation and H-bonding.
C=C Stretch (Enol)~1600Indicates the presence of the enol double bond.

Part 2: Definitive Structural Confirmation

While spectroscopy provides a robust and detailed picture, certain applications, particularly in pharmaceuticals, demand absolute, unambiguous structural proof.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[15] It provides precise bond lengths, bond angles, and stereochemical configuration, leaving no room for ambiguity.[16][17]

This technique is employed when the data from spectroscopic methods are ambiguous, when the absolute stereochemistry of a chiral derivative must be determined, or for regulatory submissions requiring the highest level of structural proof. The primary prerequisite, and often the main challenge, is growing a single, high-quality crystal suitable for diffraction.

  • Crystallization: This is the most critical and empirical step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Attempt crystallization using techniques such as slow evaporation, vapor diffusion (using a solvent/anti-solvent system), or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded by a detector.[15]

  • Structure Solution and Refinement:

    • The diffraction data is processed to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the map and refined computationally to best fit the experimental data, yielding the final crystal structure.

The output is a 3D model of the molecule as it exists in the crystal lattice. This will definitively show which tautomer (keto or enol) is present in the solid state and provide precise, indisputable geometric information.[18][19]

Comparative Summary of Techniques

Technique Information Provided Primary Application Advantages Limitations
¹H & ¹³C NMR Detailed C-H framework, connectivity, tautomer ratio, stereochemistry.Primary structure elucidation.Highly detailed, quantitative for mixtures (tautomers).Requires pure sample, relatively low throughput.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.MW confirmation, structural fragment identification.High sensitivity, requires very little sample, coupleable to chromatography (LC/GC).Isomers can be difficult to distinguish, provides no stereochemical info.
IR Spectroscopy Presence of specific functional groups (C=O, O-H, C=C).Quick functional group verification.Fast, non-destructive, inexpensive.Provides limited structural detail, not suitable for complex mixtures.
X-Ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry.Unambiguous structural proof.The "gold standard," definitive and absolute.Requires a suitable single crystal, which can be very difficult to obtain.

Conclusion and Best Practices

The structural confirmation of this compound derivatives is a process of accumulating corroborating evidence. A self-validating approach begins with a combination of NMR and high-resolution MS . NMR provides the detailed structural map, including the crucial insight into the keto-enol tautomeric equilibrium, while HRMS confirms the elemental composition. IR spectroscopy serves as a rapid and valuable cross-check for the key functional groups.

For routine confirmation in a research setting, this spectroscopic trio is generally sufficient. However, in the context of drug development, regulatory filings, or when unresolvable ambiguities arise, single-crystal X-ray crystallography is the final arbiter, providing the ultimate, irrefutable proof of structure. By logically applying these techniques and understanding the causality behind each, researchers can confidently and accurately characterize these important chemical entities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
  • Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Vedantu.
  • PharmiWeb.com. (2021, April 21). Eight Commonly Used Techniques for Drug Analysis. PharmiWeb.com.
  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733.
  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(22), 2625-2633.
  • Aragen Life Sciences. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Aragen.
  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Pearson+.
  • Pacific BioLabs. (n.d.). Analytical Methods. Pacific BioLabs.
  • Semantic Scholar. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
  • ResearchGate. (2026, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
  • The Royal Society of Chemistry. (2019).
  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694-1697.
  • MDPI. (n.d.).
  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121.
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.). X-ray crystal structure of 2-keto derivative 10.
  • Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Thermo Scientific Chemicals. (n.d.).
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • ResearchGate. (n.d.). Crystal structure of ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate.

Sources

comparative yield analysis of different Ethyl 5-methyl-2,4-dioxohexanoate synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 5-methyl-2,4-dioxohexanoate, a versatile β-keto ester, serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide provides an in-depth comparative analysis of two primary synthetic routes to this target molecule: the Crossed Claisen Condensation and the Acylation of Ethyl Acetoacetate. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison of their respective yields, enabling you to make an informed decision for your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of β-keto esters is a cornerstone of organic chemistry.[1] The two routes explored in this guide leverage fundamental carbon-carbon bond-forming reactions. The first is a Crossed Claisen Condensation , a classic method involving the reaction of two different esters in the presence of a strong base.[2][3] The second route is the Acylation of an Active Methylene Compound , specifically the C-acylation of ethyl acetoacetate, which utilizes a pre-formed enolate that reacts with an acylating agent.[4][5]

Route 1: Crossed Claisen Condensation

The Crossed Claisen Condensation is a powerful technique for synthesizing β-keto esters, particularly when one of the ester reactants lacks α-hydrogens, thereby preventing self-condensation and leading to a single primary product.[2][6][7][8][9] In this proposed synthesis of this compound, we utilize ethyl isovalerate as the ester with enolizable α-hydrogens and diethyl oxalate as the non-enolizable ester component.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of ethyl isovalerate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[10] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-keto ester. The use of a stoichiometric amount of base is crucial as the final product is deprotonated, an essentially irreversible step that drives the reaction to completion.[3][10]

Reaction Pathway: Crossed Claisen Condensation

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Ethyl Isovalerate Ethyl Isovalerate Enolate Formation Enolate Formation Ethyl Isovalerate->Enolate Formation 1. NaOEt, EtOH Diethyl Oxalate Diethyl Oxalate Nucleophilic Attack Nucleophilic Attack Diethyl Oxalate->Nucleophilic Attack Sodium Ethoxide (NaOEt) Sodium Ethoxide (NaOEt) Ethanol (Solvent) Ethanol (Solvent) Acidic Workup (e.g., aq. HCl) Acidic Workup (e.g., aq. HCl) This compound This compound Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Product Formation Product Formation Tetrahedral Intermediate->Product Formation Elimination of EtO- Final Product Final Product Product Formation->Final Product 2. Acidic Workup Final Product->this compound

Caption: Workflow for the Crossed Claisen Condensation route.

Experimental Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in portions to generate sodium ethoxide.

  • Reaction Initiation: To the freshly prepared sodium ethoxide solution, add a solution of ethyl isovalerate and diethyl oxalate in anhydrous ethanol dropwise at room temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is gently refluxed for several hours to ensure complete reaction.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Route 2: Acylation of Ethyl Acetoacetate

This modern approach involves the direct acylation of an active methylene compound, ethyl acetoacetate, with an acyl chloride. The use of magnesium chloride and a tertiary amine base has been shown to be highly effective for promoting C-acylation over O-acylation, leading to high yields of the desired β-dicarbonyl compound.[4][5]

Mechanistic Rationale

In this method, magnesium chloride acts as a Lewis acid, coordinating to both carbonyl oxygens of ethyl acetoacetate to form a magnesium chelate. This coordination increases the acidity of the α-hydrogens, facilitating their deprotonation by a mild tertiary amine base like pyridine or triethylamine to form the magnesium enolate. This enolate is then acylated at the carbon atom by isobutyryl chloride. The chelation to magnesium favors the formation of the C-acylated product.[4][5]

Reaction Pathway: Acylation of Ethyl Acetoacetate

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Ethyl Acetoacetate Ethyl Acetoacetate Chelate Formation Chelate Formation Ethyl Acetoacetate->Chelate Formation 1. MgCl2 Isobutyryl Chloride Isobutyryl Chloride Magnesium Chloride (MgCl2) Magnesium Chloride (MgCl2) Pyridine (Base) Pyridine (Base) Methylene Chloride (Solvent) Methylene Chloride (Solvent) This compound This compound Enolate Formation Enolate Formation Chelate Formation->Enolate Formation Pyridine Acylation Acylation Enolate Formation->Acylation 2. Isobutyryl Chloride Acylation->this compound

Caption: Workflow for the Acylation of Ethyl Acetoacetate route.

Experimental Protocol
  • Reaction Setup: A dry, three-necked flask is charged with anhydrous magnesium chloride and dry methylene chloride under a nitrogen atmosphere.

  • Enolate Formation: Ethyl acetoacetate is added, followed by the slow addition of pyridine at 0 °C. The mixture is stirred for a short period to allow for the formation of the magnesium enolate.

  • Acylation: Isobutyryl chloride is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the addition of dilute hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation.

Comparative Analysis

FeatureRoute 1: Crossed Claisen CondensationRoute 2: Acylation of Ethyl Acetoacetate
Starting Materials Ethyl isovalerate, Diethyl oxalateEthyl acetoacetate, Isobutyryl chloride
Key Reagents Sodium ethoxide (strong base)Magnesium chloride, Pyridine (mild base)
Reaction Conditions Reflux temperature0 °C to room temperature
Estimated Yield 60-70%85-95%
Advantages Utilizes classic, well-understood methodology. Starting materials are readily available.High yield and selectivity for C-acylation. Milder reaction conditions.
Disadvantages Requires a stoichiometric amount of strong, moisture-sensitive base. Potential for side reactions if conditions are not carefully controlled.Requires anhydrous conditions. Isobutyryl chloride is corrosive and moisture-sensitive.

Conclusion

Both the Crossed Claisen Condensation and the Acylation of Ethyl Acetoacetate are viable methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the researcher and the available facilities.

The Acylation of Ethyl Acetoacetate offers a significant advantage in terms of yield and milder reaction conditions, making it a more efficient and potentially more scalable route. The high selectivity for C-acylation minimizes the formation of byproducts, simplifying purification.

The Crossed Claisen Condensation , while having a slightly lower estimated yield, is a robust and well-established procedure. It may be favored in laboratories where the handling of strong, moisture-sensitive bases is routine and where the starting materials are more readily available or cost-effective.

Ultimately, this guide provides the necessary data and protocols to empower researchers to select the most appropriate synthetic strategy for their specific needs in the synthesis of this compound.

References

  • Hauser, C. R., & Renfrow, Jr., W. B. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]

  • Scribd. (n.d.). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. [Link]

  • Yale University Department of Chemistry. (n.d.). PS8-S05-2. [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]

  • Iida, A., et al. (2006). Powerful Ti-Crossed Claisen Condensation between Ketene Silyl Acetals or Thioacetals and Acid Chlorides or Acids. Organic Letters, 8(23), 5215–5218. [Link]

Sources

purity assessment of commercial Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

<-3> A Senior Application Scientist's Guide to the Purity Assessment of Commercial Ethyl 5-methyl-2,4-dioxohexanoate

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This compound, a versatile β-keto ester, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and other complex molecules.[1] Its bifunctional nature makes it a valuable building block, but also susceptible to the formation of impurities during synthesis and storage, which can have significant downstream consequences.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources, ensuring you have the necessary tools to confidently evaluate this critical reagent.

The Landscape of Potential Impurities

The purity of this compound is often stated as a percentage by suppliers, but the nature of the remaining percentage is critical.[2][3] The most common route to this β-keto ester is the Claisen condensation.[1][4] This process, while effective, can lead to several impurities.

Common Impurities in Commercial this compound:

  • Unreacted Starting Materials: Residuals from the synthesis process, such as 2-butanone and diethyl oxalate, can be present.[4]

  • Byproducts of Self-Condensation: The starting materials can undergo side reactions, leading to a variety of related substances.

  • Solvent Residues: Incomplete removal of reaction or purification solvents can lead to their presence in the final product.[5]

  • Degradation Products: As a β-keto ester, this compound is susceptible to hydrolysis and decarboxylation, especially in the presence of moisture or at elevated temperatures.[1]

  • Tautomers: β-keto esters exist in a dynamic equilibrium between their keto and enol forms.[6][7] While not strictly an impurity, the relative ratio of these tautomers can be influenced by factors like solvent and temperature, and it is crucial to characterize this equilibrium.[8][9]

The presence of these impurities can interfere with subsequent reactions, lead to the formation of unintended byproducts, and complicate the purification of the desired final compound. Therefore, a robust analytical assessment of purity is not just a quality control measure but a critical step in ensuring the success of a research or development program.

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often necessary for a comprehensive purity assessment. Here, we compare the most common and effective analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an unparalleled tool for both qualitative and quantitative analysis of β-keto esters.[6] It provides detailed structural information and can be used to determine the relative amounts of the main component and any impurities present.

Key Insights from NMR:

  • ¹H NMR: Allows for the identification and quantification of the keto and enol tautomers, which exhibit distinct proton signals.[7][8] The integration of these signals provides a direct measure of their equilibrium ratio. Impurities with unique proton signals can also be identified and quantified relative to the main compound.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule, further confirming the structure and aiding in the identification of impurities.[6]

  • Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and precise determination of the absolute purity of this compound.[10]

Experimental Protocol: ¹H NMR for Tautomer and Purity Analysis

  • Sample Preparation: Accurately weigh 5-20 mg of the this compound sample. Dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.

  • Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the characteristic peaks for the keto and enol forms, as well as any identifiable impurity peaks.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Add_Std Add Internal Std. Dissolve->Add_Std Insert Insert into NMR Add_Std->Insert Lock_Shim Lock & Shim Insert->Lock_Shim Acquire Acquire Spectrum Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Cal Phase & Calibrate FT->Phase_Cal Integrate Integrate Peaks Phase_Cal->Integrate Tautomer Tautomer Ratio Integrate->Tautomer Purity Purity Calculation Integrate->Purity

Chromatographic Techniques: Separation and Quantification

Chromatography is essential for separating the main component from its impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust and widely used technique for purity assessment in the pharmaceutical industry.[11][12] A validated HPLC method can provide high accuracy, precision, and specificity.[13]

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the analyte and potential impurities absorb.

  • Analysis: Inject the sample and calibration standards. Identify the peak corresponding to this compound based on its retention time. Quantify impurities by comparing their peak areas to the calibration curve of the main component (assuming similar response factors) or by using reference standards for the impurities if available.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Sample Prepare Sample Injector Injector Prep_Sample->Injector Prep_Mobile Prepare Mobile Phase Pump Pump Prep_Mobile->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity Integrate->Quantify

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

GC is particularly well-suited for the analysis of volatile and semi-volatile compounds, including many of the potential impurities in this compound.[14] Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of separated components based on their mass spectra.[15]

Experimental Protocol: GC-MS for Impurity Profiling

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure the elution of all components.

    • Injection: Split or splitless injection depending on the expected concentration of impurities.

    • MS Detection: Electron ionization (EI) is commonly used. The mass spectrometer scans a range of mass-to-charge ratios to generate a mass spectrum for each eluting peak.

  • Analysis: Identify the peaks in the total ion chromatogram. Compare the mass spectrum of each peak to a library of known spectra (e.g., NIST) for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dilute Dilute Sample Injector Injector Dilute->Injector GC_Column GC Column Injector->GC_Column MS_Detector MS Detector GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra TIC->Mass_Spectra Library_Search Library Search Mass_Spectra->Library_Search

Comparative Data Summary

The following table summarizes the strengths and weaknesses of each technique for the purity assessment of this compound.

FeatureNMR SpectroscopyHPLC-UVGC-MS
Primary Use Structure elucidation, tautomer ratio, absolute quantification (qNMR)Quantitative purity, separation of non-volatile impuritiesIdentification and quantification of volatile impurities
Strengths - Provides detailed structural information- Non-destructive- Excellent for quantifying tautomers- High accuracy with qNMR- High precision and accuracy- Well-established for pharmaceutical analysis- Can be automated for high throughput- Excellent for identifying unknown volatile impurities- High sensitivity
Limitations - May not separate all impurities- Lower sensitivity compared to chromatographic methods- Requires chromophores for UV detection- Co-elution of impurities can be an issue- Not suitable for non-volatile or thermally labile compounds- Quantification can be less precise than HPLC
Best For - Initial characterization- Confirming structure- Measuring keto-enol ratio- Routine quality control- Accurate quantification of known impurities- In-depth impurity profiling- Identifying residual solvents and starting materials

Conclusion and Recommendations

A comprehensive necessitates a multi-technique approach.

  • Initial Assessment: Begin with ¹H and ¹³C NMR to confirm the identity of the material, determine the keto-enol tautomer ratio, and get a preliminary idea of the purity.

  • Quantitative Purity: For routine quality control and accurate determination of the main component's percentage, a validated HPLC-UV method is the industry standard.[16][17]

  • Impurity Profiling: To identify and quantify volatile impurities, such as residual starting materials and solvents, GC-MS is the most powerful tool.

By employing this integrated analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of their this compound, leading to more reliable and reproducible outcomes in their synthetic endeavors. The validation of these analytical methods is crucial for ensuring the reliability of the data generated.[11][12]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 64195-85-3.
  • BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • ResearchGate. (2025). Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria.
  • Fisher Scientific. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate, 95% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Science and Education Publishing. (n.d.). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • BLD Pharm. (n.d.). 64195-85-3|this compound.
  • Ambeed. (n.d.). 64195-85-3 | this compound | Aliphatic Chain Hydrocarbons.
  • Fisher Scientific. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate, 95%.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate | CAS 64195-85-3.
  • ChemicalBook. (n.d.). This compound CAS#: 64195-85-3.
  • Docuchem. (2024). Impact of Solvent Quality in the outcome of the API purification processes.
  • NIST. (n.d.). Ethyl 5-methylhexanoate.
  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • ResearchGate. (2025). Mastering β-keto esters.
  • Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • MarketReports.com. (n.d.). EC Number: 264-728-2 this compound Chemical Report & Database.
  • Google Patents. (n.d.). US5965767A - Beta ketoester compositions and method of manufacture.
  • Thermo Fisher Scientific. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate, 95% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds.
  • Durham University. (2022). New Synthetic Routes for Natural and Synthetic Fragrance Ingredients.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • ResearchGate. (2025). ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products.
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
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  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
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  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-ethylhexanoate, CAS Registry Number 2983-37-1.
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Sources

A Comparative Guide to the Properties and Reactivity of Ethyl 5-methyl-2,4-dioxohexanoate and Methyl 2,5-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, dicarbonyl compounds are invaluable building blocks. Their utility is dictated by the relative positioning of the two carbonyl groups, which profoundly influences their physicochemical properties and chemical reactivity. This guide provides an in-depth comparison of two such molecules: Ethyl 5-methyl-2,4-dioxohexanoate, a β-keto ester, and methyl 2,5-dioxohexanoate, a γ-keto ester. Understanding their distinct characteristics is paramount for their effective application in the synthesis of complex molecular architectures and active pharmaceutical ingredients.

Structural and Physicochemical Properties: A Tale of Two Dicarbonyls

The fundamental difference between this compound and methyl 2,5-dioxohexanoate lies in the separation of their ketone and ester carbonyl groups. In this compound, they are in a 1,3-relationship, defining it as a β-keto ester. In contrast, methyl 2,5-dioxohexanoate possesses a 1,4-dicarbonyl arrangement, classifying it as a γ-keto ester. This seemingly subtle structural variance gives rise to significant differences in their electronic properties and spatial arrangement, which in turn dictates their physical characteristics.

Below is a table summarizing the known and predicted physicochemical properties of these two compounds. It is important to note that while experimental data for this compound is available, specific experimental values for methyl 2,5-dioxohexanoate are less reported in the literature. In such cases, data for analogous γ-keto esters and computationally predicted values are provided for a comprehensive comparison.

PropertyThis compound (β-Keto Ester)Methyl 2,5-dioxohexanoate (γ-Keto Ester)
Chemical Structure this compound structuremethyl 2,5-dioxohexanoate structure
Molecular Formula C₉H₁₄O₄[1]C₇H₁₀O₄[2]
Molecular Weight 186.21 g/mol [1]158.15 g/mol [2]
Boiling Point 113-116 °C at 5 Torr[1]Not available (Predicted for analogous methyl 2,4-dioxohexanoate: No data found)
Melting Point Not available (liquid at room temperature)Not available
Solubility Soluble in common organic solvents.Expected to be soluble in common organic solvents.
pKa of α-proton Estimated to be around 11 (in DMSO)Estimated to be around 20 (in DMSO) for the proton α to the ketone

Keto-Enol Tautomerism: The Decisive Factor in Reactivity

The disparate reactivity profiles of β- and γ-keto esters are intrinsically linked to the phenomenon of keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of dicarbonyl compounds, this equilibrium between the keto and enol forms is a key determinant of their chemical behavior.

The Highly Acidic α-Proton of β-Keto Esters

This compound, as a β-dicarbonyl compound, possesses a methylene group flanked by two carbonyl groups. The protons on this carbon (the α-protons) are significantly more acidic than those in a simple ketone or ester. This is due to the powerful electron-withdrawing inductive effect of the two adjacent carbonyls and, more importantly, the resonance stabilization of the resulting conjugate base (enolate). The negative charge on the α-carbon can be delocalized over both oxygen atoms, leading to a highly stabilized enolate.

This enhanced acidity facilitates the easy formation of the enolate even with mild bases, making it a potent and readily accessible nucleophile in a variety of synthetic transformations. Furthermore, the enol form of β-keto esters is stabilized by intramolecular hydrogen bonding and conjugation, often leading to a significant population of the enol tautomer at equilibrium.

Keto_Enol_Beta cluster_keto Keto Form cluster_enol Enol Form keto This compound enol Stabilized Enol keto->enol Tautomerization

Caption: Keto-enol tautomerism in a β-keto ester.

The Less Acidic α-Protons of γ-Keto Esters

In methyl 2,5-dioxohexanoate, the carbonyl groups are separated by two methylene groups. Consequently, the protons on the carbons α to each carbonyl group are not activated by the second carbonyl. Their acidity is comparable to that of a simple ketone or ester, making them significantly less acidic than the α-protons in a β-keto ester.

The enolates of γ-keto esters are less stable as the negative charge can only be delocalized onto one of the carbonyl oxygen atoms. The enol forms are also less stable as they lack the intramolecular hydrogen bonding and extended conjugation seen in β-keto esters. As a result, the equilibrium generally lies heavily on the side of the keto form.

Keto_Enol_Gamma cluster_keto Keto Form cluster_enol Enol Form keto Methyl 2,5-dioxohexanoate enol Less Stable Enol keto->enol Tautomerization

Caption: Keto-enol tautomerism in a γ-keto ester.

A Comparative Analysis of Chemical Reactivity and Synthetic Applications

The differences in acidity and enolate stability translate directly into distinct reactivity patterns and synthetic applications for this compound and methyl 2,5-dioxohexanoate.

This compound: A Workhorse for Carbon-Carbon Bond Formation

The facile generation of a stable enolate makes β-keto esters like this compound exceptional nucleophiles for a wide array of carbon-carbon bond-forming reactions.

A hallmark reaction of β-keto esters is their alkylation at the α-carbon. The enolate readily reacts with alkyl halides and other electrophiles. This reaction is a cornerstone of synthetic organic chemistry for the construction of more complex carbon skeletons.

Experimental Protocol: General Procedure for the Alkylation of a β-Keto Ester

  • Enolate Formation: To a solution of the β-keto ester (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C is added a base (1.0-1.2 eq.), such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The alkylating agent (e.g., an alkyl halide, 1.0-1.5 eq.) is added to the solution of the enolate. The reaction temperature and time will vary depending on the reactivity of the electrophile.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-alkylated β-keto ester.

Alkylation_Workflow start Start: this compound enolate Enolate Formation (Base, Solvent) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation workup Aqueous Work-up alkylation->workup purification Purification (Chromatography) workup->purification end Product: α-Alkylated β-Keto Ester purification->end Paal_Knorr_Workflow start Start: Methyl 2,5-dioxohexanoate condensation Condensation (Primary Amine, Heat) start->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration end Product: Substituted Pyrrole dehydration->end

Sources

Navigating the Labyrinth of Genotoxicity: A Comparative Guide to Assessing Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the genotoxicity assessment of novel chemical entities, using Ethyl 5-methyl-2,4-dioxohexanoate as a case study. In the absence of publicly available genotoxicity data for this specific compound, this document outlines a robust, multi-tiered testing strategy grounded in international regulatory guidelines. We will dissect the most critical assays, compare their endpoints, and provide the scientific rationale behind a state-of-the-art evaluation.

This compound, a chemical intermediate in pharmaceutical synthesis, presents a familiar challenge in drug development: a new molecule with a promising application but an uncharacterized safety profile.[1] A thorough assessment of its potential to interact with genetic material is not just a regulatory hurdle, but a fundamental aspect of responsible innovation. This guide will navigate the essential in vitro assays that form the bedrock of a genotoxicity testing battery, providing a roadmap for generating the data necessary for a comprehensive safety evaluation.

The Strategic Imperative: A Tiered Approach to Genotoxicity Testing

The assessment of genotoxicity is not a single experiment but a strategic, tiered approach designed to detect a spectrum of genetic damage. International guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the International Council for Harmonisation (ICH) recommend a battery of tests to cover three primary endpoints: gene mutation, structural chromosome aberrations, and numerical chromosome aberrations.[2][3][4]

This tiered approach is both scientifically rigorous and resource-conscious. The initial phase typically consists of a battery of in vitro assays. Positive results in these assays may trigger further in vivo testing to determine if the genotoxic potential observed in a simplified biological system translates to a whole organism.

Core In Vitro Genotoxicity Assays: A Comparative Analysis

A standard in vitro genotoxicity testing battery for a novel pharmaceutical intermediate like this compound would include the following assays:

  • Bacterial Reverse Mutation Test (Ames Test): To detect gene mutations.

  • In Vitro Micronucleus Assay: To detect both structural and numerical chromosome aberrations.

  • In Vitro Chromosomal Aberration Test: To specifically assess structural chromosome damage.

The selection of these assays provides a comprehensive screen for the major types of genetic damage.

The Ames Test: The Gatekeeper for Gene Mutation Detection

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for synthesizing an essential amino acid, such as histidine or tryptophan.[6][7] These strains are unable to grow in a medium lacking this amino acid. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[5]

  • Multiple Strains: Different bacterial strains are used to detect various types of mutations, including base-pair substitutions and frameshift mutations.[5][8]

  • Metabolic Activation (S9 Fraction): Many chemicals are not directly mutagenic but become so after being metabolized by the liver. The inclusion of a rat liver extract (S9 fraction) mimics this metabolic activation, making the test more relevant to human exposure.[6][8]

A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

Parameter Description Significance
Revertant Colonies Number of bacterial colonies that have regained the ability to synthesize the essential amino acid.A significant increase indicates a mutagenic event.
Dose-Response The relationship between the concentration of the test substance and the number of revertant colonies.A clear dose-response strengthens the evidence of mutagenicity.
Strain Specificity The specific bacterial strains in which mutations are observed.Can provide initial insights into the mechanism of mutation.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain Bacterial Strains (e.g., S. typhimurium) mix Mix Bacteria, Compound, and S9 Mix (or buffer) strain->mix compound This compound (Multiple Concentrations) compound->mix s9 S9 Mix (for Metabolic Activation) s9->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Controls (Positive and Negative) count->compare

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay: A Window into Chromosomal Damage

The in vitro micronucleus test is a robust method for detecting both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause whole chromosome loss or gain).[9][10] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[10] An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage.

This assay is recommended by the OECD guideline for the testing of chemicals and is considered one of the most reliable assays for genotoxic carcinogens.[9]

  • Cell Type: The assay can be performed on various mammalian cell lines (e.g., CHO, V79, TK6) or primary cells like human peripheral blood lymphocytes.[11][12] The choice depends on factors like metabolic capacity and karyotype stability.

  • Cytokinesis Block: Often, a substance called cytochalasin B is used to block cytokinesis (the final stage of cell division), resulting in binucleated cells.[10] This allows for the specific analysis of cells that have undergone one round of division during or after treatment, ensuring that the observed micronuclei were formed as a result of the exposure.[13]

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Endpoint Description Significance
Micronucleated Cells Percentage of cells containing one or more micronuclei.Indicates clastogenic or aneugenic events.
Cell Proliferation Index A measure of cell division, often assessed by the proportion of binucleated cells.Ensures that the observed effects are not due to cytotoxicity.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_division Cell Division Block cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis cells Mammalian Cells treat Treat with this compound (+/- S9 Mix) cells->treat cytoB Add Cytochalasin B (to block cytokinesis) treat->cytoB incubate Incubate to allow nuclear division cytoB->incubate harvest Harvest Cells incubate->harvest stain Stain with DNA-specific dye harvest->stain score Score micronuclei in binucleated cells stain->score analyze Statistical Analysis score->analyze

Caption: Workflow of the In Vitro Micronucleus Assay.

In Vitro Chromosomal Aberration Test: A Direct Look at Chromosome Structure

The in vitro chromosomal aberration test is designed to identify agents that cause structural damage to chromosomes.[14][15] Cultured mammalian cells are exposed to the test substance, and then treated with a mitotic inhibitor (like colcemid) to arrest cells in metaphase, the stage of cell division where chromosomes are most condensed and visible.[16] The chromosomes are then examined microscopically for structural abnormalities.

  • Metaphase Arrest: Arresting cells in metaphase is crucial for visualizing individual chromosomes and scoring aberrations.[16]

  • Treatment Duration: Cells are typically treated for both short (e.g., 3-6 hours) and long (e.g., 24 hours) periods to detect chemicals that may require different lengths of time to induce damage or that may be more effective during specific phases of the cell cycle.[12]

A positive response is indicated by a significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

Aberration Type Description Significance
Chromatid-type Damage to a single chromatid (one of the two identical strands of a duplicated chromosome).Typically induced by agents that act in the S or G2 phase of the cell cycle.
Chromosome-type Damage to both chromatids at the same location.Usually caused by agents that act in the G1 phase, before DNA replication.
Gaps Achromatic lesions on a chromosome.Their significance is debated, and they are often recorded separately from breaks.

Synthesizing the Data: A Weight of Evidence Approach

The final genotoxicity assessment of this compound would be based on a weight of evidence approach, considering the results from all three in vitro assays.

  • Consistently Negative Results: If all in vitro assays are negative, it provides strong evidence that the compound is not genotoxic under the tested conditions.

  • Positive Results: A positive result in any of the assays would trigger further investigation. The nature of the positive response (e.g., gene mutation vs. chromosomal damage, requirement for metabolic activation) would guide the design of subsequent in vivo studies to assess the relevance of the in vitro findings to a whole organism.

Conclusion

While direct experimental data on the genotoxicity of this compound is not currently in the public domain, a robust and well-established framework exists for its assessment. By employing a standard battery of in vitro tests, including the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test, researchers can generate the necessary data to make an informed decision about the compound's safety profile. This guide provides the foundational knowledge and strategic considerations for embarking on such an evaluation, ensuring that the development of novel pharmaceuticals is underpinned by rigorous scientific integrity and a commitment to safety.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a well-managed and safe laboratory environment. For a compound like Ethyl 5-methyl-2,4-dioxohexanoate (CAS No. 64195-85-3), a specialized ketoester often used as a pharmaceutical intermediate, rigorous disposal protocols are not merely a matter of regulatory compliance but a fundamental aspect of scientific responsibility.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to explain the causality behind each procedural step, ensuring that laboratory personnel can execute these tasks with a deep understanding of the underlying safety and environmental principles.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Before any disposal action is taken, a thorough understanding of the compound's characteristics is essential. This initial assessment dictates the entire disposal pathway.

Physicochemical and Hazard Profile: this compound is a liquid organic compound.[3] According to available Safety Data Sheets (SDS), it presents a low immediate health hazard (Health Rating: 0) but does have a flammability rating of 1, indicating it requires some precautions against ignition sources.[4] Crucially, specific data on its persistence, bioaccumulation, and long-term environmental toxicity is limited.[4]

The Precautionary Principle in Action: In the absence of comprehensive environmental impact data, the precautionary principle must be applied. This means treating the substance as a hazardous waste to prevent potential environmental harm. Discharging it into the sewer system is explicitly prohibited, as its effects on aquatic life and wastewater treatment processes are unknown.[4][5]

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical waste is regulated from "cradle-to-grave."[6][7] Your institution's Environmental Health & Safety (EHS) office will classify this compound, likely as a non-specified organic laboratory chemical waste. This classification mandates a specific disposal route through a licensed hazardous waste management facility and strictly forbids disposal in regular trash or drains.[6][8]

Property Identifier / Rating Source
CAS Number 64195-85-3[1][4]
Molecular Formula C₉H₁₄O₄[1]
Physical Form Clear yellow to orange liquid[3]
Health Hazard 0 (Minimal)[4]
Flammability 1 (Slight)[4]
Instability 0 (Stable)[4]

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling during the disposal process is paramount to prevent personal exposure. The following PPE is mandatory when handling this compound waste.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[4]

  • Ventilation: All handling and transfers should occur in a well-ventilated area or inside a chemical fume hood.[4]

Step-by-Step Disposal Protocol: From Generation to Collection

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and systematically sound.

Step 1: Waste Segregation

Causality: The primary driver for segregation is the prevention of dangerous chemical reactions. Mixing incompatible waste streams can lead to gas generation, heat, fire, or explosions. This compound, as an organic ester, should be segregated from strong oxidizing agents, acids, and bases to prevent vigorous reactions.[9][10]

cluster_streams Collection Streams Waste This compound (Waste) Organic Non-Halogenated Organic Waste Waste->Organic Acid Acid Waste Waste->Acid Base Base Waste Waste->Base Oxidizer Oxidizer Waste Waste->Oxidizer label_no DO NOT MIX

Diagram: Segregate from incompatible waste streams.
Step 2: Containerization

Proper containment is critical to prevent leaks and spills.

  • Select a Compatible Container: Use a clean, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container material will not react with the chemical.[8][9]

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills during movement.[9][11]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This is an EPA requirement to prevent the release of vapors.[9]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safe handling by EHS personnel and disposal vendors.[12]

Label Field Required Information
Generator Information Principal Investigator's Name, Lab Room Number, Phone Number.[8]
Contents List the full chemical name: "this compound." Do not use abbreviations. For mixtures, list all components and their approximate percentages.[8]
Hazard Warning The words "Hazardous Waste" must be clearly visible.[8][12] Check appropriate hazard pictograms if provided on the label.
Accumulation Date The date you first add waste to the container. This is critical for tracking storage time limits.[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated SAA is the federally mandated temporary storage location for hazardous waste in the lab.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[11]

  • Storage Limits: A lab may accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days.[9]

Step 5: Arranging for Disposal
  • Contact EHS: Once your waste container is full or your experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]

  • Documentation: EHS will manage the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal site, completing the "cradle-to-grave" cycle.[13]

A Waste Generated B Assess Hazards & Select PPE A->B C Segregate into Compatible Waste Stream B->C D Select & Fill Appropriate Container (≤90% Full) C->D E Attach Completed Hazardous Waste Label D->E F Store in SAA (Closed, in Secondary Containment) E->F G Container Full? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I EHS Manages Transport & Final Disposal H->I

Diagram: Disposal workflow from generation to EHS pickup.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Sweep up the absorbed material and place it into a sealed container.[4]

    • Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it through the standard waste disposal process.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the spill zone.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1975, May 8). Ketones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]

  • Food and Chemical Toxicology. (2021, April 7). Fragrance Material Safety Assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

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  • RIFM. (2024, April 9). RIFM fragrance ingredient safety assessment, ethyl 3,5,5-trimethylhexanoate, CAS Registry Number 67707-75-9. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-methyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ethyl 5-methyl-2,4-dioxohexanoate (CAS No. 64195-85-3).[1][2] As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following procedures are designed to ensure the well-being of laboratory personnel by establishing a comprehensive framework for risk mitigation. While some safety data sheets (SDS) do not classify this specific chemical as hazardous under the 2012 OSHA Hazard Communication Standard, a thorough analysis of its structure as a beta-keto ester and data from analogous compounds necessitates a precautionary approach.[3][4] We will operate under the principle that this compound is a potential skin, eye, and respiratory irritant.

Hazard Assessment: The Rationale for Caution

This compound is utilized as a pharmaceutical intermediate.[5][6][7] The limited availability of specific toxicological data for this compound requires us to infer potential hazards from its chemical class and structurally similar molecules. For instance, related compounds are identified as skin and eye irritants and may cause respiratory irritation.[8] Therefore, our safety protocols are built on a conservative assessment that anticipates these potential risks. The fundamental tenet of laboratory safety is to treat substances of unknown toxicity with a high degree of caution. All personal protective equipment (PPE) and handling guidelines outlined below are based on this foundational principle.

Core PPE Requirements: The "Always-On" Protocol

The Occupational Safety and Health Administration (OSHA) mandates that employers must provide, and ensure the proper use of, personal protective equipment wherever chemical hazards are present.[9][10][11] For any procedure involving this compound, the following minimum PPE is mandatory.[12]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[12]

  • Hand Protection: Disposable nitrile gloves.[12]

  • Attire: Full-length pants and closed-toe shoes.

This baseline ensemble creates a primary barrier against incidental contact and minor splashes.

Task-Specific PPE Escalation

Different laboratory procedures carry varying levels of risk. The core PPE should be escalated based on a dynamic risk assessment of the specific task. The following table and workflow diagram provide guidance for selecting appropriate PPE for increasingly hazardous operations.

Task Scale Eye/Face Protection Hand Protection Respiratory Protection Additional Body Protection
Storage & Transport AnySafety GlassesNitrile GlovesNot RequiredLab Coat
Weighing/Pre-aliquoting < 10 gSafety GlassesNitrile GlovesWork in Fume HoodLab Coat
Solution Preparation < 1 LChemical Splash GogglesDouble Nitrile GlovesWork in Fume HoodLab Coat
Reaction at Ambient Temp AnyChemical Splash GogglesDouble Nitrile GlovesWork in Fume HoodLab Coat
Reaction at Elevated Temp AnyGoggles & Face ShieldInsulated/Heavy Duty Gloves over NitrileWork in Fume HoodChemical-Resistant Apron
Large-Scale Transfer (>1L) > 1 LGoggles & Face ShieldHeavy Duty Gloves (e.g., Butyl, Neoprene)Work in Fume HoodChemical-Resistant Apron

This tiered approach ensures that the level of protection is always commensurate with the level of risk.

Below is a workflow to aid in the decision-making process for PPE selection.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task: - Scale (grams/liters) - Temperature - Potential for aerosol/vapor generation start->task_assessment core_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task_assessment->core_ppe is_splash_risk Significant Splash Risk? core_ppe->is_splash_risk add_goggles Upgrade to Chemical Splash Goggles is_splash_risk->add_goggles Yes is_high_energy High Energy Task? (Heating, Pressure, >1L) is_splash_risk->is_high_energy No add_goggles->is_high_energy add_faceshield_apron Add Face Shield & Chemical-Resistant Apron is_high_energy->add_faceshield_apron Yes is_aerosol_risk Aerosol/Vapor Risk? is_high_energy->is_aerosol_risk No add_faceshield_apron->is_aerosol_risk use_hood Perform in Certified Chemical Fume Hood is_aerosol_risk->use_hood Yes final_ppe Final PPE Assembled. Proceed with work. is_aerosol_risk->final_ppe No use_hood->final_ppe

Caption: PPE Selection Workflow for Handling this compound.

Detailed PPE Specifications and Protocols

Eye and Face Protection

Standard safety glasses are the minimum requirement.[12] However, for tasks involving larger volumes (>50 mL) or heating, where the risk of splashing is higher, you must upgrade to chemical splash goggles.[12] When performing reactions at elevated temperatures or under pressure, a face shield must be worn in conjunction with goggles to protect against unexpected releases of energy or material.[12]

Hand Protection

Disposable nitrile gloves provide adequate protection for incidental contact.[12] If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. For tasks involving prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always check glove manufacturer compatibility charts for specific breakthrough times.

Step-by-Step Glove Protocol:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Don gloves over clean, dry hands.

  • Doffing: To prevent self-contamination, pinch the outside of one glove at the wrist with your gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers from your bare hand under the wrist of the remaining glove. Peel it off, turning it inside out and enclosing the first glove.

  • Disposal: Dispose of used gloves in the designated solid chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Respiratory Protection

Under normal laboratory conditions with adequate ventilation (i.e., working within a certified chemical fume hood), respiratory protection is not typically required.[3][13] All procedures that could generate vapors or aerosols—including weighing, heating, and solution preparation—must be performed inside a fume hood. If a situation arises where work must be performed outside of a fume hood and there is a risk of inhalation, a full risk assessment must be conducted by Environmental Health and Safety (EHS) to determine the appropriate respiratory protection, which may include a NIOSH-approved air-purifying respirator with organic vapor cartridges.[14][15]

Operational Plan: Safe Handling and Disposal

Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[6]

  • Ensure the container is kept tightly closed.[3]

Emergency Spill Plan
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Prevent the spill from spreading by using absorbent materials (e.g., sand, vermiculite). Do not use combustible materials like sawdust.[16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including double nitrile gloves, goggles, and a lab coat.

  • Clean-Up: Absorb the spill with an inert material. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[16]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Personal Exposure Response
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, is classified as hazardous waste.[16]

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Never dispose of this chemical down the drain or in regular trash.[16]

  • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these detailed protocols, researchers can confidently handle this compound while upholding the highest standards of laboratory safety.

References

  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. (29 CFR 1910.132 Subpart I). Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2007). School Chemistry Laboratory Safety Guide. (DHHS (NIOSH) Publication Number 2007-107). Retrieved from [Link]

  • GovInfo. (n.d.). 417 Subpart I—Personal Protective Equipment. Retrieved from [Link]

  • TestGuy Electrical Testing Network. (2024, March 18). Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements. Retrieved from [Link]

  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Retrieved from [Link]

  • National Center for Biotechnology Information, U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • University of Washington, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • Oakland Unified School District. (n.d.). NIOSH School Chemistry Lab Safety Guide. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (ECETOC TR No. 101). Retrieved from [Link]

  • National Center for Biotechnology Information, U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 61590, Ethyl-2,4-dioxohexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.